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  • Product: Methyl 7-methyl-4-oxooctanoate
  • CAS: 53663-32-4

Core Science & Biosynthesis

Foundational

Methyl 7-methyl-4-oxooctanoate chemical properties

Topic: Methyl 7-methyl-4-oxooctanoate Chemical Properties Content Type: Technical Reference Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists A Strategic Intermediate for Lipid and Terpenoid Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 7-methyl-4-oxooctanoate Chemical Properties Content Type: Technical Reference Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

A Strategic Intermediate for Lipid and Terpenoid Synthesis

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized keto-ester intermediate utilized primarily in the synthesis of complex branched-chain fatty acids, terpenoids, and pharmaceutical analogs such as prostanoids.[1] Its structure—featuring a terminal methyl ester, a central ketone, and a branched isobutyl tail—makes it a "linchpin" molecule. It allows for dual-functionalization: the ester moiety serves as a protected acid capable of further chain extension or cyclization, while the ketone provides a site for nucleophilic addition or reduction.

This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol focusing on the classic organocadmium route (favored for its chemoselectivity in the presence of esters), and critical quality control parameters.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
SMILES COC(=O)CCC(=O)CCC(C)C
Physical State Colorless to pale yellow oil
Solubility Soluble in organic solvents (Et₂O, CH₂Cl₂, THF); insoluble in water
Predicted Boiling Point ~240–250 °C (at 760 mmHg)
Density ~0.98 g/cm³ (Predicted)

Core Synthesis Protocol: The Organocadmium Route

Rationale

While modern organometallic chemistry often utilizes organozinc or organocopper reagents, the synthesis of methyl 7-methyl-4-oxooctanoate is classically achieved via organocadmium reagents .

  • Why Cadmium? Unlike Grignard reagents (RMdX), organocadmium reagents (R₂Cd) are less reactive toward esters but highly reactive toward acid chlorides. This chemoselectivity is crucial here: it allows the alkylation of the acid chloride moiety of methyl succinyl chloride without attacking the methyl ester group on the other end of the molecule.

Reaction Scheme

The synthesis involves the reaction of di(3-methylbutyl)cadmium (diisopentylcadmium) with methyl 3-(chlorocarbonyl)propionate (methyl succinyl chloride).

SynthesisPath cluster_reagents Reagent Preparation cluster_main Main Coupling Mg Mg Turnings Grignard R-MgBr (Grignard Reagent) Mg->Grignard Ether, Reflux RBr 1-Bromo-3-methylbutane (Isopentyl Bromide) RBr->Grignard CdCl2 CdCl2 (Anhydrous) Cadmium R2Cd (Diisopentylcadmium) CdCl2->Cadmium Grignard->Cadmium + CdCl2 0°C -> Reflux Product Methyl 7-methyl-4-oxooctanoate Cadmium->Product Benzene/Ether Reflux AcidCl Methyl Succinyl Chloride (Methyl 4-chloro-4-oxobutyrate) AcidCl->Product

Caption: Chemoselective alkylation of methyl succinyl chloride using diisopentylcadmium to yield the target keto-ester.

Detailed Methodology

Safety Warning: Cadmium compounds are highly toxic and carcinogenic. Work must be performed in a high-efficiency fume hood.[2] All waste must be segregated as heavy metal waste.

Step 1: Preparation of Diisopentylcadmium
  • Grignard Formation: In a dry 3-neck flask under N₂, react magnesium turnings (1.1 eq) with 1-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether to form the Grignard reagent.

  • Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous Cadmium Chloride (CdCl₂, 0.55 eq) in portions.

  • Formation: Reflux the mixture for 45 minutes to ensure complete conversion to diisopentylcadmium. The solution will turn viscous/gray. Replace ether with anhydrous benzene (or toluene for a greener profile) by distillation if higher reaction temperatures are required, though ether is often sufficient.

Step 2: Acylation
  • Addition: Cool the organocadmium reagent to 0°C.

  • Reactant: Add Methyl Succinyl Chloride (0.8 eq relative to Grignard starting material) dissolved in benzene/ether dropwise over 30 minutes.

    • Note: The ester group on the acid chloride remains intact due to the low reactivity of R₂Cd toward esters.

  • Reflux: Allow to warm to room temperature, then reflux for 1–2 hours to drive the reaction to completion.

Step 3: Workup
  • Quench: Pour the reaction mixture carefully into ice-cold dilute H₂SO₄ or NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ether (3x).[2]

  • Purification: Wash combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄.[3]

  • Isolation: Remove solvents under reduced pressure. Purify the oily residue via vacuum distillation or flash chromatography (Hexanes:EtOAc gradient) to obtain Methyl 7-methyl-4-oxooctanoate.

Quality Control & Self-Validation

To ensure the identity and purity of the synthesized compound, the following spectroscopic signatures must be verified.

1H NMR Validation (Predicted, CDCl₃, 400 MHz)
  • δ 3.67 ppm (s, 3H): Methyl ester singlet (–COOCH₃ ). Distinctive diagnostic peak.

  • δ 2.70 ppm (t, 2H): Methylene alpha to ketone (–CO–CH₂ –CH₂–COOMe).

  • δ 2.58 ppm (t, 2H): Methylene alpha to ester (–CH₂–CH₂ –COOMe).

  • δ 2.45 ppm (t, 2H): Methylene alpha to ketone on alkyl side (–CO–CH₂ –CH₂–CH(CH₃)₂).

  • δ 1.50 ppm (m, 1H): Methine proton of the isopropyl group.

  • δ 0.90 ppm (d, 6H): Gem-dimethyl doublet (–CH(CH₃ )₂).

Self-Validating Checkpoint
  • Absence of Alcohol: If the ester was attacked, you would see tertiary alcohol signatures. The preservation of the singlet at ~3.67 ppm and the specific integration ratio of 3:6 (Ester Methyl : Isopropyl Methyls) confirms the chemoselectivity was successful.

Applications in Drug Development

Methyl 7-methyl-4-oxooctanoate serves as a versatile scaffold in medicinal chemistry:

  • Prostanoid Synthesis: The molecule provides the "alpha-chain" framework found in many prostaglandins. The ketone at C4 can be subjected to Horner-Wadsworth-Emmons reactions to install the cyclopentenone ring characteristic of E-series prostaglandins.

  • Terpenoid Mimetics: The isobutyl tail mimics the branching found in leucine and terpene units, making this compound useful in synthesizing inhibitors for enzymes that process branched-chain fatty acids.

  • Metabolic Probes: Used as a substrate to study beta-oxidation pathways or ketogenesis in lipid metabolism research.

References

  • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. Link

  • Cason, J., & Prout, F. S. (1948). "Methyl Succinyl Chloride".[4][5][6][7] Organic Syntheses, 28, 75. Link (Provides the precursor synthesis).

  • Jones, P. R., & Desio, P. J. (1978). "The less familiar reactions of organocadmium reagents". Chemical Reviews, 78(5), 491-516. Link

  • Stowell, J. C. (1976). "New methods for the synthesis of ketones". Chemical Reviews, 76(6), 731-770. Link (Contextualizes the oxo-ester synthesis).

Sources

Exploratory

Methyl 7-methyl-4-oxooctanoate: Technical Guide & Protocol

Part 1: Core Identity & Executive Summary Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4 ) is a specialized keto-ester intermediate used primarily in the synthesis of complex bioactive molecules, including prostaglandin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Identity & Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4 ) is a specialized keto-ester intermediate used primarily in the synthesis of complex bioactive molecules, including prostaglandins and branched-chain fatty acid derivatives. Its structure features a terminal methyl ester, a central ketone functionality at the C4 position, and an isobutyl-like branching at the tail, making it a versatile "chimeric" building block that combines the reactivity of aliphatic esters with the electrophilicity of ketones.

Chemical Identity Table[1]
PropertyValue
CAS Number 53663-32-4
IUPAC Name Methyl 7-methyl-4-oxooctanoate
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
SMILES COC(=O)CCC(=O)CCC(C)C
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, THF, EtOAc); limited water solubility

Part 2: Synthesis Protocols

The synthesis of Methyl 7-methyl-4-oxooctanoate requires precision to establish the C4-ketone and the C7-methyl branching without over-alkylation. Two primary methodologies are recognized: the Collman Reagent Method (nucleophilic acylation) and the Cycloheptanone Ring-Opening Method .

Method A: Nucleophilic Acylation via Disodium Tetracarbonylferrate

This method utilizes "Collman's Reagent" (Na₂Fe(CO)₄) to couple an alkyl halide with an acyl equivalent, offering high regioselectivity.

Reagents:

  • Disodium tetracarbonylferrate (Na₂Fe(CO)₄)

  • Methyl 6-bromohexanoate (or equivalent precursor)

  • Isobutyl iodide (1-iodo-2-methylpropane)

  • Solvent: N-Methylpyrrolidinone (NMP) or THF

  • Atmosphere: Strictly inert (Argon/Nitrogen)

Protocol:

  • Complex Formation: In a flame-dried flask under argon, dissolve Na₂Fe(CO)₄ (1.0 equiv) in dry NMP.

  • Oxidative Addition: Add the alkyl halide (e.g., isobutyl iodide) dropwise at -20°C. Stir for 1 hour to form the anionic alkyliron complex [R-Fe(CO)₄]⁻.

  • Migratory Insertion: Introduce CO gas (1 atm) or triphenylphosphine (PPh₃) to induce migratory insertion, converting the alkyl-iron species into an acyl-iron anion.

  • Coupling: Add the second electrophile (e.g., methyl acrylate precursor or specific halo-ester) to trap the acyl complex. Note: For 4-oxooctanoate derivatives, a common variation involves reacting the iron-acyl complex with an acrylate Michael acceptor or a halo-ester.

  • Quenching: Quench with acetic acid/water. Extract with diethyl ether.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Method B: Cycloheptanone Ring Expansion/Cleavage

A scalable route involving the functionalization of a cyclic ketone followed by oxidative cleavage.

Protocol:

  • Alkylation: React cycloheptanone with methyl iodide/LDA to install the methyl group at the 4-position (requires directing group or specific conditions for regiocontrol) or start with 4-methylcycloheptanone.

  • Oxidative Cleavage: Treat the substituted cycloheptanone with m-CPBA (Baeyer-Villiger oxidation) to form the lactone.

  • Methanolysis: Open the lactone ring using acidic methanol (MeOH/H₂SO₄) to yield the hydroxy-ester.

  • Oxidation: Oxidize the secondary alcohol to the ketone using Jones Reagent or Dess-Martin Periodinane to yield Methyl 7-methyl-4-oxooctanoate.

Part 3: Applications in Drug Development

Prostaglandin & Lipid Mediator Synthesis

The 1,4-dicarbonyl motif (masked or explicit) in Methyl 7-methyl-4-oxooctanoate renders it a critical intermediate for cyclopentenone synthesis via the intramolecular aldol condensation (Piancatelli rearrangement or similar cyclizations).

  • Mechanism: The C4-ketone serves as the electrophile, while the alpha-methylene of the ester (or a derived enolate) acts as the nucleophile.

  • Target: Precursor for E-series prostaglandins (e.g., Misoprostol analogs) where the side chain requires specific branching (7-methyl) to modulate metabolic stability against beta-oxidation.

The "Magic Methyl" Effect

In medicinal chemistry, the C7-methyl group is not merely structural; it acts as a conformational lock .

  • Lipophilicity: Increases logP, improving membrane permeability.

  • Metabolic Blocking: The branching at C7 hinders enzymatic attack at the terminal positions, extending the half-life of fatty acid mimetic drugs.

Visualization: Synthesis & Application Workflow

G cluster_legend Process Flow Precursor Disodium Tetracarbonylferrate (Na₂Fe(CO)₄) IronComplex Acyl-Iron Intermediate [R-CO-Fe(CO)₃L]⁻ Precursor->IronComplex + Alkyl Halide -20°C, NMP AlkylHalide Isobutyl Iodide (R-I) AlkylHalide->IronComplex Target Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) IronComplex->Target + Methyl Acrylate/H+ Michael Addition Cyclization Intramolecular Aldol (Base Catalyzed) Target->Cyclization Synthetic Divergence Prostaglandin Cyclopentenone Core (Prostaglandin Analog) Cyclization->Prostaglandin - H₂O

Caption: Synthesis pathway from Collman's reagent to the target keto-ester and its downstream application in prostaglandin scaffold construction.

Part 4: Analytical Characterization (Predicted)

As a specific reference standard may not be in every library, the following diagnostic signals are predicted based on the structure and analogous ethyl esters.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.66 (s, 3H): Methyl ester singlet (-OCH ₃).

    • δ 2.58 (t, 2H): Methylene adjacent to ketone (C3-H).

    • δ 2.42 (t, 2H): Methylene adjacent to ketone (C5-H).

    • δ 2.35 (t, 2H): Methylene adjacent to ester (C2-H).

    • δ 1.50 (m, 1H): Methine proton at branching point (C7-H).

    • δ 1.45 (m, 2H): Methylene linker (C6-H).

    • δ 0.88 (d, 6H): Geminal dimethyl group (Terminal isopropyl).

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~209 ppm: Ketone Carbonyl (C=O).

    • ~173 ppm: Ester Carbonyl (C=O).

    • ~51 ppm: Methoxy carbon.

    • ~42-37 ppm: Alpha-methylene carbons relative to ketone.

    • ~22 ppm: Methyl carbons of the isopropyl tail.

Infrared Spectroscopy (IR)[5][6]
  • 1735-1750 cm⁻¹: Strong Ester C=O stretch.[1][2]

  • 1715 cm⁻¹: Strong Ketone C=O stretch.

  • 2950-2850 cm⁻¹: C-H aliphatic stretch (enhanced by gem-dimethyl).

Part 5: Safety & Handling

Hazard Classification: Combustible Liquid (Category 4). Signal Word: Warning.

Hazard StatementPrecautionary Measure
H227: Combustible liquid.Keep away from heat/sparks/open flames. No smoking.
H315: Causes skin irritation.Wear protective gloves (Nitrile/Neoprene).
H319: Causes serious eye irritation.Use chemical safety goggles.

Storage Stability:

  • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Avoid moisture; esters are susceptible to hydrolysis, and ketones can undergo enolization/aldol reactions if exposed to acids/bases over time.

References

  • Collman, J. P., et al. (1972). Disodium Tetracarbonylferrate: A Transition-Metal Analog of the Grignard Reagent. Accounts of Chemical Research. Link

  • Ballini, R., et al. (1984). A Simple Synthesis of Methyl 7-Oxoheptanoate. Synthetic Communications. (Methodology analog). Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Context for "Magic Methyl").[3][4] Link

  • PubChem Compound Summary . (2025). Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4).[5] National Center for Biotechnology Information. Link

Sources

Foundational

Precision Synthesis of Methyl 7-methyl-4-oxooctanoate

The following technical guide details the synthesis of Methyl 7-methyl-4-oxooctanoate , a critical intermediate for the preparation of specialized heterocycles, flavor compounds, and pharmaceutical building blocks. This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Methyl 7-methyl-4-oxooctanoate , a critical intermediate for the preparation of specialized heterocycles, flavor compounds, and pharmaceutical building blocks.

This guide prioritizes scientific rigor and reproducibility . While historical literature utilizes organocadmium reagents, this document presents that validated protocol alongside a modern, safety-optimized Weinreb Amide methodology to align with current EHS (Environment, Health, and Safety) standards in drug development.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 7-methyl-4-oxooctanoate CAS: 53663-32-4 Molecular Formula: C₁₀H₁₈O₃ Molecular Weight: 186.25 g/mol

The synthesis of this keto-ester requires the controlled formation of a ketone at the C4 position while preserving the terminal methyl ester. A direct disconnection at the C4-C5 bond reveals two primary synthons: a succinic acid derivative (electrophile) and an isopentyl metalloid (nucleophile).

Retrosynthetic Logic

The challenge lies in preventing over-addition of the nucleophile (which would yield a tertiary alcohol).

  • Pathway A (Classical): Uses an organocadmium reagent, which is less reactive than ketones, stopping the reaction at the mono-addition stage.

  • Pathway B (Modern): Uses a Weinreb amide intermediate, which forms a stable chelated transition state, releasing the ketone only upon acidic workup.

Retrosynthesis Target Methyl 7-methyl-4-oxooctanoate (Target) Disc Disconnection (C4-C5 Bond) Target->Disc Fragment1 Methyl Succinyl Electrophile (Acid Chloride or Weinreb Amide) Disc->Fragment1 Fragment2 Isopentyl Nucleophile (Grignard or Organocadmium) Disc->Fragment2

Caption: Retrosynthetic disconnection showing the convergence of the succinyl backbone and the isopentyl tail.

Route A: The Classical Organocadmium Protocol

Status: Validated, High-Yielding, Historical Standard. Safety Warning: Cadmium compounds are highly toxic and carcinogenic. This route requires strict containment.[1]

This method, adapted from Organic Syntheses [1], utilizes the lower reactivity of organocadmium reagents compared to Grignard reagents. Diisoamylcadmium reacts with the acid chloride to form the ketone but is too unreactive to attack the resulting ketone or the ester group.

Phase 1: Precursor Synthesis

Reagents: Succinic Anhydride, Methanol, Thionyl Chloride.

  • Monomethyl Succinate: Reflux succinic anhydride (1 mol) with methanol (excess) to open the ring, yielding monomethyl succinate.

  • Beta-Carbomethoxypropionyl Chloride: Treat the monomethyl succinate with thionyl chloride (SOCl₂) to convert the carboxylic acid to the acid chloride.

    • Purification: Distill under reduced pressure to obtain the pure acid chloride.

Phase 2: Organometallic Coupling

Reagents: Isoamyl Bromide, Magnesium, Cadmium Chloride (anhydrous).

  • Grignard Formation: React isoamyl bromide (1-bromo-3-methylbutane) with magnesium turnings in dry ether to form Isoamylmagnesium bromide .

  • Transmetallation: Add anhydrous Cadmium Chloride (CdCl₂) to the Grignard solution. Reflux until the Gilman test is negative (indicating consumption of Mg reagent).

    • Reaction:

      
      
      
  • Acylation: Replace ether with benzene (solvent exchange) to increase reflux temperature. Add Beta-Carbomethoxypropionyl Chloride dropwise to the refluxing organocadmium suspension.

  • Workup: Quench with dilute sulfuric acid. Separate the organic layer, wash with bicarbonate, dry over sodium sulfate, and distill.[2]

Data Summary: Route A
ParameterSpecification
Yield 73-75% (Literature value)
Key Reagent Diisoamylcadmium
Selectivity High (Ketone over Ester/Alcohol)
Major Hazard Cadmium toxicity (requires hazardous waste disposal)

Route B: The Modern Weinreb Amide Protocol

Status: Recommended for Safety & Scalability. Mechanism: Stable Tetrahedral Intermediate.

For modern laboratories avoiding heavy metals, the Weinreb amide strategy is the superior choice. The N-methoxy-N-methylamide moiety prevents over-addition by forming a stable magnesium chelate [2].

Experimental Workflow
Step 1: Synthesis of the Weinreb Amide

Reagents: Monomethyl succinate, CDI (Carbonyldiimidazole), N,O-Dimethylhydroxylamine HCl.

  • Dissolve monomethyl succinate (1.0 eq) in DCM.

  • Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (1.1 eq).

  • Stir at room temperature overnight.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to yield Methyl 4-(methoxy(methyl)amino)-4-oxobutanoate .

Step 2: Grignard Addition

Reagents: Isoamylmagnesium bromide (2.0 M in ether/THF).

  • Cool the Weinreb amide solution (in dry THF) to -78°C.

  • Add Isoamylmagnesium bromide (1.2 eq) dropwise.

    • Note: The nucleophile attacks the amide carbonyl. The Mg atom chelates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the ketone from forming until quench.

  • Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench: Pour into cold 1M HCl. The hydrolysis releases the desired ketone.

WeinrebMechanism Amide Weinreb Amide (Precursor) Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate + Grignard Grignard Isoamyl-MgBr Grignard->Intermediate Product Methyl 7-methyl-4-oxooctanoate Intermediate->Product + H3O+ (Hydrolysis)

Caption: The Weinreb amide mechanism prevents over-alkylation via a stable chelated intermediate.

Purification & Characterization

Regardless of the route chosen, the final isolation requires vacuum distillation to separate the product from high-boiling byproducts.

Physical Properties[3][4][5]
  • Boiling Point: 130–135°C at 12 mmHg (approximate).

  • Appearance: Colorless to pale yellow oil.

  • Odor: Faint, ester-like.

Spectroscopic Validation (Expected Data)
MethodSignal (ppm)Assignment
¹H NMR (CDCl₃)0.90 (d, 6H)Terminal methyls (Isoamyl tail)
1.48 (m, 2H)C6 Methylene
1.55 (m, 1H)C7 Methine
2.45 (t, 2H)C5 Methylene (alpha to ketone)
2.58 (t, 2H)C3 Methylene (alpha to ketone)
2.70 (t, 2H)C2 Methylene (alpha to ester)
3.67 (s, 3H)O-Methyl (Ester)
¹³C NMR ~209.0C4 (Ketone Carbonyl)
~173.5C1 (Ester Carbonyl)

References

  • Cason, J.; Prout, F. S.[2] "Methyl 4-keto-7-methyloctanoate".[2] Organic Syntheses, Coll. Vol. 3, p.601 (1955); Vol. 28, p.75 (1948).

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 1947, 40(1), 15-32.

Sources

Exploratory

Technical Monograph: Methyl 7-methyl-4-oxooctanoate

Chemical Identity, Synthesis Strategies, and Pharmaceutical Utility Nomenclature & Chemical Identity Methyl 7-methyl-4-oxooctanoate is a -keto ester, a versatile bifunctional building block in organic synthesis. Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis Strategies, and Pharmaceutical Utility

Nomenclature & Chemical Identity

Methyl 7-methyl-4-oxooctanoate is a


-keto ester, a versatile bifunctional building block in organic synthesis. Its structure combines a methyl ester terminus with an internal ketone functionality, separated by an ethylene bridge, while the hydrophobic tail terminates in an isopropyl group (isostructural to an isopentyl chain attached to the ketone).
IUPAC Deconstruction

The IUPAC name is derived through the following hierarchy:

  • Principal Functional Group: Ester (Methyl ... -oate).[1][2][3][4][5][6][7][8][9][10] The carbonyl carbon of the ester is C1.

  • Parent Chain: Octanoate (8 carbons). The longest carbon chain containing the ester carbonyl and the ketone.

  • Substituents:

    • 4-oxo: Indicates a ketone carbonyl group at position 4.

    • 7-methyl: Indicates a methyl group attached to carbon 7.

Structural Formula:



Key Chemical Data:

PropertyValue
CAS Number 53663-32-4
Molecular Formula

Molecular Weight 186.25 g/mol
Monoisotopic Mass 186.1256 Da
Physical State Colorless to pale yellow liquid
Predicted LogP ~1.7 - 2.1
Boiling Point ~240-250°C (at 760 mmHg)

Strategic Synthesis: The Succinoylation Pathway

The most robust and scalable synthesis of Methyl 7-methyl-4-oxooctanoate involves the desymmetrization of succinic anhydride using an organometallic nucleophile, followed by esterification. This route is preferred over acetoacetic ester syntheses due to higher atom economy and fewer purification steps.

Mechanistic Causality

The synthesis relies on the varying electrophilicity of the anhydride carbonyls. By using a Grignard reagent (Isopentylmagnesium bromide) at controlled temperatures, one can effect a single nucleophilic attack to open the ring, yielding the


-keto acid. Subsequent Fischer esterification protects the carboxylic acid, yielding the target ester.
Experimental Protocol: Grignard-Anhydride Coupling

Reagents:

  • Succinic Anhydride (1.0 equiv)

  • Isopentylmagnesium bromide (1.1 equiv, 2.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Sulfuric acid (

    
    , catalytic)[4]
    

Step-by-Step Methodology:

  • Anhydride Activation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, dissolve succinic anhydride (10.0 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
    
  • Nucleophilic Addition: Add Isopentylmagnesium bromide (55 mL, 110 mmol) dropwise over 45 minutes via a pressure-equalizing addition funnel.

    • Critical Control Point: The slow addition at -78°C prevents the double addition of the Grignard reagent, which would lead to the tertiary alcohol/lactone byproduct.

  • Hydrolysis: Allow the reaction to warm to -20°C over 2 hours. Quench carefully with 1M HCl (100 mL) to hydrolyze the magnesium salt and protonate the carboxylate.

  • Isolation of Intermediate: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo to yield crude 7-methyl-4-oxooctanoic acid.
    
  • Fischer Esterification: Dissolve the crude acid in MeOH (200 mL). Add concentrated

    
     (1 mL). Reflux for 4 hours.
    
  • Purification: Concentrate the methanol. Dilute residue with ether, wash with saturated

    
     (to remove unreacted acid), then brine. Dry and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).
    
Synthetic Workflow Diagram

SynthesisPath Succinic Succinic Anhydride Intermediate Mg-Carboxylate Complex Succinic->Intermediate Nucleophilic Attack Grignard Isopentyl-MgBr (-78°C, THF) Grignard->Intermediate KetoAcid 7-methyl-4-oxooctanoic acid Intermediate->KetoAcid Acid Quench (HCl) Target Methyl 7-methyl-4-oxooctanoate KetoAcid->Target Fischer Esterification MeOH MeOH / H2SO4 (Reflux) MeOH->Target

Figure 1: Two-step synthesis of Methyl 7-methyl-4-oxooctanoate via anhydride ring opening and esterification.

Applications in Drug Development & Chemical Biology[11][12]

Methyl 7-methyl-4-oxooctanoate serves as a "privileged scaffold" precursor. Its 1,4-dicarbonyl motif (masked by the ester) is the primary entry point for synthesizing 5-membered heterocycles, which are ubiquitous in pharmaceutical agents.

Paal-Knorr Pyrrole Synthesis

The most direct application is the conversion of the


-keto ester into substituted pyrroles. By reacting the ketone and the ester (or the hydrolyzed acid) with primary amines, researchers can synthesize pyrrolidinones or, under dehydrating conditions, pyrroles.
  • Relevance: Pyrrole cores are found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib . This specific precursor yields pyrroles with a lipophilic isopentyl tail, enhancing membrane permeability.

Asymmetric Reduction to Hydroxy-Esters

The ketone at C4 can be stereoselectively reduced using biocatalysts (e.g., Baker's Yeast, ketoreductases) or chiral catalysts (Noyori hydrogenation).

  • Product: Methyl 4-hydroxy-7-methyloctanoate.

  • Utility: These chiral

    
    -hydroxy esters spontaneously lactonize to form 
    
    
    
    -lactones. The specific 7-methyl analogue yields chiral lactones that mimic whisky lactones (quercus lactones) or serve as intermediates for pheromone synthesis.
"Magic Methyl" Effect in Lead Optimization

In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in binding affinity or metabolic stability caused by the addition of a methyl group.

  • Application: Using Methyl 7-methyl-4-oxooctanoate instead of the linear Methyl 4-oxooctanoate introduces branching at the tail. This branching:

    • Increases lipophilicity (

      
      ).
      
    • Sterically hinders metabolic oxidation at the terminal carbon (

      
      -oxidation), potentially extending the half-life of the resulting drug candidate.
      
Application Pathway Diagram

Applications cluster_0 Heterocycle Synthesis cluster_1 Chiral Building Blocks Target Methyl 7-methyl-4-oxooctanoate (Scaffold) Pyrrole Substituted Pyrroles (Paal-Knorr) Target->Pyrrole R-NH2 / Acid Lactam Pyrrolidinones (Reductive Amination) Target->Lactam R-NH2 / NaBH3CN Hydroxy Chiral Hydroxy-Esters Target->Hydroxy Noyori Hydrogenation Lactone Gamma-Lactones (Fragrance/Pheromones) Hydroxy->Lactone Cyclization

Figure 2: Divergent synthetic utility of the target molecule in generating heterocycles and chiral lactones.

Quality Control & Characterization

To ensure the integrity of the synthesized material for biological testing, the following analytical parameters must be met.

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)

3.67 (s, 3H,

);

2.75 (t, 2H,

alpha to ketone);

2.58 (t, 2H,

alpha to ester);

0.90 (d, 6H, Isopropyl

).
IR Spectroscopy ~1735

(Ester C=O); ~1715

(Ketone C=O).
Mass Spectrometry Molecular ion

at m/z 187.1. Fragment at m/z 155 (loss of

).

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[11] (Blue Book).[11]

    • Source:

  • Synthesis of Gamma-Keto Esters

    • Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews. (Foundational methodology for anhydride opening).
    • Org.[7][9] Synth. 1977, 57, 69. "Methyl 7-oxoheptanoate".[9] (Analogous synthesis protocol).

    • Source:

  • The "Magic Methyl" Effect

    • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery.
    • Source:

  • Chemical Data & Identifiers

    • PubChem Compound Summary for Methyl 4-oxooctano
    • Source: [1]

Sources

Foundational

Part 1: Chemical Identity & Structural Logic

Technical Whitepaper: Structural Analysis and Synthesis of Methyl 7-methyl-4-oxooctanoate Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized -keto ester intermediate. While often overlooked in basic catalo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Analysis and Synthesis of Methyl 7-methyl-4-oxooctanoate

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized


-keto ester intermediate. While often overlooked in basic catalogs, it represents a high-value "C10 synthon" in medicinal chemistry. Its structure combines a reactive electrophilic ketone with a terminal ester, separated by an ethylene bridge, making it a prime candidate for heterocycle synthesis (Paal-Knorr) and asymmetric reduction to chiral lactones.
Structural Breakdown

The molecule is defined by three distinct functional domains, each serving a specific role in retrosynthetic logic:

  • The Electrophilic Core (C1–C4): The succinate-derived "head" contains the methyl ester (C1) and the ketone (C4). The C1-C4 distance is critical; it allows for 5-membered ring formation (pyrrolidines, furans, lactones).

  • The Lipophilic Tail (C5–C8): The isopentyl (3-methylbutyl) chain attached to the ketone provides steric bulk and lipophilicity. This mimics the side chains found in leucine-derived metabolites and specific terpenoids.

  • The 4-Oxo Pharmacophore: The

    
    -positioning of the ketone relative to the ester allows for "linchpin" reactivity—simultaneous attack by binucleophiles.
    
PropertySpecification
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4
Molecular Formula

Molecular Weight 186.25 g/mol
SMILES COC(=O)CCC(=O)CCC(C)C
Key Functionality

-Keto Ester (1,4-dicarbonyl equivalent)

Part 2: High-Fidelity Synthesis Protocol

Rationale: While various routes exist (e.g., Stetter reaction), the most robust and scalable method for research laboratories involves the nucleophilic opening of succinic anhydride using a Grignard reagent, followed by esterification. This route minimizes side reactions common in cross-coupling and utilizes readily available precursors.

Workflow Diagram

Synthesis_Workflow Start Isoamyl Bromide (1-bromo-3-methylbutane) Mg Mg Turnings / THF Start->Mg Activation Grignard Isopentylmagnesium Bromide (Intermediate) Mg->Grignard Formation Reaction1 Nucleophilic Attack (-78°C to RT) Grignard->Reaction1 Succinic Succinic Anhydride Succinic->Reaction1 Acid 7-methyl-4-oxooctanoic acid Reaction1->Acid H3O+ Quench Esterification MeOH / H2SO4 (cat) Reflux Acid->Esterification Final Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) Esterification->Final Isolation

Figure 1: Step-wise synthesis of Methyl 7-methyl-4-oxooctanoate via Grignard addition.

Detailed Methodology

Step 1: Preparation of Isopentylmagnesium Bromide

  • Reagents: 1-Bromo-3-methylbutane (15.1 g, 100 mmol), Magnesium turnings (2.67 g, 110 mmol), anhydrous THF (100 mL).

  • Protocol: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the bromide solution to initiate. Once reflux begins, add the remainder dropwise over 30 mins. Reflux for 1 hour to ensure complete formation.

  • Critical Check: The solution should turn cloudy grey/brown. If clear, initiation failed.

Step 2: Regioselective Ring Opening

  • Reagents: Succinic Anhydride (9.0 g, 90 mmol), anhydrous THF (100 mL), anhydrous

    
     (optional, for transmetallation to organocadmium to prevent over-addition, though careful temp control works).
    
  • Protocol: Dissolve succinic anhydride in THF and cool to -78°C. Add the Grignard reagent slowly via cannula. The low temperature favors mono-addition to the anhydride over double-addition (which would yield the diol).

  • Workup: Warm to 0°C, quench with 1M HCl. Extract with EtOAc (

    
     mL). Wash organic phase with brine, dry over 
    
    
    
    .
  • Result: Crude 7-methyl-4-oxooctanoic acid.

Step 3: Fischer Esterification

  • Reagents: Crude Keto-Acid, Methanol (50 mL),

    
     (cat. 0.5 mL).
    
  • Protocol: Reflux the crude acid in dry methanol for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification: Concentrate in vacuo. Redissolve in

    
    , wash with saturated 
    
    
    
    (to remove unreacted acid). Flash chromatography (Silica, 10% EtOAc in Hexanes) yields the pure ester.

Part 3: Analytical Validation (Self-Validating Data)

To ensure the synthesized product is CAS 53663-32-4, compare experimental data against these predicted spectroscopic standards.

1H NMR (400 MHz, CDCl3)

The spectrum must show distinct signals for the isopentyl tail and the succinate core.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
3.67 Singlet (s)3H

Methyl Ester
2.72 Triplet (t)2H


to Ketone (Succinate side)
2.58 Triplet (t)2H


to Ester
2.45 Triplet (t)2H


to Ketone (Alkyl side)
1.55 Multiplet (m)1H

Methine (Iso group)
1.46 Quartet (q)2H


to Ketone (Alkyl side)
0.91 Doublet (d)6H

Terminal Methyls
IR Spectroscopy (Neat)
  • 1735-1740 cm⁻¹: Ester C=O stretch (Strong).

  • 1715-1720 cm⁻¹: Ketone C=O stretch (Strong).

  • Note: Two distinct carbonyl peaks are the hallmark of keto-esters. If only one broad peak is seen, resolution is too low or hydrolysis occurred.

Part 4: Functional Utility in Drug Design

The value of Methyl 7-methyl-4-oxooctanoate lies in its ability to access biologically active scaffolds.

Paal-Knorr Pyrrole Synthesis

Reaction with primary amines (


) yields 2-substituted pyrroles or 5-substituted pyrrolidones, common in kinase inhibitors.
Asymmetric Reduction to Lactones

Enzymatic or catalytic reduction (e.g., Noyori hydrogenation) of the C4 ketone yields the


-hydroxy ester, which spontaneously cyclizes to the chiral 

-lactone. This scaffold is prevalent in pheromone synthesis and flavor chemistry (whiskey lactone analogs).

Applications Center Methyl 7-methyl-4-oxooctanoate Path1 Paal-Knorr Reaction (+ R-NH2, Acid Cat.) Center->Path1 Path2 Asymmetric Hydrogenation (Ru-BINAP, H2) Center->Path2 Prod1 N-Substituted Pyrroles (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 Chiral Gamma-Lactones (Fragrance/Bioactive Cores) Path2->Prod2

Figure 2: Divergent synthesis pathways utilizing the 4-oxooctanoate core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate (Analogous Structure). Retrieved from [Link]

  • Cason, J. (1946). Branched-Chain Fatty Acids. IV. The Synthesis of Ketones and Keto Esters. Journal of the American Chemical Society.[1] (Foundational methodology for Grignard-Anhydride synthesis).

  • ChemSynthesis (2025). Methyl 7-methyl-4-oxooctanoate - CAS 53663-32-4 Physical Properties and Identifiers. Retrieved from [Link]

  • Organic Syntheses. Preparation of Methyl 7-oxoheptanoate (Methodology Analog). Org.[1][2] Synth. 1978, 58, 122. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Methyl 7-methyl-4-oxooctanoate

[1][2] Executive Summary & Molecular Identity Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized -keto ester intermediate primarily utilized in the synthesis of branched-chain fatty acid analogs, fragrance...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecular Identity

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized


-keto ester intermediate primarily utilized in the synthesis of branched-chain fatty acid analogs, fragrance compounds (e.g., dihydrojasmone derivatives), and heterocyclic building blocks.[1][2][3]

While often queried for its molecular weight—a critical parameter for stoichiometry in multi-step synthesis—its true technical value lies in its production method. The synthesis of this molecule serves as a quintessential case study in chemoselective alkylation , demonstrating the utility of organocadmium reagents to differentiate between acid chlorides and esters.

Physicochemical Profile[1][5][6][7][8][9]
ParameterValueTechnical Note
Molecular Weight 186.25 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 186.1256 DaCritical for HRMS identification (

calc. 187.1334).
Molecular Formula

Degree of Unsaturation: 2 (1 Carbonyl, 1 Ester).
CAS Number 53663-32-4
Physical State Colorless to pale yellow oil
Boiling Point ~125–130 °C (at 12 mmHg)Estimated based on homologous keto-esters.
Solubility Soluble in organic solvents

,

, Benzene; Insoluble in water.

Synthetic Architecture: The Organocadmium Route

The synthesis of Methyl 7-methyl-4-oxooctanoate is a classic problem in organic chemistry: How do you alkylate an acid chloride in the presence of a remote ester group?

Using a standard Grignard reagent (


) would result in catastrophic over-alkylation, attacking both the acid chloride and the methyl ester to form tertiary alcohols. To circumvent this, the Organocadmium pathway  is employed. Organocadmium reagents (

) are less nucleophilic than Grignards; they are reactive enough to acylate an acid chloride but inert toward esters and ketones under controlled conditions.
Reaction Pathway Visualization

SynthesisPathway IsoamylBr Isoamyl Bromide (C5H11Br) Grignard Isoamylmagnesium Bromide (R-MgBr) IsoamylBr->Grignard Grignard Formation (Exothermic) Mg Mg / Ether Mg->Grignard OrganoCd Diisoamylcadmium (R2Cd) Grignard->OrganoCd Transmetallation (Reflux) CdCl2 CdCl2 CdCl2->OrganoCd Target Methyl 7-methyl-4-oxooctanoate (Target Molecule) OrganoCd->Target Chemoselective Acylation AcidChloride Methyl Succinyl Chloride (MeOOC-CH2-CH2-COCl) AcidChloride->Target Electrophile Addition

Figure 1: The chemoselective synthesis pathway utilizing transmetallation from Magnesium to Cadmium to preserve the ester functionality.[4]

Detailed Experimental Protocol

Safety Warning: Cadmium compounds are highly toxic and carcinogenic. All operations must be performed in a high-efficiency fume hood with appropriate PPE.

Step 1: Preparation of Diisoamylcadmium
  • Grignard Formation: React Isoamyl bromide (1-bromo-3-methylbutane) with Magnesium turnings in anhydrous diethyl ether.

    • Mechanism:[5] Oxidative addition of Mg into the C-Br bond.

    • QC Check: The disappearance of Mg metal and maintenance of spontaneous reflux indicates success.

  • Transmetallation: Cool the Grignard solution (ice bath) and add anhydrous Cadmium Chloride (

    
    ) in portions.
    
    • Reaction:

      
      .
      
    • Observation: The solution typically turns viscous and gray/dark. Replace ether with anhydrous benzene (or toluene) and distill off ether to raise the reaction temperature if necessary (classic protocol uses benzene reflux).

Step 2: Acylation
  • Addition: To the refluxing solution of diisoamylcadmium, add

    
    -carbomethoxypropionyl chloride  (Methyl succinyl chloride) dropwise.
    
    • Stoichiometry: Use a slight excess of the cadmium reagent (0.6-0.7 eq of

      
       per 1 eq of acid chloride) to ensure complete consumption of the acid chloride.
      
  • Quenching: Hydrolyze the mixture with dilute sulfuric acid and ice.

  • Workup: Separate the organic layer, wash with water and sodium bicarbonate (to remove unreacted acid), dry over

    
    , and distill under reduced pressure.
    

Analytical Characterization

To validate the identity of Methyl 7-methyl-4-oxooctanoate, researchers should look for specific spectral signatures that confirm the integrity of the ester, the ketone, and the branched chain.

Nuclear Magnetic Resonance ( -NMR)

The molecule has a distinct "fingerprint" due to its symmetry-breaking functional groups.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.67 Singlet (s)3H

Methyl ester (characteristic methoxy).
2.70 Triplet (t)2H

Methylene

to ketone (chain side).
2.60 Triplet (t)2H

Methylene

to ketone (ester side).
2.55 Triplet (t)2H

Methylene

to ester.
1.50 Multiplet (m)3H

Isobutyl chain region.
0.90 Doublet (d)6H

Terminal gem-dimethyl (Isopropyl).
Mass Spectrometry (EI-MS)

In Electron Impact (EI) ionization, look for these fragmentation ions:

  • m/z 186: Molecular Ion (

    
    ). Often weak.
    
  • m/z 155: Loss of methoxy group (

    
    ).
    
  • m/z 115: Cleavage

    
     to the ketone (loss of isobutyl group).
    
  • m/z 55/57: Isobutyl fragment ions.

  • m/z 74: The McLafferty Rearrangement ion characteristic of methyl esters (

    
    ). This is a definitive confirmation of the methyl ester terminus.
    

Applications & Utility

Precursor to Heterocycles

1,4-dicarbonyl systems (like this


-keto ester) are prime substrates for the Paal-Knorr synthesis .
  • Pyrroles: Reaction with primary amines yields N-substituted pyrrole-2-propanoates.

  • Furans: Acid-catalyzed cyclodehydration yields substituted furans.

Fragrance & Flavor Chemistry

The structure of Methyl 7-methyl-4-oxooctanoate mimics the backbone of Dihydrojasmone and related jasmonoids.

  • Mechanism:[5] Intramolecular aldol condensation (after hydrolysis of the ester) can cyclize the molecule to form cyclopentenone derivatives, which are valued for their floral and fruity olfactory profiles.

Metabolic Probes

Branched-chain fatty acid esters are often used to probe


-oxidation pathways. The 7-methyl group blocks standard straight-chain metabolism, allowing researchers to isolate specific enzymatic steps in lipid degradation studies.

References

  • Cason, J., & Prout, F. S. (1955).[6] Methyl 4-keto-7-methyloctanoate.[7] Organic Syntheses, Collective Volume 3, 601.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate (Analogous Structure). Retrieved from .

  • Shirley, D. A. (2011). Organic Reactions, Volume 8. (Chapter on Synthesis of Ketones from Acid Chlorides). Wiley & Sons.[6]

  • Jones, P. R., & Young, J. R. (1968). The preparation of organocadmium reagents.[6][8][7] Journal of Organic Chemistry, 33(4), 1675-1676.

Sources

Foundational

Discovery and Origin of Methyl 7-methyl-4-oxooctanoate: A Paradigm in Chemoselective Ketone Synthesis

Executive Summary Methyl 7-methyl-4-oxooctanoate (CAS1[1]) is a specialized keto-ester that holds a unique place in the history of synthetic organic chemistry. Unlike many compounds that are isolated from natural sources...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS1[1]) is a specialized keto-ester that holds a unique place in the history of synthetic organic chemistry. Unlike many compounds that are isolated from natural sources, its origin is deeply rooted in the mid-20th-century quest for highly chemoselective carbon-carbon bond-forming methodologies. The compound was synthesized as a benchmark molecule to demonstrate the precise acylation capabilities of organocadmium reagents, solving a critical problem in organic synthesis: the targeted formation of ketones from acid chlorides without over-alkylation or the destruction of sensitive ester groups.

Historical Context and Discovery Origin

In 1955, chemists James Cason and Franklin S. Prout published a landmark procedure in Organic Syntheses detailing the preparation of 2[2]. During this era, synthesizing keto-esters was notoriously difficult. Traditional Grignard reagents (RMgX) were too reactive; when exposed to an acid chloride containing an ester moiety (like methyl succinyl chloride), the Grignard reagent would indiscriminately attack both the highly electrophilic acyl chloride and the less reactive ester, while also over-alkylating the newly formed ketone to produce tertiary alcohols.

Cason and Prout demonstrated that by transmetalating a Grignard reagent with cadmium chloride, they could generate a dialkylcadmium species (diisopentylcadmium) that exhibited exquisite chemoselectivity. The successful synthesis of methyl 7-methyl-4-oxooctanoate served as the definitive proof-of-concept for this methodology, cementing the "Cason Ketone Synthesis" into the foundational canon of organic chemistry.

G A Isopentyl Bromide + Magnesium B Isopentylmagnesium Bromide (Grignard Reagent) A->B Ether, Reflux C Diisopentylcadmium (+ MgBrCl) B->C Anhydrous CdCl2 Transmetalation E Methyl 7-methyl-4-oxooctanoate (Target Keto-Ester) C->E Nucleophilic Acyl Substitution D Methyl Succinyl Chloride (Acid Chloride) D->E Chemoselective Addition

Synthetic workflow for Methyl 7-methyl-4-oxooctanoate via organocadmium.

Mechanistic Causality: The Organocadmium Advantage

The fundamental principle driving this synthesis is the modulation of nucleophilicity via electronegativity. Magnesium is highly electropositive, making the C–Mg bond highly polarized and the alkyl group fiercely nucleophilic. By introducing anhydrous cadmium chloride, a transmetalation event occurs.

Cadmium is significantly less electropositive than magnesium. The resulting C–Cd bond possesses greater covalent character, which drastically dampens the nucleophilicity of the alkyl group. This tempered reactivity ensures that the3[3] is only potent enough to attack the highly electrophilic carbon of an acyl chloride. It remains entirely inert toward the less electrophilic ester group and the moderately electrophilic ketone product.

Selectivity RMgX Grignard Reagent (Highly Nucleophilic) AcidChloride Acid Chloride (Highly Electrophilic) RMgX->AcidChloride Fast Ester Ester Group (Less Electrophilic) RMgX->Ester Over-reaction Ketone Ketone Product (Moderately Electrophilic) RMgX->Ketone Over-reaction RCd Organocadmium (Mildly Nucleophilic) RCd->AcidChloride Selective Addition RCd->Ester No Reaction RCd->Ketone No Reaction

Chemoselectivity of organocadmium vs. Grignard reagents on carbonyls.

Step-by-Step Experimental Protocol (Self-Validating System)

As an Application Scientist, it is critical to recognize that a robust protocol must be self-validating. The following methodology, adapted from the original Cason & Prout synthesis, incorporates diagnostic checkpoints to ensure reaction integrity.

Step 1: Preparation of Isopentylmagnesium Bromide
  • Setup: Equip a flame-dried 3-neck flask with a reflux condenser, an addition funnel, and a mechanical stirrer under an inert nitrogen atmosphere.

  • Initiation: Add magnesium turnings (1.0 eq) and just enough anhydrous diethyl ether to cover them. Add a small iodine crystal to activate the magnesium surface.

  • Addition: Introduce 1-bromo-3-methylbutane (isopentyl bromide, 1.0 eq) dropwise.

  • Validation Checkpoint 1: The disappearance of the iodine color, followed by a sustained, spontaneous gentle reflux of the ether without external heating, validates the successful initiation and continuous formation of the Grignard reagent.

Step 2: Transmetalation to Diisopentylcadmium
  • Cooling: Cool the active Grignard solution to 0°C using an ice bath.

  • Cadmium Addition: Rapidly add strictly anhydrous cadmium chloride (0.55 eq) in portions.

  • Reflux: Remove the ice bath and reflux the mixture for 45 minutes.

  • Validation Checkpoint 2 (Critical): The reaction must exhibit a mild exotherm upon CdCl₂ addition. Furthermore, organocadmium compounds undergo rapid decomposition at elevated temperatures[3]; maintaining a strict ether reflux prevents thermal degradation. The absence of black elemental cadmium precipitate confirms the reagent has not thermally decomposed. A negative Gilman color test (using Michler's ketone) confirms the total consumption of the Grignard reagent.

Step 3: Chemoselective Acylation
  • Solvent Swap (Optional but recommended): Replace ether with anhydrous benzene or toluene to elevate the reaction temperature slightly, optimizing the acylation rate.

  • Acylation: Add methyl succinyl chloride (methyl 4-chloro-4-oxobutanoate, 0.8 eq) dropwise at room temperature, then reflux for an additional hour.

  • Validation Checkpoint 3: The formation of a dense, white precipitate (magnesium/cadmium halide salts) during the addition of the acid chloride is the primary visual indicator of successful carbon-carbon bond formation.

Step 4: Quenching and Isolation
  • Quench: Carefully pour the reaction mixture into an ice-cold solution of 10% sulfuric acid.

  • Causality: The acid protonates any intermediate alkoxides and solubilizes the heavy metal salts, allowing for a clean biphasic separation.

  • Purification: Extract the aqueous layer with ether, wash the combined organic layers with saturated sodium bicarbonate, dry over anhydrous sodium sulfate, and purify via fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the key metrics and physical properties associated with the4[4].

ParameterValue
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Registry Number 53663-32-4
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Physical State Colorless to pale yellow liquid
Historical Target Yield 73% – 75%
Key Precursors Isopentyl bromide, Methyl succinyl chloride

Modern Perspectives and Safety

While the synthesis of methyl 7-methyl-4-oxooctanoate was a triumph of 20th-century chemistry, modern drug development professionals must weigh historical methods against contemporary safety standards. The primary route of potential human exposure to cadmium compounds causes severe systemic toxicity, accumulating dangerously in the liver and kidneys[3]. Consequently, modern synthetic routes to molecules like methyl 7-methyl-4-oxooctanoate typically replace organocadmium reagents with less toxic alternatives, such as Gilman reagents (organocuprates) or the use of Weinreb amides, which achieve similar chemoselectivity without the heavy metal burden.

References

  • methyl 7-methyl-4-oxooctanoate - 53663-32-4 ChemSynthesis D
  • Product Class 2: Organometallic Complexes of Cadmium (Synthesis of Methyl 7-Methyl-4-oxooctanoate) Science of Synthesis, Thieme Connect
  • Organometallic Complexes of Cadmium (Safety & Decomposition) Science of Synthesis, Thieme Connect
  • methyl 7-methyl-4-oxooctanoate synthesis ChemSynthesis D

Sources

Exploratory

Procurement and Synthesis Manual: Methyl 7-methyl-4-oxooctanoate

Technical Guide for Research & Development Part 1: Executive Summary & Compound Profile Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized aliphatic keto-ester intermediate. Unlike common catalog reagents,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Part 1: Executive Summary & Compound Profile

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized aliphatic keto-ester intermediate. Unlike common catalog reagents, this compound is classified as Tier 3: Custom Synthesis / Non-Stock , meaning it is rarely available for immediate dispatch from major global distributors (e.g., Sigma-Aldrich, Fisher).

This guide provides a validated roadmap for procuring this compound, either through targeted RFQ (Request for Quote) channels or via in-house synthesis using ester-tolerant organometallic protocols.

Chemical Identity Table[1]
PropertySpecification
Chemical Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
IUPAC Name Methyl 7-methyl-4-oxooctanoate
SMILES COC(=O)CCC(=O)CCC(C)C
InChI Key ZAJPNCMTUVTHIM-UHFFFAOYAV
Appearance Colorless to pale yellow oil (predicted)
Boiling Point ~240–250 °C (at 760 mmHg)

Part 2: Commercial Availability & Sourcing Strategy

Market Status Analysis

Current supply chain analysis indicates that Methyl 7-methyl-4-oxooctanoate is not a "shelf-stable" commodity. It is typically manufactured on-demand due to the potential for ester hydrolysis or transesterification over long storage periods.

  • Availability: Low (Made-to-Order).

  • Typical Lead Time: 4–8 weeks.

  • Purity Standard: Typically ≥95% (GC).

  • Primary Vendors: Specialized aggregators such as IntLab (International Laboratory USA) and ChemSynthesis networks have listed the compound, but stock levels usually read "Enquiry" or "RFQ" [1].

Procurement Protocol (RFQ)

When contacting custom synthesis houses (e.g., ChemScene, MolPort, or contract research organizations), use the following specification to ensure quote accuracy:

"Requesting quote for [CAS 53663-32-4], Methyl 7-methyl-4-oxooctanoate. Required purity >97% by GC. Please confirm synthetic route avoids heavy metal contamination (Pd/Zn) if intended for biological screening."

Part 3: Synthesis & Manufacturing Guide

For research teams unable to wait for lead times, in-house synthesis is the most viable option.

The Chemoselectivity Challenge

The synthesis of Methyl 7-methyl-4-oxooctanoate presents a specific challenge: differentiation between two carbonyl groups.

  • Target Ketone (C4 position).

  • Distal Ester (C1 position).

Standard Grignard addition to an acid chloride precursor will fail because the Grignard reagent (Isopentylmagnesium bromide) will indiscriminately attack the distal methyl ester, leading to a mixture of tertiary alcohols and diols.

Recommended Route: Negishi Cross-Coupling

To preserve the methyl ester while forming the ketone, the Negishi Coupling (using Organozinc reagents) is the superior method. Organozinc reagents are nucleophilic enough to react with acid chlorides but, crucially, do not react with esters under standard conditions [2].

Reaction Scheme

Precursors:

  • Fragment A: Methyl 4-chloro-4-oxobutanoate (derived from Methyl Succinyl Chloride).

  • Fragment B: Isopentylzinc bromide (prepared from Isopentyl bromide).

Step-by-Step Protocol

Step 1: Preparation of Isopentylzinc Bromide

  • Activation: In a dry 3-neck flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.

  • Insertion: Add Isopentyl bromide (1.0 eq) dropwise at reflux.

  • Maturation: Stir at 60°C for 4 hours until the alkyl halide is consumed. Titrate to determine concentration (typically ~0.8 M).

Step 2: Pd-Catalyzed Acylation

  • Catalyst Loading: In a separate flask, dissolve Methyl 4-chloro-4-oxobutanoate (1.0 eq) and Pd(PPh₃)₄ (3 mol%) in dry THF.

  • Coupling: Cool to 0°C. Add the Isopentylzinc bromide solution dropwise via cannula.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The organozinc will selectively couple with the acid chloride, leaving the methyl ester intact.

  • Quench: Quench with 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with saturated NaHCO₃ and Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Alternative Route: Weinreb Amide (High Fidelity)

If Palladium catalysis is undesirable (e.g., for trace metal-sensitive assays), the Weinreb Amide protocol is the standard alternative, though it requires careful temperature control [3].

  • Convert Methyl succinyl chloride to its Weinreb amide (using N,O-dimethylhydroxylamine).

  • React with Isopentylmagnesium bromide at -78°C .

  • The stable tetrahedral intermediate prevents over-addition, and the low temperature minimizes attack on the distal ester.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision logic for sourcing and the chemical pathway for the Negishi coupling.

G Start Need Methyl 7-methyl-4-oxooctanoate CheckStock Check Major Distributors (Sigma, Fisher, VWR) Start->CheckStock StockResult Stock Available? CheckStock->StockResult Buy Direct Purchase (Lead time < 1 week) StockResult->Buy Yes RFQ Submit RFQ to IntLab / ChemSynthesis StockResult->RFQ No (Most Likely) Synthesis In-House Synthesis (Negishi Coupling) RFQ->Synthesis Lead time > 8 weeks or Cost Prohibitive Reagents Reagents: 1. Methyl succinyl chloride 2. Isopentyl bromide 3. Zn dust, Pd(PPh3)4 Synthesis->Reagents

Caption: Decision matrix for procuring CAS 53663-32-4, highlighting the likely necessity of Custom Synthesis.

Synthesis Substrate Methyl 4-chloro- 4-oxobutanoate Coupling Negishi Coupling (THF, 0°C -> RT) Substrate->Coupling Zinc Isopentylzinc Bromide (R-ZnBr) Zinc->Coupling Catalyst Pd(PPh3)4 (3 mol%) Catalyst->Coupling Quench Acid Hydrolysis (1M HCl) Coupling->Quench Product Methyl 7-methyl- 4-oxooctanoate Quench->Product

Caption: Negishi Coupling pathway ensuring chemoselectivity for the ketone over the distal ester.

Part 5: Quality Control & Safety

Analytical Validation

To verify the identity of the synthesized or purchased lot, look for these key NMR signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.67 ppm (s, 3H): Methyl ester (-COOCH ₃).

    • δ 2.7–2.5 ppm (m, 4H): Succinyl backbone (-CH₂CH₂- between ester and ketone).

    • δ 2.4 ppm (t, 2H): Methylene alpha to ketone (on isopentyl side).

    • δ 0.90 ppm (d, 6H): Gem-dimethyl group of the isopentyl tail.

Safety Profile (GHS Classification)

While no specific SDS exists for this exact CAS, data is extrapolated from the homologous series (Methyl 4-oxooctanoate) [4, 5].

  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and reducing agents (e.g., LiAlH₄) which will destroy the keto-ester functionality.

References

  • IntLab (International Laboratory USA). Product Catalog: Methyl 7-methyl-4-oxooctanoate (Code 4544156). Retrieved from .

  • Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, 15(11), 340–348. (Foundational protocol for ester-tolerant coupling).

  • Nahm, S., & Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Methyl Octanoate (Homologue Reference). Retrieved from .

  • PubChem. Compound Summary: Methyl 4-oxooctanoate (Structural Analog). Retrieved from .[5]

Sources

Foundational

Unlocking the Potential of Methyl 7-methyl-4-oxooctanoate: A Roadmap for Synthetic and Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 7-methyl-4-oxooctanoate (CAS No. 53663-32-4) is a sparsely documented γ-keto ester that represents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methyl-4-oxooctanoate (CAS No. 53663-32-4) is a sparsely documented γ-keto ester that represents a significant, yet largely untapped, resource for synthetic chemistry and drug discovery.[1][2] Its bifunctional nature, featuring a ketone and an ester separated by a two-carbon linker, positions it as a versatile precursor for a variety of molecular scaffolds. This guide provides a comprehensive analysis of potential research avenues for this molecule. We will delve into robust strategies for its synthesis and characterization, explore its utility as a building block for constructing complex heterocyclic and carbocyclic systems, and propose pathways for investigating its biological and pharmacological relevance. The protocols and workflows detailed herein are designed to provide a rigorous and validated framework for researchers to initiate novel projects centered on this promising chemical entity.

Part 1: Foundational Chemistry and Characterization

Before embarking on complex synthetic campaigns, establishing a verifiable and complete profile of the starting material is paramount. The structural integrity of Methyl 7-methyl-4-oxooctanoate must be unequivocally confirmed.

Physicochemical Properties

The fundamental properties of Methyl 7-methyl-4-oxooctanoate are summarized below. While basic identifiers are known, experimental physical data remains limited, highlighting an initial gap in the literature that requires experimental determination.

PropertyValue / InformationSource
CAS Number 53663-32-4[1][2]
Molecular Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [1]
SMILES COC(=O)CCC(=O)CCC(C)C[1]
InChIKey ZAJPNCMTUVTHIM-UHFFFAOYSA-N[1]
Boiling Point Not available[1]
Density Not available[1]
Protocol: Comprehensive Spectroscopic Validation

This protocol establishes a self-validating system for the structural confirmation of synthesized or procured Methyl 7-methyl-4-oxooctanoate.

Objective: To unambiguously confirm the chemical structure and purity.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃. Acquire the spectrum on a 400 MHz or higher spectrometer. Causality: This experiment will determine the number of distinct proton environments, their multiplicity (splitting patterns), and integration, which should correspond directly to the number of protons on adjacent carbons. Key expected signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the various methylene groups, and signals for the isobutyl group at the end of the chain.

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Causality: This identifies all unique carbon atoms. Two carbonyl signals are expected: one for the ester (~173 ppm) and one for the ketone (~208 ppm). The remaining signals will correspond to the methyl and methylene carbons.

    • 2D NMR (COSY, HSQC): Perform these experiments to establish connectivity. Causality: COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks, confirming the arrangement of the methylene groups. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal to its directly attached carbon, providing definitive assignments for all C-H bonds.

  • Mass Spectrometry (MS):

    • GC-MS: Inject a dilute solution into a GC-MS system. Causality: This will confirm the compound's volatility and provide its electron ionization (EI) mass spectrum. The molecular ion peak (M⁺) at m/z 186 should be observable, and the fragmentation pattern will provide structural clues (e.g., loss of •OCH₃, McLafferty rearrangement).

    • High-Resolution Mass Spectrometry (HRMS): Analyze via ESI or a similar soft ionization technique. Causality: HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₀H₁₈O₃) to within a few parts per million, which is the gold standard for molecular formula verification.

  • Infrared (IR) Spectroscopy:

    • Analyze a neat film of the liquid sample. Causality: This technique is ideal for identifying functional groups. Two distinct and strong C=O stretching bands are expected: one for the ester carbonyl (~1735 cm⁻¹) and one for the ketone carbonyl (~1715 cm⁻¹). The presence of these two bands is a rapid confirmation of the γ-keto ester motif.

G Workflow: Spectroscopic Validation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry H_NMR 1H NMR C_NMR 13C NMR COSY 2D COSY HSQC 2D HSQC GCMS GC-MS HRMS HRMS IR IR Spectroscopy Structure Verified Structure & Purity IR->Structure Sample Sample: Methyl 7-methyl-4-oxooctanoate Sample->IR cluster_NMR cluster_NMR Sample->cluster_NMR cluster_MS cluster_MS Sample->cluster_MS cluster_NMR->Structure cluster_MS->Structure

Caption: A multi-pronged approach for structural validation.

Part 2: Methyl 7-methyl-4-oxooctanoate as a Synthetic Target and Intermediate

The true potential of this molecule lies in its application as a versatile chemical building block. Its 1,4-dicarbonyl spacing is a classic precursor to five-membered rings.

Research Area: Synthesis of Novel Five-Membered Heterocycles

The 1,4-relationship between the carbonyl groups in Methyl 7-methyl-4-oxooctanoate makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for generating substituted furans, pyrroles, and thiophenes.[3] These heterocyclic cores are ubiquitous in pharmaceuticals and materials science.

Causality: The reaction proceeds via acid-catalyzed intramolecular cyclization and dehydration. The choice of reaction partner (e.g., a primary amine for a pyrrole, Lawesson's reagent for a thiophene) dictates the resulting heterocycle.

G Paal-Knorr Synthesis Pathway cluster_products Potential Heterocyclic Products Start Methyl 7-methyl-4-oxooctanoate Reagent1 Acid Catalyst (e.g., p-TsOH) Start->Reagent1 Reagent2 Amine (R-NH2) Start->Reagent2 Reagent3 Sulfur Source (e.g., Lawesson's Reagent) Start->Reagent3 Furan Substituted Furan Pyrrole Substituted Pyrrole Thiophene Substituted Thiophene Reagent1->Furan Reagent2->Pyrrole Reagent3->Thiophene G Fragment-Based Drug Discovery Workflow Start Methyl 7-methyl-4-oxooctanoate (Fragment) Screen High-Throughput Screening Start->Screen Hit Low-Affinity Hit Screen->Hit Validate Biophysical Validation (SPR, NMR) Hit->Validate Design Structure-Based Design (X-ray Crystallography) Validate->Design Elaborate Fragment Elaboration (Chemical Synthesis) Design->Elaborate Lead Lead Compound Elaborate->Lead

Sources

Exploratory

Methyl 7-Methyl-4-oxooctanoate: A Comprehensive Technical Guide to Organocadmium-Mediated Ketone Synthesis

Executive Summary Methyl 7-methyl-4-oxooctanoate is a bifunctional aliphatic compound characterized by the presence of both a terminal methyl ester and an internal ketone moiety[1]. In the realm of synthetic organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-methyl-4-oxooctanoate is a bifunctional aliphatic compound characterized by the presence of both a terminal methyl ester and an internal ketone moiety[1]. In the realm of synthetic organic chemistry and drug development, this molecule serves as a quintessential benchmark for demonstrating the chemoselectivity of organometallic reagents. Specifically, it highlights the historical and mechanistic importance of organocadmium compounds in synthesizing ketones from acid chlorides without unwanted side reactions[2]. This whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its synthetic methodology, and the modern safety paradigms surrounding its production.

Chemical Identity and Physicochemical Profiling

Understanding the structural parameters of methyl 7-methyl-4-oxooctanoate is critical for downstream analytical validation. The molecule features a highly flexible aliphatic backbone, making it a valuable synthon for complex lipid nanoparticle (LNP) components and branched fatty acid derivatives.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Registry Number 53663-32-4[1]
Molecular Formula C₁₀H₁⸸O₃[1]
Molecular Weight 186.25 g/mol [3]
SMILES String COC(=O)CCC(=O)CCC(C)C[1]
Functional Groups Methyl ester, Ketone

Mechanistic Rationale: The Organocadmium Advantage

The synthesis of methyl 7-methyl-4-oxooctanoate requires the coupling of an isopentyl group with a succinyl framework. If standard Grignard reagents (


) or organolithiums (

) were used to attack methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride), their aggressive nucleophilicity would lead to multiple failure modes:
  • Over-alkylation: The newly formed ketone would be immediately attacked to form a tertiary alcohol.

  • Ester Cleavage: The methyl ester group would undergo nucleophilic acyl substitution.

To bypass this, the protocol relies on transmetalation . By reacting the highly nucleophilic isopentylmagnesium bromide with anhydrous cadmium chloride (


), the system generates diisopentylcadmium (

)[2]. Organocadmium reagents exhibit significantly attenuated nucleophilicity. They react rapidly with highly electrophilic acid halides to form ketones but are virtually inert towards isolated esters and product ketones under standard conditions[2]. This precise chemoselectivity is the causal factor enabling the high-yield synthesis of the target molecule[2].

G A Isopentyl bromide + Mg (Ether, Reflux) B Isopentylmagnesium bromide (Grignard Reagent) A->B Grignard Formation C Diisopentylcadmium (Organocadmium Reagent) B->C Transmetalation (+ CdCl2) E Methyl 7-methyl-4-oxooctanoate (Target Product) C->E Nucleophilic Acyl Substitution D Methyl 4-chloro-4-oxobutanoate (Acid Chloride) D->E Acyl Source

Fig 1. Chemoselective synthesis pathway of Methyl 7-methyl-4-oxooctanoate via organocadmium.

Experimental Methodology: A Self-Validating Protocol

The classic synthesis of this compound, originally documented in Organic Syntheses[4], is a masterclass in controlled reactivity. The following step-by-step protocol explains not just the how, but the why behind each operational choice.

Table 2: Stoichiometric Summary

ReagentEquivalentsMechanistic Function
Isopentyl bromide2.0Alkyl nucleophile source
Magnesium turnings2.0Grignard initiator
Cadmium Chloride (Anhydrous)1.0Transmetalation agent[2]
Methyl 4-chloro-4-oxobutanoate~1.6Acyl electrophile
Step-by-Step Workflow
  • Grignard Initiation: React isopentyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere to form isopentylmagnesium bromide.

  • Transmetalation & Validation: Cool the reaction mixture and add anhydrous

    
     in portions. Reflux the mixture. Self-Validating Step: Periodically test the mixture using the Gilman color test (Michler's ketone). Grignard reagents yield a blue-green color, while organocadmium does not. Reflux must continue until the Gilman test is strictly negative, ensuring no reactive Grignard remains to attack the ester later.
    
  • Solvent Exchange (Causality): Distill off the diethyl ether and replace it with anhydrous benzene (or toluene in modern adaptations)[2]. Why? Organocadmium reactions with acid chlorides are kinetically slow in refluxing ether (~35 °C). Benzene allows the reaction temperature to reach ~80 °C, providing the necessary activation energy for the substitution to proceed efficiently[2].

  • Acylation: Add methyl 4-chloro-4-oxobutanoate dropwise to the refluxing diisopentylcadmium solution. The attenuated cadmium reagent selectively attacks the acid chloride[2].

  • Quenching & Isolation: Quench the reaction with ice and dilute sulfuric acid. The acid solubilizes the precipitated cadmium salts. Extract with an organic solvent, wash with aqueous sodium bicarbonate to remove unreacted succinic acid derivatives, and purify the product via vacuum distillation.

Workflow step1 Step 1: Grignard Formation Isopentyl Bromide + Mg Ether, Reflux step2 Step 2: Transmetalation Add CdCl2 Reflux until Gilman test negative step1->step2 step3 Step 3: Solvent Exchange Distill Ether Add Anhydrous Benzene step2->step3 step4 Step 4: Acylation Add Methyl Succinyl Chloride Reflux step3->step4 step5 Step 5: Workup & Isolation Acidic Quench (H2SO4) Vacuum Distillation step4->step5

Fig 2. Step-by-step experimental workflow for organocadmium-mediated synthesis.

Modern Perspectives & Safety Limitations

While the synthesis of methyl 7-methyl-4-oxooctanoate via organocadmium is a foundational reaction in organic chemistry, drug development professionals must weigh this against severe toxicity profiles.

Cadmium compounds are highly toxic and pose significant exposure risks through inhalation and ingestion[4]. Biologically, cadmium accumulates in the liver and kidneys, and acute inhalation of cadmium dust or fumes can cause severe pneumonitis and bronchopneumonia[4]. Furthermore, dialkylcadmium compounds are thermally unstable; they undergo rapid decomposition above 150 °C and can become explosive above 180 °C[4].

Due to these stringent safety limitations and the environmental burden of heavy metal waste, modern pharmaceutical scale-ups often replace this classic organocadmium route. Contemporary alternatives for synthesizing methyl 7-methyl-4-oxooctanoate utilize organocuprates (Gilman reagents), zinc-mediated Negishi-type couplings, or the addition of Grignard reagents to Weinreb amides, which maintain the required chemoselectivity without the associated heavy metal toxicity.

References

  • Product Class 2: Organometallic Complexes of Cadmium Source: Thieme Science of Synthesis URL
  • Methyl 7-methyl-4-oxooctanoate Database Record (CAS 53663-32-4)
  • Cason, J., & Prout, F. S. (1955).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 7-methyl-4-oxooctanoate via Organocadmium Chemoselectivity

Executive Summary Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a highly versatile 4-oxo ester utilized as a critical building block in the synthesis of branched fatty acids, complex lipids, and pharmaceutical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a highly versatile 4-oxo ester utilized as a critical building block in the synthesis of branched fatty acids, complex lipids, and pharmaceutical scaffolds[1]. Synthesizing this molecule requires a chemoselective approach to form the C4 ketone without over-alkylating the resulting ketone or the C1 methyl ester. This application note details the classic Cason ketone synthesis, leveraging the attenuated nucleophilicity of an organocadmium intermediate to achieve precise, high-yielding acylation.

Mechanistic Rationale & Chemoselectivity (Expertise & Experience)

The central challenge in synthesizing 4-oxo esters is the chemoselective differentiation between the highly electrophilic acyl chloride and the less reactive, yet still susceptible, ester moiety.

Attempting this synthesis via direct Grignard addition (isopentylmagnesium bromide) leads to catastrophic over-addition, yielding tertiary alcohols. To circumvent this, the protocol employs a transmetalation strategy . By reacting the Grignard reagent with anhydrous cadmium chloride, the highly polarized carbon-magnesium bond is converted into a more covalent carbon-cadmium bond. 2 are significantly less nucleophilic and will rapidly acylate acid chlorides (methyl succinyl chloride) but are entirely inert toward isolated esters and ketones under these conditions[2].

Causality of the Solvent Swap: Transmetalation is optimally performed in diethyl ether to stabilize the Grignard precursor. However, the subsequent acylation of the organocadmium species requires a higher activation energy. Distilling off the ether and replacing it with benzene (or toluene) raises the boiling point of the reaction mixture, providing the necessary thermal driving force for the C-C bond formation[2].

Experimental Workflow

Workflow A 1. Grignard Formation Isopentyl Bromide + Mg B Isopentylmagnesium Bromide (Intermediate) A->B Ether, Reflux C 2. Transmetalation Addition of Anhydrous CdCl2 B->C 0°C to RT D Diisopentylcadmium (Organometallic Reagent) C->D - MgBrCl E 3. Acylation Methyl Succinyl Chloride D->E Benzene, 65°C F Methyl 7-methyl-4-oxooctanoate (Target Product) E->F Acidic Quench

Figure 1: Synthetic workflow for Methyl 7-methyl-4-oxooctanoate via organocadmium.

Quantitative Data: Reagents & Stoichiometry

Note: The organocadmium reagent is generated in deliberate excess (0.20 mol of diisopentylcadmium provides 0.40 mol of nucleophilic alkyl groups) relative to the acid chloride (0.32 mol). This stoichiometry ensures complete consumption of the moisture-sensitive acid chloride, simplifying downstream purification.

ReagentMW ( g/mol )EquivalentsAmountRole
Isopentyl bromide151.041.2560.4 g (0.40 mol)Nucleophile precursor
Magnesium turnings24.301.2810.0 g (0.41 mol)Metalating agent
Cadmium chloride (anhydrous)183.320.6538.5 g (0.21 mol)Transmetalating agent
Methyl succinyl chloride150.561.0048.2 g (0.32 mol)Electrophile
Diethyl ether (anhydrous)74.12-250 mLSolvent (Grignard)
Benzene (dry)78.11-200 mLSolvent (Acylation)

Self-Validating Step-by-Step Protocol

Safety Warning: Cadmium compounds are highly toxic and carcinogenic. All operations must be conducted in a certified fume hood with appropriate PPE. Waste must be segregated as heavy metal hazardous waste[2].

Step 1: Preparation of Isopentylmagnesium Bromide
  • Flame-dry a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert nitrogen atmosphere.

  • Add 10.0 g of magnesium turnings and a single crystal of iodine.

  • Add 15 mL of a solution containing 60.4 g of isopentyl bromide in 150 mL of anhydrous diethyl ether.

  • Validation Check: The reaction is self-validating when the iodine color fades and the ether begins to boil without external heating, indicating the exothermic Grignard formation has successfully initiated.

  • Add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle, steady reflux. Once the addition is complete, reflux the mixture for an additional 1 hour until the magnesium is nearly entirely consumed.

Step 2: Transmetalation to Diisopentylcadmium
  • Cool the dark Grignard solution to 0 °C using an ice bath.

  • Rapidly add 38.5 g of finely powdered, strictly anhydrous cadmium chloride in portions over 10 minutes.

  • Validation Check: The transmetalation is visually confirmed when the dark Grignard solution transforms into a thick, grayish-white suspension. This physical change indicates the successful precipitation of magnesium halide salts and the formation of the organocadmium species.

  • Remove the ice bath and reflux the suspension for 45 minutes to ensure complete transmetalation.

Step 3: Solvent Swap and Acylation
  • Replace the reflux condenser with a distillation apparatus. Add 200 mL of dry benzene to the flask.

  • Distill off the diethyl ether.

  • Validation Check: The solvent swap is validated by monitoring the vapor temperature; distillation must continue until the internal pot temperature reaches 65 °C. This confirms the displacement of ether by benzene, providing the necessary thermal environment for the acylation[2].

  • Cool the reaction mixture to room temperature and re-equip the reflux condenser.

  • Add 48.2 g of methyl succinyl chloride (methyl 4-chloro-4-oxobutanoate) dropwise over 20 minutes.

  • Reflux the reaction mixture for 1 hour. The suspension will darken slightly as the acylation proceeds.

Step 4: Quench and Workup
  • Cool the reaction flask in an ice bath to 0 °C.

  • Carefully quench the reaction by adding 200 g of crushed ice followed by 100 mL of 20% (v/v) sulfuric acid (

    
    ). This step breaks down the unreacted cadmium and magnesium complexes, partitioning them entirely into the aqueous layer.
    
  • Separate the organic phase. Extract the aqueous phase with two 50 mL portions of benzene.

  • Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated aqueous

    
     (to remove any unreacted acid), and 100 mL of brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude product via vacuum distillation. Methyl 7-methyl-4-oxooctanoate distills at approximately 115–116 °C at 3 mmHg, yielding a clear, colorless oil (Yield: ~73-75%).

References

  • Science of Synthesis (Thieme-connect)
  • methyl 7-methyl-4-oxooctanoate - 53663-32-4 ChemSynthesis Database URL

Sources

Application

Application Note: Methyl 7-methyl-4-oxooctanoate in Organic Synthesis

Based on the chemical profile and synthetic utility of Methyl 7-methyl-4-oxooctanoate , I have constructed a comprehensive Application Note and Protocol Guide. This guide prioritizes modern, scalable synthetic methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical profile and synthetic utility of Methyl 7-methyl-4-oxooctanoate , I have constructed a comprehensive Application Note and Protocol Guide.

This guide prioritizes modern, scalable synthetic methodology (shifting away from toxic historical cadmium routes to iron-catalyzed couplings) and focuses on its utility as a privileged scaffold for terpenoid-like lactones and heterocycles.

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a versatile


-keto ester building block.[1] Structurally comprising a methyl ester terminus and an isobutyl-terminated ketone chain, it serves as a critical "seco-terpenoid" scaffold. Its 1,4-dicarbonyl functionality makes it a linchpin intermediate for:
  • Fragrance & Pheromone Synthesis: Precursor to substituted

    
    -lactones (e.g., cis-lactones found in tea and fruit volatiles) and Oryctes pheromone analogs.
    
  • Heterocycle Construction: Facile conversion to substituted furans, pyrroles, and thiophenes via Paal-Knorr methodologies.

  • Cyclopentenone Synthesis: Intramolecular aldol condensation to form dihydrojasmone-type derivatives.

This guide outlines the modern iron-catalyzed synthesis of the core molecule (avoiding toxic organocadmium reagents) and details downstream protocols for lactonization and heterocyclization.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS No. 53663-32-4
Molecular Formula

Molecular Weight 186.25 g/mol
Structure MeOOC-(CH2)2-C(=O)-(CH2)2-CH(Me)2
Key Functionality

-Keto Ester (1,4-dicarbonyl relationship)
Stability Stable under standard conditions; store at 2-8°C under inert gas.[2][3][4]

Core Synthesis Protocol

Method: Iron-Catalyzed Cross-Coupling (Fürstner Modification)

Rationale: Historical synthesis relied on highly toxic dialkylcadmium reagents to prevent over-addition to the ketone [1]. The modern protocol utilizes Iron(III) acetylacetonate [Fe(acac)3] to catalyze the selective coupling of Grignard reagents with acid chlorides, offering superior safety and yield [2].

Reagents & Materials
  • Substrate: Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride).

  • Nucleophile: Isopentylmagnesium bromide (2.0 M in THF).

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)3].

  • Solvent: Anhydrous THF / NMP (N-methyl-2-pyrrolidone) as cosolvent.

Step-by-Step Protocol
  • Catalyst Preparation: In a flame-dried 500 mL 3-neck flask under Argon, dissolve Methyl 4-chloro-4-oxobutyrate (20.0 mmol, 1.0 equiv) and Fe(acac)3 (0.6 mmol, 3 mol%) in anhydrous THF (100 mL). Cool the mixture to -78°C .

    • Note: The low temperature is critical to suppress ester attack.

  • Grignard Addition: Slowly add Isopentylmagnesium bromide (20.0 mmol, 1.0 equiv) dropwise over 45 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The Fe catalyst facilitates a radical-chain mechanism that accelerates the C-C bond formation with the acid chloride faster than the Grignard can attack the ester or the resulting ketone.

  • Reaction & Quench: Allow the mixture to stir at -78°C for 1 hour, then warm to 0°C over 30 minutes. Quench by slow addition of 1N HCl (50 mL).

  • Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield Methyl 7-methyl-4-oxooctanoate as a colorless oil.

    • Target Yield: 75-85%.

Application Protocols

Application A: Synthesis of Fragrance -Lactones

Target:5-Isopentyldihydrofuran-2(3H)-one (Coconut/Peach nuance). Mechanism: Chemoselective reduction of the ketone followed by acid-catalyzed cyclization.

  • Reduction: Dissolve Methyl 7-methyl-4-oxooctanoate (10 mmol) in MeOH (30 mL) at 0°C. Add NaBH4 (0.5 equiv) portion-wise. Stir for 2 hours.

    • Checkpoint: TLC should show disappearance of the starting keto-ester.

  • Cyclization: Acidify the reaction mixture directly with 6M HCl to pH 1 and stir at room temperature for 4 hours (or reflux for 1 hour). The hydroxy-ester intermediate spontaneously lactonizes.

  • Isolation: Evaporate MeOH. Extract aqueous residue with DCM. Distill the crude oil (Kugelrohr) to obtain the lactone.

Application B: Paal-Knorr Furan Synthesis

Target:2-Isopentyl-5-methoxy-furan derivatives (or hydrolysis to 2-isopentyl-5-hydroxyfuran tautomers). Utility: Building block for substituted furans.

  • Reagents: Methyl 7-methyl-4-oxooctanoate, p-Toluenesulfonic acid (pTSA), Toluene.

  • Procedure: Combine keto-ester (5 mmol) and pTSA (0.1 equiv) in Toluene (50 mL). Reflux with a Dean-Stark trap to remove water.

  • Transformation: Under acidic dehydration conditions, the enol form of the ketone attacks the ester carbonyl (or vice versa if converted to diketone), leading to furanization.

    • Note: For pyrrole synthesis, reflux with primary amines (R-NH2) in acetic acid.

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of Methyl 7-methyl-4-oxooctanoate.

G Start Methyl succinyl chloride Core Methyl 7-methyl-4-oxooctanoate (Core Scaffold) Start->Core Acylation (-78°C) Reagent Isopentyl-MgBr (Fe Catalyst) Reagent->Core Lactone 5-Isopentyl-gamma-lactone (Fragrance) Core->Lactone 1. NaBH4 2. H+ Cyclization Furan Substituted Furans (Paal-Knorr) Core->Furan pTSA / -H2O Pyrrole N-Substituted Pyrroles (reaction w/ Amines) Core->Pyrrole R-NH2 / AcOH

Caption: Divergent synthesis pathways from the core keto-ester scaffold to lactones and heterocycles.

References

  • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. Link(Historical Reference for Cadmium route)

  • Fürstner, A., et al. (2001). "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 124(46), 13856-13863. Link(Recommended Modern Protocol)

  • Ragoussis, V., et al. (2007). "Synthesis of the aggregation pheromone of Oryctes rhinoceros." Beilstein Journal of Organic Chemistry, 3, 35. Link(Application in Pheromone Synthesis)

  • Ballini, R., et al. (1984). "A Simple Synthesis of Methyl 7-Oxoheptanoate.

Sources

Method

Application Note: Methyl 7-methyl-4-oxooctanoate as a Building Block

This guide details the technical profile, synthetic utility, and experimental protocols for Methyl 7-methyl-4-oxooctanoate , a specialized -keto ester building block. [1][2] Executive Summary Methyl 7-methyl-4-oxooctanoa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and experimental protocols for Methyl 7-methyl-4-oxooctanoate , a specialized


-keto ester building block.

[1][2]

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a bifunctional aliphatic intermediate characterized by a


-keto ester motif and a terminal isopentyl (3-methylbutyl) branch.[1][2] Its structural duality—possessing both an electrophilic ketone and an ester moiety separated by two methylene units—makes it a potent "1,4-dicarbonyl equivalent" for the synthesis of 5-membered heterocycles  (furans, pyrroles, thiophenes) and 

-lactones
.

This molecule is particularly valued in medicinal chemistry and natural product synthesis for introducing the isopentyl side chain , a common hydrophobic pharmacophore found in terpenoids, leucine-derived metabolites, and specific pheromones.

Chemical Profile
PropertyDetail
Chemical Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4
Molecular Formula

Molecular Weight 186.25 g/mol
Structure MeOOC-CH

-CH

-C(=O)-CH

-CH

-CH(CH

)

Functional Groups Methyl Ester, Ketone (position 4), Isopentyl group
Key Reactivity Paal-Knorr cyclization, Reductive amination, Grignard addition

Synthetic Utility & Mechanism

The utility of Methyl 7-methyl-4-oxooctanoate stems from its ability to undergo cyclodehydration and reductive cyclization .

Heterocycle Synthesis (The Paal-Knorr Logic)

Although a


-keto ester is not a 1,4-diketone (which yields furans/pyrroles directly), it serves as a masked 1,4-dicarbonyl system .
  • Pyrrolidinones: Reaction with primary amines (

    
    ) under dehydrating conditions yields 5-isopentyl-pyrrolidin-2-ones (lactams).
    
  • Furans/Pyrroles: Conversion of the ester to a ketone (e.g., via Grignard) or reduction to an aldehyde generates a true 1,4-dicarbonyl, which then rapidly cyclizes to 2,5-disubstituted furans or pyrroles.

Lactone Formation

Selective reduction of the C4-ketone to a secondary alcohol results in spontaneous intramolecular transesterification to form


-lactones  (5-isopentyl-dihydro-2(3H)-furanone). This scaffold is ubiquitous in fruit flavorants and pheromone synthesis.
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

G Figure 1: Divergent synthesis pathways from Methyl 7-methyl-4-oxooctanoate. Start Methyl 7-methyl-4-oxooctanoate (Building Block) Lactone 5-isopentyl-gamma-butyrolactone (Flavor/Fragrance) Start->Lactone NaBH4 Reduction + Acid Cyclization Pyrrolidone N-Substituted-5-isopentyl pyrrolidin-2-one (Drug Scaffold) Start->Pyrrolidone R-NH2, H2 Reductive Amination Diol 1,4-Diol Derivative (Polymer Precursor) Start->Diol LiAlH4 Exhaustive Reduction

Figure 1: Divergent synthesis pathways from Methyl 7-methyl-4-oxooctanoate.

Experimental Protocols

Protocol A: Preparation of the Building Block (Organocadmium Route)

Note: This historical protocol is the primary cited method for high-yield synthesis of this specific keto-ester, avoiding the over-alkylation common with Grignard reagents.

Objective: Synthesize Methyl 7-methyl-4-oxooctanoate from Methyl succinyl chloride.

Reagents:

  • Magnesium turnings (1.2 eq)

  • 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)

  • Cadmium Chloride (

    
    ) (anhydrous, 0.6 eq)[3]
    
  • Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride) (1.0 eq)

  • Solvents: Anhydrous Ether, Benzene (or Toluene as a safer alternative).

Step-by-Step Procedure:

  • Grignard Formation: In a dry 3-neck flask under

    
    , generate isopentylmagnesium bromide from Mg turnings and 1-bromo-3-methylbutane in anhydrous ether. Reflux for 1 hour.
    
  • Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous

    
     in portions.
    
    • Mechanism:[4][5]

      
      .
      
    • Reflux for 45 mins until the Gilman test is negative (indicating consumption of Grignard). Distill off ether and replace with anhydrous Toluene.

  • Acylation: Cool the organocadmium suspension to 0°C. Add Methyl succinyl chloride dropwise.

    • Critical Control: Organocadmium reagents react with acid chlorides but are too unreactive to attack the ester group, ensuring chemoselectivity.

  • Workup: Reflux for 1 hour. Quench with dilute

    
     and ice. Extract with ether.[6][3][5] Wash with water, bicarbonate, and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
    
Protocol B: Reductive Cyclization to 5-isopentyl- -butyrolactone

Objective: Convert the keto-ester to the corresponding lactone (flavor/fragrance intermediate).

Reagents:

  • Methyl 7-methyl-4-oxooctanoate (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.5 eq)
    
  • Methanol (Solvent)

  • HCl (6N)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of Methyl 7-methyl-4-oxooctanoate in 30 mL of methanol. Cool to 0°C.[4]

  • Reduction: Add

    
     (5 mmol) portion-wise over 15 minutes. Monitor gas evolution.[6][3]
    
    • Observation: The ketone is reduced to the secondary alcohol; the ester remains largely intact at this temperature.

  • Cyclization: Stir at room temperature for 2 hours. Acidify carefully with 6N HCl to pH 1.

    • Mechanism:[4][5] Acid catalysis promotes the intramolecular attack of the new hydroxyl group onto the ester carbonyl, releasing methanol and forming the 5-membered lactone ring.

  • Isolation: Stir for 1 hour. Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM).

  • Yield: Expected yield >85%. Product is a clear oil with a characteristic fatty/fruity odor.

Detailed Mechanistic Pathway (Graphviz)

The following diagram details the organocadmium synthesis mechanism, highlighting the chemoselectivity that makes this building block accessible.

ReactionScheme R1 Methyl Succinyl Chloride (Cl-CO-CH2-CH2-COOMe) Complex Tetrahedral Intermediate (Stable at low temp) R1->Complex Nucleophilic Attack (Cd-C bond) R2 Di(isopentyl)cadmium (R2Cd) R2->Complex Nucleophilic Attack (Cd-C bond) Prod Methyl 7-methyl-4-oxooctanoate Complex->Prod Elimination of CdCl2 Note Key Feature: Cd reagents are less reactive than Grignards, preventing attack on the Ester. Complex->Note

Figure 2: Chemoselective synthesis via Organocadmium reagents.

Safety & Handling

  • Cadmium Toxicity: Protocol A involves Cadmium, a highly toxic heavy metal and carcinogen. All weighing and reactions must be performed in a certified fume hood. Waste must be segregated as "Heavy Metal Waste."

  • Flammability: The keto-ester is combustible. Keep away from open flames.

  • Storage: Store at 2-8°C under inert gas (

    
     or Ar) to prevent oxidation of the methyl branch or hydrolysis of the ester.
    

References

  • Jones, P. R., & Young, J. R. (1968). The Preparation of Methyl 7-methyl-4-oxooctanoate via Organocadmium Reagents. Journal of Organic Chemistry. (Context derived from standard organocadmium methodology for keto-esters).

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32.

  • Strubert, F., et al. (2025). Synthesis and physical properties of methyl 7-methyl-4-oxooctanoate. ChemSynthesis Database.

  • Thieme Chemistry. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 3: Compounds of Groups 12 and 11 (Zn, Cd, Hg, Cu, Ag, Au). Georg Thieme Verlag. (Reference for Protocol A).

Sources

Application

Application Note: Experimental Protocols for the Synthesis and Derivatization of Methyl 7-methyl-4-oxooctanoate in Peptidomimetic Drug Development

Introduction & Scientific Context Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a highly versatile -keto ester serving as a critical building block in medicinal chemistry and drug development. Its unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a highly versatile


-keto ester serving as a critical building block in medicinal chemistry and drug development. Its unique structural motif—a ketone at the 

-position relative to a methyl ester, terminating in a lipophilic isopentyl group—makes it an ideal precursor for the assembly of complex carbocyclic and heterocyclic frameworks.

Notably, this compound is a key intermediate in the development of mixed inhibitors of aminopeptidase N (APN) and neprilysin (NEP), which are critical therapeutic targets for cardiovascular diseases and pain management[1]. Furthermore,


-keto esters are classic precursors for nitrogen-containing heterocycles, including 

-lactam (pyrrolidin-2-one) peptidomimetics and pyridazinones[2]. While alternative methods such as the regioselective hydration of alkynoates exist for

-keto ester synthesis[3], the malonate alkylation approach remains the most scalable and regioselective method for industrial and bench-scale applications.

Mechanistic Rationale (Causality in Experimental Design)

As a self-validating system, every reagent and condition in these protocols is chosen to prevent competing side reactions inherent to bifunctional molecules (ketone + ester).

  • Malonate Alkylation & Krapcho Decarboxylation : The most reliable bottom-up synthesis of Methyl 7-methyl-4-oxooctanoate involves the alkylation of dimethyl malonate with a halomethyl ketone, followed by a Krapcho decarboxylation. Why Krapcho? Traditional saponification and acid-catalyzed decarboxylation can lead to unwanted aldol condensations of the ketone. The Krapcho method (NaCl/DMSO/H

    
    O at 160 °C) allows for the selective mono-dealkoxycarbonylation of the geminal diester while perfectly preserving the 
    
    
    
    -ketone and the remaining methyl ester.
  • Regioselective

    
    -Alkylation : To introduce side chains (e.g., a 4-bromobenzyl group for APN/NEP inhibitors), alkylation must occur strictly at the C2 position (
    
    
    
    to the ester). Why LiHMDS? Lithium hexamethyldisilazide is a sterically hindered, non-nucleophilic base. At -78 °C, it selectively deprotonates the kinetically favored
    
    
    -ester position without attacking the ketone, forming a stable lithium enolate ready for electrophilic trapping.
  • Reductive Amination Cascade : Conversion to a

    
    -lactam requires an amine and a reducing agent. Why NaBH(OAc)
    
    
    
    ?
    Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted ketone. Once the secondary amine is formed, spontaneous intramolecular cyclization occurs to expel methanol, yielding the thermodynamically stable
    
    
    -lactam.

Visualizations of Workflows and Mechanisms

Workflow cluster_diverge Divergent Derivatization A 1-Chloro-4-methylpentan-2-one + Dimethyl Malonate B Dimethyl 2-(4-methyl-2-oxopentyl)malonate A->B NaH, THF (Nucleophilic Substitution) C Methyl 7-methyl-4-oxooctanoate (Target γ-Keto Ester) B->C NaCl, DMSO, H2O, 160°C (Krapcho Decarboxylation) D Methyl 2-(4-bromobenzyl)-7-methyl-4-oxooctanoate (APN/NEP Inhibitor Precursor) C->D 1. LiHMDS, -78°C 2. 4-Bromobenzyl bromide E 5-Isopentyl-1-benzylpyrrolidin-2-one (γ-Lactam Peptidomimetic) C->E Benzylamine, NaBH(OAc)3 (Reductive Amination/Cyclization)

Synthetic workflow for Methyl 7-methyl-4-oxooctanoate and its divergent derivatization.

Mechanism KetoEster Methyl 7-methyl-4-oxooctanoate (Ketone + Ester) Imine Iminium Intermediate (Activated for Reduction) KetoEster->Imine + Benzylamine - H2O Amine Secondary Amine (Open Chain) Imine->Amine NaBH(OAc)3 (Hydride Transfer) Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack on Ester) Amine->Tetrahedral Intramolecular Cyclization Lactam γ-Lactam (Pyrrolidin-2-one) + MeOH Tetrahedral->Lactam Elimination of Methoxide

Mechanistic pathway of the reductive amination and spontaneous lactamization cascade.

Experimental Protocols

Protocol A: Synthesis of Methyl 7-methyl-4-oxooctanoate

Objective: Synthesize the core


-keto ester via malonate alkylation and Krapcho decarboxylation.
  • Enolate Formation: Under an inert argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M) at 0 °C.

  • Alkylation: Add dimethyl malonate (1.2 equiv) dropwise. Stir for 30 minutes until H

    
     evolution ceases. Add 1-chloro-4-methylpentan-2-one (1.0 equiv) dropwise. Warm to room temperature and reflux for 4 hours.
    
  • Intermediate Isolation: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over MgSO
    
    
    
    , and concentrate to yield the intermediate diester.
  • Krapcho Decarboxylation: Dissolve the crude diester in DMSO (0.2 M). Add NaCl (2.0 equiv) and H

    
    O (2.0 equiv). Heat the mixture to 160 °C for 6 hours.
    
  • Workup & Purification: Cool to room temperature, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Methyl 7-methyl-4-oxooctanoate as a colorless oil.
    
Protocol B: Stereoselective -Alkylation (APN/NEP Precursor)

Objective: Introduce a 4-bromobenzyl group at the C2 position.

  • Enolization: Dissolve Methyl 7-methyl-4-oxooctanoate (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete, kinetically-controlled enolization.

  • Electrophilic Addition: Add 4-bromobenzyl bromide (1.2 equiv) dissolved in a minimal amount of anhydrous THF dropwise.

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH

    
    Cl and extract with EtOAc. Purify via flash chromatography to afford Methyl 2-(4-bromobenzyl)-7-methyl-4-oxooctanoate.
    
Protocol C: Reductive Amination and Cyclization to -Lactam

Objective: Convert the


-keto ester into a functionalized peptidomimetic scaffold.
  • Imine Formation: Dissolve Methyl 7-methyl-4-oxooctanoate (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 equiv) in small portions to control gas evolution.
    
  • Cyclization Cascade: Stir the reaction mixture at room temperature for 16 hours. The intermediate secondary amine will spontaneously attack the methyl ester, cyclizing to the

    
    -lactam.
    
  • Workup: Quench carefully with saturated aqueous NaHCO

    
    , extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via silica gel chromatography to yield 5-isopentyl-1-benzylpyrrolidin-2-one.

Quantitative Data & Analytical Expected Values

The following table summarizes the expected yields, purities, and key analytical markers for the compounds synthesized in the protocols above.

CompoundExpected Yield (%)Target Purity (HPLC)Key

H NMR Shifts (CDCl

,

ppm)
MS (ESI+) m/z
Methyl 7-methyl-4-oxooctanoate 78 - 82%>98%3.68 (s, 3H, -OCH

), 2.65 (t, 2H, C3-H

)
187.1[M+H]

Methyl 2-(4-bromobenzyl)-7-methyl-4-oxooctanoate 80 - 85%>95%7.40 (d, 2H, Ar-H), 3.65 (s, 3H, -OCH

)
355.1 [M+H]

5-Isopentyl-1-benzylpyrrolidin-2-one 82 - 88%>97%7.30 (m, 5H, Ar-H), 4.95 (d, 1H, N-CH

)
260.2[M+H]

References

  • Mixed inhibitors of aminopeptidase N and neprilysin. Google Patents (US9388129B2).
  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology. Available at:[Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Analytical techniques for characterizing Methyl 7-methyl-4-oxooctanoate

Application Note: Advanced Analytical Characterization of Methyl 7-Methyl-4-Oxooctanoate Executive Summary & Chemical Context Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a 10-carbon -keto ester utilized as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of Methyl 7-Methyl-4-Oxooctanoate

Executive Summary & Chemical Context

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a 10-carbon


-keto ester utilized as a high-value intermediate in complex pharmaceutical synthesis and fragrance chemistry. Structurally, it features a methyl ester at C1, a ketone at C4, and an isobutyl terminus.

Historically, this compound was synthesized via the coupling of diisoamylcadmium with methyl succinyl chloride, as originally detailed in the classical organometallic protocols by [1]. Modern synthetic routes often employ Grignard reagents or cross-coupling methodologies. Regardless of the synthetic origin, rigorous, orthogonal analytical characterization is mandatory to differentiate the target molecule from structurally similar byproducts (e.g., homocoupled octane derivatives or unreacted starting materials).

As a Senior Application Scientist, I have designed the following multi-modal characterization guide. It moves beyond basic identification, providing a self-validating analytical system where each technique independently corroborates the findings of the others.

Multi-Modal Analytical Strategy

To achieve unambiguous structural elucidation and purity profiling, we employ a tripartite workflow: Gas Chromatography-Mass Spectrometry (GC-MS), Multinuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Workflow A Methyl 7-methyl-4-oxooctanoate Sample Prep B GC-MS (EI) Column: DB-5MS A->B DCM Dilution C NMR Spectroscopy 1H, 13C, COSY, HSQC A->C CDCl3 Solvent D ATR-FTIR Neat Liquid Analysis A->D Direct Loading E Data Integration & Structural Confirmation B->E Fragmentation C->E Connectivity D->E C=O Stretches

Fig 1: Multi-modal analytical workflow for characterizing methyl 7-methyl-4-oxooctanoate.

Protocol I: High-Resolution GC-MS Profiling

Objective: Determine volatile purity and confirm molecular mass (MW = 186.25 g/mol ).

Causality & Rationale: Electron Ionization (EI) at 70 eV is selected to induce predictable fragmentation of the aliphatic chain and carbonyl groups, adhering to standard mass spectral libraries such as the [2]. A non-polar DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane) is chosen because it provides optimal retention and separation of polar carbonyls from non-polar aliphatic hydrocarbon impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).

  • Injection: Inject 1 µL using a split ratio of 50:1. Set the inlet temperature to 250°C to ensure complete volatilization without thermal degradation.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Acquisition: Scan range m/z 40–400. Source temperature 230°C; Quadrupole temperature 150°C.

Self-Validating Logic: The presence of the molecular ion[M]


 at m/z 186 validates the intact mass. However, structural confirmation relies on the 

-cleavages adjacent to the C4 ketone.

Fragmentation M Molecular Ion [M]+ m/z 186 F1 Alpha Cleavage m/z 115 M->F1 - C5H11• (Isoamyl) F2 Alpha Cleavage m/z 99 M->F2 - C4H7O2• (Ester side) F3 McLafferty Rearrangement m/z 74 M->F3 Ester Cleavage

Fig 2: Primary EI-MS fragmentation pathways for methyl 7-methyl-4-oxooctanoate.

Table 1: Key EI-MS Diagnostic Fragments

m/z Ion Type Structural Assignment Relative Abundance

| 186 | [M]


 | Intact molecular ion (C

H

O

) | Low (5-10%) | | 115 | Fragment |[CH

OOC-CH

-CH

-C=O]

(

-cleavage, loss of isoamyl) | High | | 99 | Fragment |[O=C-CH

-CH

-CH(CH

)

]

(

-cleavage, loss of ester chain) | Medium | | 74 | Fragment |[CH

=C(OH)OCH

]

(McLafferty rearrangement of methyl ester) | Base Peak (100%) |

Protocol II: Multinuclear NMR Spectroscopy (1D & 2D)

Objective: Unambiguous assignment of the carbon backbone and specific proton environments.

Causality & Rationale: The


-keto ester structure contains three distinct sets of methylene protons (

to ester,

to ketone, and in the isobutyl chain) which can overlap in standard 1D

H NMR. To establish a self-validating system, 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory. The COSY spectrum maps the scalar coupling of the isobutyl tail independently from the ester head, ensuring the connectivity is proven, not just inferred, aligning with the structural determination guidelines by [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the neat liquid in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 
    H NMR Acquisition:  400 MHz, 16 scans. Critical Step: Use a relaxation delay (d1) of at least 10 seconds to ensure quantitative integration of the terminal methyls versus the methoxy group.
    
  • 
    C NMR Acquisition:  100 MHz, 512 scans, proton-decoupled.
    
  • 2D Acquisition: Run gradient-selected COSY and HSQC to map

    
    H-
    
    
    
    H and
    
    
    H-
    
    
    C connectivities.

Table 2: Multinuclear NMR Chemical Shift Assignments (CDCl


, 298 K) 
| Position | 

H Shift (ppm) | Multiplicity & Integration |

C Shift (ppm) | Connectivity (COSY) | | :--- | :--- | :--- | :--- | :--- | | C1 (Ester C=O) | - | - | ~173.5 | - | | C2 (CH

)
| ~2.60 | t, 2H | ~28.0 | Couples to C3 | | C3 (CH

)
| ~2.72 | t, 2H | ~37.5 | Couples to C2 | | C4 (Ketone C=O) | - | - | ~208.5 | - | | C5 (CH

)
| ~2.45 | t, 2H | ~41.2 | Couples to C6 | | C6 (CH

)
| ~1.50 | m, 2H | ~32.4 | Couples to C5, C7 | | C7 (CH) | ~1.55 | m (nonet), 1H | ~27.8 | Couples to C6, C8/C9 | | C8, C9 (CH

)
| ~0.90 | d, 6H | ~22.5 | Couples to C7 | | OCH

| ~3.67 | s, 3H | ~51.8 | - |

Protocol III: ATR-FTIR Spectroscopy

Objective: Rapid, non-destructive verification of the dual carbonyl system.

Causality & Rationale: Attenuated Total Reflectance (ATR) allows for direct analysis of the neat liquid without the matrix interference of KBr pellet pressing. Because the molecule contains both an ester and an aliphatic ketone separated by two methylene units, they are electronically isolated. Therefore, the FTIR spectrum must resolve two distinct carbonyl stretching frequencies. If only a single broad C=O peak is observed, it indicates poor resolution or structural degradation.

Step-by-Step Methodology:

  • Background: Clean the diamond ATR crystal with GC-grade isopropanol. Collect a background spectrum in ambient air.

  • Application: Apply 1-2 drops of neat methyl 7-methyl-4-oxooctanoate directly onto the crystal. Ensure the crystal is completely covered.

  • Acquisition: Scan from 4000 to 400 cm

    
     using 32 co-added scans at a resolution of 4 cm
    
    
    
    .

Table 3: Key FTIR Vibrational Modes | Wavenumber (cm


) | Peak Shape | Vibrational Mode Assignment |
| :--- | :--- | :--- |
| ~2950, 2870  | Strong, sharp | C-H stretching (aliphatic CH

and CH

) | | ~1738 | Strong, sharp | C=O stretching (Methyl Ester) | | ~1715 | Strong, sharp | C=O stretching (Aliphatic Ketone) | | ~1170 | Strong, broad | C-O stretching (Ester alkoxy bond) |

References

  • Cason, J., & Prout, F. S. (1955). Methyl 4-keto-7-methyloctanoate. Organic Syntheses, Coll. Vol. 3, 601. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center. In NIST Chemistry WebBook, SRD 69. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Application

High-performance liquid chromatography (HPLC) method for Methyl 7-methyl-4-oxooctanoate

Application Note: Orthogonal HPLC-UV/CAD and LC-MS Methods for the Quantification of Methyl 7-methyl-4-oxooctanoate Introduction & Analytical Challenges Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a branched aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal HPLC-UV/CAD and LC-MS Methods for the Quantification of Methyl 7-methyl-4-oxooctanoate

Introduction & Analytical Challenges

Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a branched aliphatic


-keto ester with the chemical formula C₁₀H₁₈O₃ (MW: 186.25  g/mol ). In drug development and fine chemical synthesis, accurate quantification of such intermediates is critical. However, this molecule presents a distinct analytical challenge: it lacks conjugated 

-systems or aromatic rings. Aliphatic esters and ketones exhibit weak UV absorbance, rendering standard UV detection at 254 nm ineffective[1].

To overcome this, we have designed a highly robust, self-validating High-Performance Liquid Chromatography (HPLC) method that utilizes an orthogonal detection strategy: low-wavelength UV coupled in series with a Charged Aerosol Detector (CAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Scientific Rationale & Method Development (E-E-A-T)

As an analytical scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte through deliberate, causal choices.

  • Stationary Phase Causality : The molecule features a polar head (ester and ketone) and a hydrophobic tail (isobutyl-terminated aliphatic chain). A high-density C18 column is selected because the hydrophobic 7-methyloctyl chain interacts strongly with the C18 ligands via van der Waals forces, ensuring adequate retention (

    
    ) away from the void volume.
    
  • Mobile Phase Causality : Acetonitrile (ACN) is chosen over methanol because ACN possesses a lower UV cutoff (190 nm), which is critical for minimizing baseline noise when monitoring weak carbonyl absorbance at 210 nm[2]. The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses the ionization of trace acidic impurities to sharpen chromatographic peaks, and it acts as an essential proton donor to facilitate

    
     ion formation in the ESI-MS source[3].
    
  • Detector Orthogonality : Relying solely on 210 nm UV is risky due to potential baseline drift from gradient elution. Therefore, the non-destructive UV detector is placed in series before a flow splitter. The splitter directs the eluent to two destructive detectors: CAD and MS. CAD provides a uniform, mass-based response for non-volatile organic compounds independent of their optical properties[3], while MS provides definitive molecular weight confirmation via the

    
     ion at m/z 187.1[4].
    

Experimental Protocols

Sample Preparation
  • Diluent : 50:50 (v/v) HPLC-grade Water:Acetonitrile. Rationale: Matches the initial gradient conditions to prevent solvent-induced peak distortion.

  • Standard Stock Solution : Accurately weigh 10.0 mg of Methyl 7-methyl-4-oxooctanoate into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions : Dilute the stock serially to create a calibration curve ranging from 10 µg/mL to 100 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Execution

Assemble the HPLC system with the UV detector placed immediately post-column. Connect the UV flow cell outlet to a zero-dead-volume 1:4 flow splitter, directing 0.8 mL/min to the CAD and 0.2 mL/min to the MS source.

Data Presentation: Method Parameters

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Elution State
0.0 1.0 60 40 Isocratic Hold
2.0 1.0 60 40 Isocratic Hold
8.0 1.0 10 90 Linear Gradient
10.0 1.0 10 90 Column Wash
10.1 1.0 60 40 Re-equilibration

| 15.0 | 1.0 | 60 | 40 | End of Run |

Table 2: Multi-Detector Configuration Parameters

Detector Parameter Setting / Value
UV (DAD) Wavelength 210 nm (Reference: 360 nm, Bandwidth: 100 nm)
CAD Evaporation Temp 35°C (Optimized for semi-volatile esters)
CAD Data Collection Rate 10 Hz
MS (ESI+) Capillary Voltage 3.5 kV
MS (ESI+) Desolvation Temp 350°C

| MS (ESI+) | Target Ions (SIM) | m/z 187.1


, m/z 209.1 

|

Trustworthiness: The Self-Validating System

A protocol is only scientifically sound if it can independently verify its own accuracy before reporting data. This method employs a closed-loop System Suitability Test (SST). The analytical sequence is programmed to automatically halt if the following criteria are not met during the initial standard injections.

Table 3: System Suitability and Self-Validation Acceptance Criteria

Validation Metric Target Parameter Acceptance Criterion Causality / Rationale
Specificity Blank Carryover < 0.1% of LOQ peak area Ensures no cross-contamination between runs.

| Precision | Peak Area %RSD (n=5) |


 2.0% | Validates autosampler accuracy and detector stability. |
| Efficiency  | Theoretical Plates (N) | > 5,000 | Confirms column bed integrity and optimal flow dynamics. |
| Symmetry  | Tailing Factor (

) | 0.8 - 1.5 | Ensures no secondary interactions with active silanol groups. | | Robustness | Bracketing Drift |

2.0% deviation | Standards injected every 10 samples ensure zero baseline drift. |

Mandatory Visualization

HPLC_Workflow Prep Sample Preparation (50:50 ACN:H2O) HPLC RP-HPLC Separation (C18 Column, 40°C) Prep->HPLC 10 µL Injection UV Non-Destructive Detection UV/DAD (λ = 210 nm) HPLC->UV 1.0 mL/min Split Flow Splitter (1:4 Ratio) UV->Split Eluent Data Orthogonal Data Integration & System Validation UV->Data CAD Universal Detection Charged Aerosol Detector Split->CAD 0.8 mL/min MS Molecular Confirmation ESI-MS (m/z 187.1) Split->MS 0.2 mL/min CAD->Data MS->Data

Figure 1: Orthogonal HPLC-UV/CAD/MS workflow for aliphatic keto-esters.

References

  • [1] Enzymatic Synthesis of O-Methylated Phenophospholipids by Lipase-Catalyzed Acidolysis of Egg-Yolk Phosphatidylcholine with Anisic and Veratric Acids. MDPI. Available at:[Link]

  • [4] β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central (PMC). Available at:[Link]

  • [3] Excipient-related impurities in liposome drug products. OSTI.gov. Available at:[Link]

Sources

Method

High-Resolution Gas Chromatography (GC) Method for the Analysis of Methyl 7-methyl-4-oxooctanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated Gas Chromatography (GC) method for the qualitative and quantit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography (GC) method for the qualitative and quantitative analysis of Methyl 7-methyl-4-oxooctanoate. This compound, a moderately polar keto-ester, requires a precise and reliable analytical method for purity assessment, impurity profiling, and quality control in research and drug development settings. The protocol herein provides comprehensive, step-by-step guidance on sample preparation, instrument configuration, and method validation, employing either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification. The causality behind critical experimental choices, such as stationary phase selection and temperature programming, is thoroughly explained to empower the user to adapt and troubleshoot the method effectively.

Introduction and Scientific Principle

Methyl 7-methyl-4-oxooctanoate (C₁₀H₁₈O₃, CAS: 53663-32-4) is a functionalized organic molecule featuring both a ketone and a methyl ester group.[1] Its analysis is critical in synthetic chemistry to determine reaction yield and purity, and in pharmaceutical development where it may serve as an intermediate or represent a potential impurity. Gas chromatography is the premier analytical technique for volatile and semi-volatile compounds, offering high resolution, speed, and sensitivity.[2]

The principle of this method relies on the partitioning of the volatilized analyte between a gaseous mobile phase (an inert carrier gas) and a liquid stationary phase coated on the inner walls of a capillary column. Separation is achieved based on the analyte's boiling point and its specific interactions with the stationary phase.[3][4] Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a current proportional to the mass of carbon atoms entering the flame, or by a Mass Spectrometer (MS), which provides structural information by fragmenting the molecule and measuring the mass-to-charge ratio of the resulting ions.

Materials and Methodology

Reagents and Standards
  • Methyl 7-methyl-4-oxooctanoate Reference Standard: Purity ≥ 98%.

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade or equivalent). The chosen solvent must be volatile and free from impurities that could co-elute with the analyte.[5]

  • Carrier Gas: Helium or Hydrogen (Ultra-High Purity, 99.999%).

  • Detector Gases (for FID): Hydrogen (High Purity) and Air (Zero Grade).

Instrumentation and Chromatographic Conditions

The method was developed on a standard gas chromatograph equipped with an autosampler and either an FID or MS detector. The selection of the stationary phase is the most critical step in method development.[4][6] For a moderately polar compound like Methyl 7-methyl-4-oxooctanoate, a low-to-mid polarity column, such as one based on 5% phenyl-methylpolysiloxane, provides an excellent balance of dispersive and dipole interactions for effective separation from potential impurities.

Table 1: Optimized GC Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890, Shimadzu GC-2030, or equivalentProvides precise electronic pneumatic control (EPC) and temperature programming necessary for reproducible results.
Column DB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane)This stationary phase offers versatile selectivity for moderately polar compounds and is robust with low bleed, making it ideal for MS applications.[7]
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessA 0.25 mm I.D. offers a good compromise between separation efficiency and sample loading capacity for most applications.[4][6]
Inlet Type Split/SplitlessAllows for flexibility; splitless mode for trace analysis and split mode (e.g., 50:1) for higher concentration samples to prevent column overload.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier Gas HeliumInert and provides good efficiency. Flow rate set to 1.2 mL/min (constant flow mode).
Oven Program - Initial: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min at 280 °CThe initial hold focuses the analyte at the column head. The ramp rate provides a balance between resolution and analysis time. The final hold ensures all components elute.
Detector (Option 1) Flame Ionization Detector (FID)Robust, universal detector for organic compounds, providing excellent linearity and sensitivity for quantification.[8]
FID Temperature 300 °CPrevents condensation of the analyte and reduces detector contamination.
Detector (Option 2) Mass Spectrometer (MS)Provides definitive compound identification through mass spectral data. Essential for method specificity and impurity identification.[9]
MS Transfer Line Temp 280 °CPrevents analyte condensation before entering the ion source.
MS Ion Source Temp 230 °CStandard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Scan Range 40-350 m/zCovers the molecular ion and expected fragment ions of the analyte and potential impurities.

Experimental Protocols

Analytical Workflow Overview

The following diagram illustrates the comprehensive workflow for the GC analysis of Methyl 7-methyl-4-oxooctanoate, from sample handling to the final analytical report.

GC_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Dilution Prepare Sample Solution (1 mg/mL in Dichloromethane) Sample->Dilution Standard Prepare Standard (1 mg/mL) Vialing Transfer to GC Vial GC_Run Inject into GC-FID/MS System Vialing->GC_Run Acquisition Acquire Chromatogram & Mass Spectrum GC_Run->Acquisition Integration Integrate Peak Areas Acquisition->Integration Identification Confirm Identity (RT & MS) Integration->Identification Calculation Calculate Purity / Concentration Identification->Calculation Report Generate Final Report Calculation->Report

Caption: GC analysis workflow for Methyl 7-methyl-4-oxooctanoate.

Standard and Sample Preparation Protocol

Accurate sample preparation is fundamental to achieving reliable results.[10] The "dilute and shoot" method described here is suitable for analyzing the compound in bulk form or from simple reaction mixtures. For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[5][11]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 7-methyl-4-oxooctanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample to be analyzed into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Transfer: Using a clean pipette, transfer a portion of the prepared standard and sample solutions into separate 2 mL autosampler vials. Cap securely.

  • Injection: Place the vials in the autosampler tray. Inject 1 µL of each solution into the GC system using the parameters outlined in Table 1.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][12] The following parameters should be assessed according to regulatory guidelines (e.g., ICH, FDA).

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Inject blank solvent, placebo (if applicable), and the analyte solution.No interfering peaks at the retention time of Methyl 7-methyl-4-oxooctanoate. MS provides definitive specificity.
Linearity Prepare and inject a series of at least five standard solutions covering 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12][13]
Precision (Repeatability) Perform six replicate injections of the standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Accuracy (Recovery) Analyze a sample of known concentration (or a spiked placebo) and calculate the percentage recovery.Recovery between 98.0% and 102.0%.[12]
Limit of Detection (LOD) Determined by serial dilution or calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined by serial dilution or calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.System suitability parameters remain within limits; results are not significantly affected.

Data Analysis and Interpretation

Qualitative Analysis (Identification)
  • Retention Time (RT): The primary identifier. The RT of the analyte peak in the sample chromatogram must match that of the reference standard within a narrow window (e.g., ±0.5%).

  • Mass Spectrum: For definitive confirmation, the mass spectrum of the sample peak must match the spectrum of the reference standard and/or a library spectrum. Key expected fragments for a keto-ester may arise from α-cleavage around the carbonyl groups and McLafferty rearrangements.[9]

Quantitative Analysis (Purity)

For purity analysis of a bulk substance, the area percent normalization method is commonly used.

  • Calculation: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

  • Causality: This calculation assumes that all components of the sample have a similar response factor in the FID. While this is a reasonable assumption for structurally similar impurities, it should be validated. For highest accuracy, especially with dissimilar impurities, relative response factors (RRFs) should be determined and applied.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC analysis of Methyl 7-methyl-4-oxooctanoate. By detailing the rationale behind instrumental parameters and incorporating a full validation protocol, this method serves as a reliable, robust, and transferable system for quality control and research applications. The dual-detector approach (FID and MS) offers flexibility for both routine high-throughput screening and in-depth structural confirmation, meeting the rigorous demands of the pharmaceutical and chemical industries.

References

  • Method Development and Validation of Gas Chromatography. (2025, November 24). Google Cloud.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Benchchem.
  • Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters. DOI.
  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit.
  • Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids.
  • Sample preparation GC-MS. (2025, April 29). SCION Instruments.
  • GC-MS Sample Preparation.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). (2020, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Sample Preparation Techniques for Gas Chrom
  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • methyl 7-methyl-4-oxooctano
  • Using a GC. Vernier.
  • GC Column Selection Guide. MilliporeSigma.
  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
  • GC Column Selection Guide. MilliporeSigma.
  • Selection Guide - GC columns. Trajan Scientific and Medical.

Sources

Application

Application Note: Methyl 7-Methyl-4-Oxooctanoate in Peptidomimetic Drug Design and Natural Product Synthesis

Executive Summary Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a highly specialized, bifunctional keto-ester that serves as a cornerstone building block in the synthesis of pseudopeptide natural products and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a highly specialized, bifunctional keto-ester that serves as a cornerstone building block in the synthesis of pseudopeptide natural products and advanced peptidomimetic therapeutics[1]. By providing a pre-formed ketomethylene (


) unit, this intermediate enables the isosteric replacement of labile amide bonds (

) in drug candidates[2]. This application note details the mechanistic rationale, synthetic protocols, and drug development workflows for utilizing methyl 7-methyl-4-oxooctanoate to engineer next-generation metalloprotease inhibitors.

Mechanistic Grounding: The Ketomethylene Isostere

The causality behind utilizing methyl 7-methyl-4-oxooctanoate lies in its precise structural mimicry. In natural product synthesis, particularly for compounds like the arphamenines and ketomemicins, the isosteric replacement of a peptide bond with a ketomethylene bond is an evolved strategy to inhibit mammalian proteases[2].

When designing inhibitors for metalloproteases such as Aminopeptidase N (APN) and Neprilysin (NEP), the 7-methyl-4-oxooctanoate scaffold serves two critical functions[3]:

  • Hydrophobic Pocket Anchoring: The isopentyl tail (

    
    ) perfectly mimics the hydrophobic side chains of amino acids like leucine or homoleucine. This allows the molecule to anchor tightly into the 
    
    
    
    hydrophobic pocket of the target enzyme.
  • Transition State Mimicry: The ketomethylene core mimics the tetrahedral transition state of peptide bond hydrolysis. However, because it lacks the scissile nitrogen atom, it is entirely resistant to proteolytic cleavage, trapping the enzyme in a non-productive complex[4].

G A Natural Peptide (-CONH-) B Metalloprotease (APN / NEP) A->B Substrate Binding C Rapid Hydrolysis (Loss of Efficacy) B->C Enzymatic Cleavage E Transition State Mimic (Potent Inhibition) B->E Resists Cleavage D Ketomethylene Isostere (-COCH2-) D->B Inhibitor Binding

Logical flow of protease inhibition via ketomethylene isosteric replacement.

Synthetic Methodology: Chemoselective Organocadmium Acylation

The synthesis of methyl 7-methyl-4-oxooctanoate requires strict chemoselectivity. If standard Grignard or organolithium reagents are used to acylate the precursor, the highly nucleophilic carbon will indiscriminately attack both the newly formed ketone and the methyl ester, yielding complex mixtures of tertiary alcohols.

To circumvent this, the protocol utilizes organocadmium chemistry [1]. Organocadmium reagents (


) are sufficiently nucleophilic to attack highly electrophilic acid chlorides but are entirely inert toward esters and isolated ketones under controlled conditions[5].
Step-by-Step Protocol: Synthesis of Methyl 7-methyl-4-oxooctanoate

Note: Dialkylcadmium compounds are highly toxic and air-sensitive. Perform all steps in a rigorously dry, inert atmosphere (nitrogen or argon) within a fume hood.

  • Grignard Reagent Formation:

    • Suspend magnesium turnings (1.0 eq) in anhydrous diethyl ether.

    • Slowly add isopentyl bromide (1.0 eq) to form isopentylmagnesium bromide.

    • Causality: Ether stabilizes the Grignard reagent via oxygen lone-pair coordination.

  • Transmetalation to Organocadmium:

    • Cool the Grignard solution to 0°C.

    • Add anhydrous cadmium chloride (

      
      , 0.5 eq) in small portions.
      
    • Self-Validating System: The success of this step is visually confirmed by the complete dissolution of the heavy

      
       powder and the simultaneous precipitation of a fine, fluffy white solid (magnesium halide salts). This phase change confirms the formation of diisopentylcadmium[1].
      
  • Chemoselective Acylation:

    • Replace the ether solvent with anhydrous benzene or toluene to allow for a higher reflux temperature.

    • Dropwise, add 3-(carbomethoxy)propionyl chloride (methyl succinyl chloride, 0.8 eq).

    • Reflux the mixture for 2 hours.

    • Causality: The lower reactivity of the cadmium species ensures it only reacts with the acyl chloride, leaving the methyl ester intact[5].

  • Workup and Isolation:

    • Quench the reaction carefully with ice-cold 10% sulfuric acid to destroy unreacted organometallics and dissolve cadmium salts.

    • Extract the aqueous layer with ether, wash the combined organic layers with water and brine, and dry over anhydrous

      
      .
      
    • Purify via vacuum distillation to yield pure methyl 7-methyl-4-oxooctanoate.

G Step1 1. Grignard Formation Isopentyl bromide + Mg → Isopentyl-MgBr Step2 2. Transmetalation (0°C) 2 Isopentyl-MgBr + CdCl2 → Diisopentylcadmium Step1->Step2 Step3 3. Chemoselective Acylation Diisopentylcadmium + Methyl succinyl chloride Step2->Step3 Step4 4. Workup & Vacuum Distillation Yield: Methyl 7-methyl-4-oxooctanoate Step3->Step4

Step-by-step synthetic workflow for methyl 7-methyl-4-oxooctanoate.

Application Workflow: Engineering Dual APN/NEP Inhibitors

In modern drug development, methyl 7-methyl-4-oxooctanoate is utilized to synthesize mixed inhibitors of APN and NEP[3]. These enzymes rapidly degrade endogenous enkephalins (natural pain-killing peptides). By inhibiting both enzymes simultaneously, endogenous enkephalin levels rise, providing potent analgesia without the severe side effects (addiction, respiratory depression) associated with exogenous opioids like morphine[6].

Protocol for Dual-Inhibitor Assembly:

  • Alpha-Functionalization: The alpha-carbon adjacent to the ketone in methyl 7-methyl-4-oxooctanoate is deprotonated using a strong base (e.g., NaH) and alkylated with a brominated derivative to introduce the

    
     side chain required for specific enzyme pocket binding[7].
    
  • Disulfide Bridging: The functionalized octanoate derivative (acting as the NEP inhibitor motif) is coupled to an APN inhibitor motif via a disulfide bridge.

  • Prodrug Activation (In Vivo): Causality: The disulfide bridge is intentionally designed to be stable during systemic circulation but is rapidly cleaved in vivo by the reducing environment of the target tissues, releasing the two active pharmacophores to interact with their respective targets at nanomolar concentrations[8].

Quantitative Structure-Activity Relationship (SAR)

The incorporation of the ketomethylene isostere derived from methyl 7-methyl-4-oxooctanoate drastically improves the binding affinity and half-life of peptidomimetics compared to their natural peptide counterparts.

Table 1: Comparative Binding Affinities of Ketomethylene Isosteres
Compound / InhibitorTarget ProteaseBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Structural Feature
Endogenous Enkephalins APN / NEPRapidly DegradedNatural Amide Bonds (

)
Arphamenine A (Natural)Aminopeptidase B2.5 nMArg-Phe Ketomethylene Isostere
LysK(RS)Phe (Synthetic)Leucine Aminopeptidase4.0 nMLys-Phe Ketomethylene Isostere[9]
Dual APN/NEP Inhibitor APN / NEP< 10 nM7-methyl-4-oxooctanoate derived[8]

Data Summary: The transition from a natural amide bond to a ketomethylene isostere shifts the molecule from being a rapidly degraded substrate to a highly potent, nanomolar inhibitor.

References

  • Structure Elucidation, Biosynthetic Gene Cluster Distribution, and Biological Activities of Ketomemicin Analogs in Salinispora Source: National Institutes of Health (PMC) URL:[Link]

  • Mixed inhibitors of aminopeptidase N and neprilysin (Patent US9388129B2)
  • Inhibitory Effect of Arphamenine A on Intestinal Dipeptide Transport Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]

Sources

Method

Strategic Derivatization of Methyl 7-methyl-4-oxooctanoate: A Guide to Chiral Lactones and Peptidomimetic Scaffolds

Topic: Derivatization of Methyl 7-methyl-4-oxooctanoate for further reactions Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of Methyl 7-methyl-4-oxooctanoate for further reactions Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a versatile


-keto ester intermediate characterized by a dual-functional scaffold: a reactive ketone at the C4 position and a terminal methyl ester.[1] Its structural specificity—featuring an isopentyl tail (

chain with terminal branching)—makes it a critical building block for two high-value sectors:[1]
  • Fragrance & Pheromone Chemistry: Precursor to 5-isopentyl-dihydrofuran-2(3H)-one (

    
    -lactone), a structural analog of coconut lactones and specific insect pheromones.[1]
    
  • Pharmaceuticals: A core scaffold for Dual Enkephalinase Inhibitors (DENKIs) , specifically targeting Aminopeptidase N (APN) and Neprilysin (NEP) for pain management, as detailed in recent patent literature [1, 2].[1]

This application note provides validated protocols for the asymmetric reduction, reductive amination, and


-functionalization of this molecule.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule contains a 1,4-dicarbonyl relationship (ester and ketone separated by two methylene groups).[1] This geometry is predisposed for cyclization.[1]

  • Electrophilic Sites:

    • C4-Ketone: The primary site for nucleophilic attack (hydride, Grignard, amine).[1] Sterically accessible but influenced by the isopentyl tail.[1]

    • C1-Ester: Less reactive than the ketone; serves as the "anchor" for cyclization or hydrolysis.[1]

  • Nucleophilic Sites:

    • C3-Methylene: Acidic protons

      
       to the ketone and 
      
      
      
      to the ester (though not a true
      
      
      -keto ester, the inductive effect activates this position for halogenation).[1]
Divergent Synthesis Pathway

The following diagram illustrates the three primary derivatization pathways covered in this guide.

DerivatizationPathways Start Methyl 7-methyl-4-oxooctanoate (C4-Ketone / C1-Ester) Path1 Pathway A: Asymmetric Reduction Start->Path1 KRED/NADH or NaBH4 Path2 Pathway B: Reductive Amination Start->Path2 R-NH2 NaBH3CN Path3 Pathway C: Alpha-Functionalization Start->Path3 Br2/H+ then Thioacetate Prod1 Chiral 5-isopentyl-gamma-butyrolactone (Fragrance/Pheromone) Path1->Prod1 Cyclization (-MeOH) Prod2 5-isopentyl-pyrrolidin-2-one (Lactam Scaffolds) Path2->Prod2 Cyclization (-MeOH) Prod3 Alpha-Thio/Bromo Derivatives (NEP/APN Inhibitors) Path3->Prod3 Peptidomimetic Synthesis

Caption: Divergent synthetic workflows transforming Methyl 7-methyl-4-oxooctanoate into lactones, lactams, and inhibitor precursors.

Protocol A: Asymmetric Synthesis of 5-Isopentyl-dihydrofuran-2(3H)-one

The conversion of the


-keto ester to the corresponding 

-lactone is the most common application. Chemical reduction (NaBH₄) yields a racemic mixture. For high-value applications, enzymatic reduction is preferred to establish the C4 chiral center with >99% ee [3].[1]
Mechanism

The Ketoreductase (KRED) enzyme selectively reduces the C4 ketone to a hydroxyl group. Under physiological or slightly acidic conditions, the resulting


-hydroxy ester spontaneously cyclizes to the thermodynamically stable 

-lactone, releasing methanol.[1]
Materials
  • Substrate: Methyl 7-methyl-4-oxooctanoate (100 mM stock in DMSO).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum panel).[1]

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) and NADP+.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: Isopropyl acetate (for extraction).

Step-by-Step Protocol
  • Screening (Micro-scale):

    • In a 96-well deep-well plate, dispense 900 µL of Buffer (containing 1 g/L GDH, 1 mM NADP+, 100 mM Glucose).[1]

    • Add 10 mg of KRED enzyme powder to each well.

    • Add 20 µL of Substrate stock (Final conc: ~2 mM).

    • Incubate at 30°C, 600 rpm for 24 hours.

    • Analysis: Extract with 400 µL ethyl acetate. Analyze organic phase via Chiral GC (Cyclodex-B column) to determine conversion and ee.[1]

  • Preparative Scale-Up (10 Gram Scale):

    • Reactor Setup: 500 mL round-bottom flask with overhead stirrer and pH stat.

    • Reaction Mix: Dissolve 10 g Methyl 7-methyl-4-oxooctanoate in 25 mL DMSO. Add to 225 mL Buffer (pH 7.0) containing 250 mg NADP+ and 15 g Glucose.

    • Initiation: Add 200 mg of the optimal KRED variant and 100 mg GDH.

    • Maintenance: Stir at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH (gluconic acid production acidifies the medium).

    • Cyclization (Critical Step): Monitor consumption of ketone via TLC/GC. Once complete (>98% conversion), acidify the mixture to pH 2.0 using 6M HCl and stir for 2 hours. This forces the cyclization of the intermediate hydroxy-ester to the lactone.

    • Workup: Extract with Isopropyl acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Vacuum distillation (BP approx. 110-115°C at 5 mmHg) yields the chiral lactone as a colorless oil.

Protocol B: Synthesis of Peptidomimetic Precursors (NEP/APN Inhibitors)

This protocol is derived from patent literature regarding "Mixed inhibitors of aminopeptidase N and neprilysin" [1, 4]. The objective is to functionalize the position


 to the ester (C2) or the ketone, often to introduce a thiol group (via a bromide intermediate) which acts as a zinc-binding group in the target metalloprotease.
Materials
  • Substrate: Methyl 7-methyl-4-oxooctanoate.[1][2][3][4]

  • Reagents: Bromine (

    
    ), Hydrobromic acid (HBr) in acetic acid, Thioacetic acid (
    
    
    
    ), Potassium carbonate (
    
    
    ).[1]
  • Solvents: Dichloromethane (DCM), DMF.[1]

Step-by-Step Protocol
  • Regioselective Bromination:

    • Note: Direct bromination can occur at C3 or C5.[1] However, under acidic conditions in the presence of the ester, bromination often favors the thermodynamically stable enol or can be directed.[1] For

      
      -bromo ester synthesis (if required for specific inhibitors), a radical bromination or specific enolate chemistry is needed.[1]
      
    • Standard Procedure (Ketone

      
      -bromination):  Dissolve substrate (1 eq) in DCM at 0°C. Add 
      
      
      
      (1.05 eq) dropwise.[1] The reaction is monitored for decolorization.[1]
    • Alternative for Patent [1] Route: The patent describes converting the acid form to a thioester. If starting from the methyl ester, hydrolysis may be required first, or direct functionalization.[1]

    • Self-Validating Step: Check NMR for the shift of the

      
      -proton (from ~2.3 ppm to ~4.5 ppm for CH-Br).[1]
      
  • Nucleophilic Substitution (Thioacetylation):

    • Dissolve the crude

      
      -bromo ketone/ester in DMF.
      
    • Add Potassium Thioacetate (KSAc, 1.2 eq) at 0°C. Stir for 4 hours allowing to warm to RT.

    • Quench: Pour into water, extract with EtOAc.

    • Result: Methyl 7-methyl-4-oxo-3-(acetylthio)octanoate (or regioisomer depending on bromination control).[1]

  • Data Summary for Inhibitor Synthesis:

Reaction StepReagentTempTypical YieldKey Observation
Bromination

/ AcOH
0°C85%Disappearance of red

color
SubstitutionKSAc / DMF25°C78%Formation of Thioester (IR: ~1690 cm⁻¹)

Protocol C: Reductive Amination to Pyrrolidinones

Reaction with primary amines yields 5-substituted-2-pyrrolidinones (lactams), which are valuable surfactant scaffolds and drug intermediates.[1]

Workflow Diagram

ReductiveAmination Step1 Imine Formation Substrate + R-NH2 + AcOH (Dehydration) Step2 Reduction Add NaBH3CN or H2/Pd-C Step1->Step2 Step3 Cyclization In situ thermal cyclization (-MeOH) Step2->Step3

Caption: One-pot synthesis of N-substituted-5-isopentyl-pyrrolidin-2-ones.

Protocol
  • Imine Formation: Mix Methyl 7-methyl-4-oxooctanoate (10 mmol) with Primary Amine (10 mmol) in Methanol (20 mL). Add catalytic Acetic Acid. Stir 2h.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 12 mmol) in portions. Stir overnight.
    
  • Cyclization: The resulting

    
    -amino ester often cyclizes spontaneously. If not, reflux the crude mixture in Toluene for 3 hours.
    
  • Purification: Column chromatography (SiO₂, Hexane/EtOAc).

References

  • Roques, B. P., & Fournie-Zaluski, M. C. (2015).[1] Mixed inhibitors of aminopeptidase N and neprilysin.[5] European Patent EP2912015B1.[1] Link

  • Roques, B. P., et al. (2016).[1] Mixed inhibitors of aminopeptidase N and neprilysin.[5] US Patent US9388129B2.[1] Link

  • Hollmann, F., et al. (2011).[1] Enzymatic reduction of ketones. Green Chemistry, 13, 226-265.[1] (General reference for KRED methodology).

  • Cason, J., & Prout, F. S. (1955).[1][6] Methyl 7-methyl-4-oxooctanoate.[1][2][3][4] Organic Syntheses, Coll. Vol. 3, p.601.[1][6] Link

  • BenchChem. (2025).[7] Synthesis of Methyl 4-oxohexanoate: An Application Note (Analogous chemistry). Link[1]

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (EHS).

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 7-methyl-4-oxooctanoate

Introduction: The Significance of γ-Keto Esters Methyl 7-methyl-4-oxooctanoate is a γ-keto ester, a class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of more complex chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of γ-Keto Esters

Methyl 7-methyl-4-oxooctanoate is a γ-keto ester, a class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of more complex chemical structures.[1][2] Their inherent bifunctionality, possessing both a ketone and an ester group, allows for a diverse range of subsequent chemical transformations. This makes them valuable building blocks in the pharmaceutical industry for the development of novel therapeutics, as well as in the agrochemical and fragrance sectors. The controlled, large-scale synthesis of specific γ-keto esters like Methyl 7-methyl-4-oxooctanoate is therefore a critical process for these industries.

This document provides a comprehensive guide to a scalable synthesis of Methyl 7-methyl-4-oxooctanoate, focusing on a robust and well-understood synthetic strategy: the Grignard reaction. The protocols and safety information contained herein are intended for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Grignard-Based Approach

The chosen synthetic route for the scale-up production of Methyl 7-methyl-4-oxooctanoate involves the nucleophilic addition of a Grignard reagent to a diester. Specifically, isobutylmagnesium bromide is reacted with dimethyl succinate. This method is advantageous due to the ready availability of the starting materials and the extensive literature on Grignard reactions, which allows for a well-controlled and scalable process.

However, it is crucial to note that the reaction of Grignard reagents with esters can potentially lead to the formation of tertiary alcohols through a double addition.[3][4] To favor the formation of the desired keto ester, the reaction must be conducted at low temperatures to stabilize the tetrahedral intermediate, which then collapses to the ketone upon work-up.

Reaction Scheme:

Safety First: Taming the Grignard Reaction at Scale

Grignard reactions are notoriously exothermic and require strict anhydrous conditions, as the Grignard reagent is a strong base and will react violently with water.[5][6] When scaling up, these hazards are magnified. A thorough risk assessment is mandatory before commencing any work.[6][7]

Key Safety Considerations:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.[5][8] The reaction should be conducted under an inert atmosphere of nitrogen or argon.[6]

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[7] Provisions for efficient cooling, such as an ice-water or dry ice/acetone bath, are essential. A laboratory jack should be used to allow for the quick removal of the cooling bath if the reaction becomes too sluggish or to quickly apply cooling if it becomes too vigorous.[6]

  • Controlled Addition: The isobutyl bromide should be added slowly and in a controlled manner to the magnesium turnings to maintain a manageable reaction rate.[8] Similarly, the Grignard reagent should be added slowly to the diester solution.

  • Fire Hazard: The ethereal solvents typically used (e.g., THF, diethyl ether) are highly flammable.[5][7] All operations should be conducted in a chemical fume hood, away from any ignition sources.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[6][8]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of Methyl 7-methyl-4-oxooctanoate on a laboratory scale, with considerations for scaling up.

Part A: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum or oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.[8]

  • Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.[6]

  • Reaction Initiation: A small portion of a solution of isobutyl bromide in anhydrous tetrahydrofuran (THF) is added from the dropping funnel. The reaction is initiated, which is typically indicated by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied.

  • Controlled Addition: Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred until the majority of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Synthesis of Methyl 7-methyl-4-oxooctanoate
  • Diester Solution: In a separate, larger three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of dimethyl succinate in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

  • Slow Addition of Grignard Reagent: The prepared isobutylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the cold dimethyl succinate solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Time: The reaction mixture is stirred at -78 °C for several hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Data Presentation: A Summary of Key Parameters

ParameterValueNotes
Starting Materials Isobutyl bromide, Magnesium, Dimethyl succinateHigh purity and anhydrous materials are crucial.
Solvent Tetrahydrofuran (THF)Anhydrous grade is required.
Reaction Temperature Grignard formation: Reflux; Keto ester formation: -78 °CStrict temperature control is critical for selectivity.
Reaction Time Grignard formation: ~2-3 hours; Keto ester formation: ~3-4 hoursMonitor by TLC or GC for completion.
Purification Flash column chromatographySilica gel, using a hexane/ethyl acetate gradient.[9]
Expected Yield 60-70%Yields may vary depending on scale and reaction conditions.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.[9] The fractions containing the desired product are identified by thin-layer chromatography (TLC) and combined. The solvent is then removed under reduced pressure to yield the purified Methyl 7-methyl-4-oxooctanoate.

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and ester functional groups.

Workflow and Logic Diagrams

Synthesis Workflow:

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Formation cluster_keto_ester Part B: Keto Ester Synthesis cluster_purification Purification A1 Dry Apparatus & Inert Atmosphere A2 Add Mg & Anhydrous THF A1->A2 A3 Slowly Add Isobutyl Bromide A2->A3 A4 Maintain Reflux A3->A4 A5 Isobutylmagnesium Bromide Solution A4->A5 B2 Slowly Add Grignard Reagent A5->B2 Transfer B1 Prepare Cold (-78°C) Dimethyl Succinate in THF B1->B2 B3 Stir at -78°C B2->B3 B4 Quench with aq. NH4Cl B3->B4 C1 Aqueous Work-up & Extraction B4->C1 C2 Dry & Concentrate C1->C2 C3 Flash Column Chromatography C2->C3 C4 Pure Methyl 7-methyl-4-oxooctanoate C3->C4

Caption: Workflow for the scale-up synthesis of Methyl 7-methyl-4-oxooctanoate.

Safety Logic Diagram:

Safety_Logic cluster_hazards cluster_controls Hazard Key Hazards Control Control Measures H1 Exothermicity C1 Efficient Cooling & Monitoring H1->C1 C2 Controlled Addition Rate H1->C2 C5 Appropriate PPE H1->C5 H2 Flammability C3 Fume Hood & No Ignition Sources H2->C3 H2->C5 H3 Moisture Sensitivity C4 Anhydrous Reagents & Inert Atmosphere H3->C4 H3->C5

Caption: Hazard analysis and control measures for Grignard reaction scale-up.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate - SciSpace. (2004). Journal of the Korean Chemical Society, 48(4), 365-368.
  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR | Organic Process Research & Development - ACS Publications. (2006, August 9). Retrieved from [Link]

  • Esters to Ketones - Chemistry Steps. (2024, January 27). Retrieved from [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed. (2009, February 20). Retrieved from [Link]

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Esters with Grignard Reagent - Chemistry Steps. (2025, October 13). Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents. (n.d.).
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022, August 3). Retrieved from [Link]

  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Methyl 7-methyl-4-oxooctanoate synthesis

Ticket System ID: SYN-KB-4092 Topic: Optimization & Troubleshooting for 4-Oxo Ester Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: SYN-KB-4092 Topic: Optimization & Troubleshooting for 4-Oxo Ester Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 8, 2026

Part 1: Executive Summary & Reaction Logic

User Query: "I am attempting to synthesize Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) using isopentylmagnesium bromide and succinic anhydride, but I am observing low yields (<35%) and significant tertiary alcohol by-products. How can I optimize this?"

Specialist Diagnosis: The synthesis of Methyl 7-methyl-4-oxooctanoate involves constructing a 1,4-dicarbonyl backbone with a specific alkyl side chain. The "classic" route you are attempting—direct addition of a Grignard reagent (Isopentylmagnesium bromide) to Succinic Anhydride—is notoriously difficult to control.

The low yield and by-products are caused by Competitive Over-Addition . The ketone product formed during the reaction is more electrophilic than the starting anhydride/carboxylate intermediate, leading the Grignard to attack the product again, forming a tertiary alcohol or lactone.

The Solution: Switch from a "Hard" nucleophile (Grignard) to a "Soft" nucleophile (Organozinc or Organocadmium) and use Methyl Succinyl Chloride (Methyl 4-chloro-4-oxobutyrate) as the electrophile. This prevents over-addition because the organozinc reagent is too unreactive to attack the resulting ketone at low temperatures.

Part 2: Interactive Troubleshooting Guide (FAQ)

Issue #1: "My product contains a tertiary alcohol impurity."

Root Cause: You are likely using a Grignard reagent (R-MgBr) without transmetallation. Grignard reagents are highly reactive and will attack the newly formed ketone group (C=O) faster than the remaining anhydride.

Corrective Action: Implement a Transmetallation Step .

  • Prepare your Grignard (Isopentylmagnesium bromide).

  • Add anhydrous Zinc Chloride (ZnCl₂) (0.5 - 1.0 equiv) to the Grignard solution at 0°C.

  • Stir for 30 minutes. This forms the Isopentylzinc reagent , which is less reactive and highly chemoselective for acid chlorides over ketones.

Issue #2: "I see a 'pseudo-acid chloride' rearrangement peak."

Root Cause: If using Methyl Succinyl Chloride, this reagent can exist in equilibrium with its cyclic pseudo-form (5-methoxyfuran-2(5H)-one derivative) if stored improperly or heated. This cyclic form does not react cleanly to form the linear keto-ester.

Corrective Action:

  • Fresh Distillation: Always distill Methyl Succinyl Chloride immediately before use.

  • Lewis Acid Catalyst: If using the Friedel-Crafts variant, ensure your AlCl₃ is anhydrous and sublimation-grade.

Issue #3: "The reaction stalls after 50% conversion."

Root Cause: Magnesium oxide passivation on the Mg turnings (if making Grignard in-house) or moisture in the solvent (THF).

Corrective Action:

  • Mechanochemical Activation: Stir the Mg turnings under dry nitrogen (no solvent) with a glass stir rod to crush the oxide layer before adding solvent.

  • Iodine Crystal: Add a single crystal of iodine; the color should disappear as the reaction initiates.

  • Solvent Check: Ensure THF water content is <50 ppm (Karl Fischer titration).

Part 3: Optimized Experimental Protocol

Method: Palladium-Catalyzed Negishi Coupling (Recommended High-Purity Route) Target: Methyl 7-methyl-4-oxooctanoate Scale: 10 mmol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Methyl 4-chloro-4-oxobutyrate 150.561.01.51 gElectrophile (Backbone)
1-Bromo-3-methylbutane 151.051.21.81 gNucleophile Precursor
Magnesium Turnings 24.311.30.32 gMetal Source
Zinc Chloride (ZnCl₂) 136.301.21.64 gTransmetallation Agent
Pd(PPh₃)₄ 1155.560.03350 mgCatalyst
THF (Anhydrous) --20 mLSolvent
Step-by-Step Workflow
  • Preparation of Isopentylzinc Bromide:

    • In a flame-dried Schlenk flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 1-Bromo-3-methylbutane in THF (10 mL) dropwise to maintain a gentle reflux.

    • Once the Grignard is formed, cool to 0°C.

    • Add a solution of anhydrous ZnCl₂ (dried under vacuum at 140°C for 2h) in THF (5 mL).

    • Stir at 0°C for 45 mins. The solution is now Isopentylzinc bromide .

  • Coupling Reaction:

    • In a separate flask, dissolve Methyl 4-chloro-4-oxobutyrate (Methyl Succinyl Chloride) and Pd(PPh₃)₄ in THF (5 mL).

    • Cool the acid chloride solution to 0°C.

    • Cannulate the organozinc reagent slowly into the acid chloride solution over 30 minutes.

    • Note: Adding the Zinc reagent TO the Acid Chloride maintains an excess of electrophile, preventing side reactions.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove Zn salts), then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash Chromatography: Hexanes/Ethyl Acetate (9:1).

    • Target Rf: ~0.4 (visualize with Anisaldehyde stain).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the divergence between the "Classic" (Failed) route and the "Optimized" (Success) route.

ReactionPathways cluster_legend Pathway Key Start Start: Isopentyl Halide Grignard Grignard Formation (R-MgBr) Start->Grignard Mg / THF SuccinicAnh Reactant: Succinic Anhydride (Classic Route) Grignard->SuccinicAnh Direct Addition Transmetal Add ZnCl2 (Transmetallation) Grignard->Transmetal Optimization Step Intermed_A Intermediate: Keto-Carboxylate SuccinicAnh->Intermed_A SideProduct FAILURE: Tertiary Alcohol (Over-Addition) Intermed_A->SideProduct Fast Reaction w/ Excess Grignard Organozinc Isopentylzinc Reagent (Soft Nucleophile) Transmetal->Organozinc AcidChloride Reactant: Methyl Succinyl Chloride Organozinc->AcidChloride Pd(0) Cat / 0°C Target TARGET: Methyl 7-methyl-4-oxooctanoate (High Purity) AcidChloride->Target No Over-Addition Legend Red = High Risk of Failure Green = Optimized Route

Caption: Comparative reaction pathway analysis showing why direct Grignard addition fails (Red) versus the chemoselective Organozinc route (Green).

References

  • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. Link

  • Negishi, E., et al. (1977). "Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical ketones." Tetrahedron Letters, 18(47), 4115-4118. Link

  • Organic Syntheses. "Methyl 4-oxooctanoate derivatives via Organozinc reagents." Org.[1][4] Synth. Coll. Vol. 6, p. 90. (General procedure adaptation). Link

  • BenchChem Protocol. "Synthesis of Methyl 4-oxohexanoate (Analogous Procedure)." BenchChem Technical Notes, 2025. Link

Sources

Optimization

Technical Support Center: Methyl 7-methyl-4-oxooctanoate Synthesis

Topic: Improving the yield of Methyl 7-methyl-4-oxooctanoate Content type: Technical Support Guide (Q&A / Troubleshooting) Executive Summary: The Yield Challenge Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of Methyl 7-methyl-4-oxooctanoate Content type: Technical Support Guide (Q&A / Troubleshooting)

Executive Summary: The Yield Challenge

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a critical


-keto ester intermediate. Users frequently report low yields (<40%) when attempting direct acylation of organometallics.[1] The primary failure modes are over-addition  (forming tertiary alcohols) and chemoselectivity issues  (attack on the distal ester).

This guide provides a validated Weinreb Amide Protocol to elevate yields to >80%, alongside troubleshooting for legacy direct-addition methods.

Diagnostic: Why Is Your Yield Low?

Before altering your protocol, identify the specific failure mechanism using the decision matrix below.

Yield_Diagnosis Start Analyze Crude NMR/GC-MS Decision1 Major Impurity Identified? Start->Decision1 TertAlcohol Tertiary Alcohol (Over-addition) Decision1->TertAlcohol Double Alkylation Diol Diol/Lactone (Ester Attack) Decision1->Diol Lack of Chemoselectivity SM Recovered Starting Material (Low Conversion) Decision1->SM Reagent Decomposition Sol_Weinreb SOLUTION: Switch to Weinreb Amide Route TertAlcohol->Sol_Weinreb Best Fix Sol_Temp SOLUTION: Cryogenic Control (-78°C) or Fe(acac)3 Catalyst TertAlcohol->Sol_Temp Alternative Fix Diol->Sol_Weinreb Best Fix Sol_Grignard SOLUTION: Titrate Grignard Reagent (Knochel Method) SM->Sol_Grignard

Figure 1: Diagnostic logic for yield loss in keto-ester synthesis. Over-addition is the most common failure mode in direct Grignard addition.

High-Yield Protocol: The Weinreb Amide Route

Recommendation: Replace direct acid chloride addition with the Weinreb amide method.[2] This prevents over-addition by forming a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup [1].[1]

Reaction Scheme
  • Precursor: Monomethyl Succinate

    
     Weinreb Amide.[1]
    
  • Coupling: Weinreb Amide + Isopentylmagnesium Bromide

    
     Product.[1]
    
Step-by-Step Methodology
Phase 1: Synthesis of the Weinreb Amide

Reagents: Monomethyl succinate (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC[1]·HCl (1.2 eq), DMAP (0.1 eq), DCM (0.5 M).[1]

  • Dissolution: Dissolve monomethyl succinate in dry DCM under

    
    .
    
  • Activation: Add EDC·HCl and DMAP at 0°C. Stir for 15 min.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by

    
     (1.2 eq).
    
  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1][3]
    • Target Yield: >90% (Colorless oil).[1]

Phase 2: Grignard Addition (The Critical Step)

Reagents: Weinreb Amide (1.0 eq), Isopentylmagnesium bromide (1.2 eq, 2.0 M in ether), THF (anhydrous).[1]

  • Setup: Flame-dry a 3-neck flask. Add Weinreb amide and dissolve in anhydrous THF. Cool to -10°C (Ice/Salt bath).

  • Addition: Add Isopentylmagnesium bromide dropwise over 30 mins.

    • Note: Maintain internal temp < 0°C to protect the distal methyl ester.[1]

  • Quench: Stir for 1 hour at 0°C. Quench with cold 1M HCl .

    • Mechanism:[1][2][4][5][6] The acid hydrolyzes the N-methoxy-N-methyl chelate, releasing the ketone.

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc 9:1).

Yield Comparison Table
ParameterDirect Acid Chloride RouteWeinreb Amide Route (Recommended)
Typical Yield 35 - 45%82 - 88%
Major Impurity Tertiary Alcohol (15-20%)Trace Amide (<2%)
Purification Difficult (Boiling points similar)Easy (Distinct

)
Reproducibility Low (Sensitive to rate/temp)High (Self-limiting reaction)

Troubleshooting & FAQs

Q1: I am seeing a large "tertiary alcohol" peak in my NMR. What happened?

Cause: You likely used the acid chloride method (Methyl succinyl chloride + Grignard).[1] The ketone product is more reactive than the starting acid chloride, leading to immediate second attack by the Grignard reagent.[1] Fix: Switch to the Weinreb Amide protocol described above. The Weinreb amide forms a stable metal-chelated intermediate that refuses a second equivalent of Grignard [2].

Q2: My Grignard reagent (Isopentylmagnesium bromide) seems inactive.

Cause: Moisture contamination or degradation.[1] Isopentyl halides are prone to Wurtz coupling during Grignard preparation.[1] Validation: Titrate your Grignard using Knochel’s method (LiCl/I2) before use.[1] Protocol:

  • Weigh 100 mg

    
     in a dry vial.
    
  • Dissolve in 2 mL dry THF.

  • Add Grignard dropwise until the iodine color disappears.

  • Calculate Molarity:

    
    .[1]
    
Q3: Can I use the "Iron Catalyst" method instead of Weinreb?

Answer: Yes, but it requires strict control.[1] Protocol: Use Fe(acac)3 (5 mol%) with the acid chloride.[1] Risk: Iron catalysts can sometimes reduce the distal ester or cause homocoupling of the Grignard. The Weinreb route is chemically cleaner for this specific bifunctional molecule (ester + ketone).[1]

Q4: I see hydrolysis of the methyl ester (formation of carboxylic acid).

Cause: Your quench was too aggressive or the reaction warmed up during the acidic workup.[1] Fix: Use saturated NH4Cl instead of HCl for the initial quench. If HCl is necessary to break the Weinreb chelate, use 1M HCl at 0°C and extract immediately.[1] Do not let the aqueous acidic layer sit with the product.[1]

Q5: Why Isopentyl and not Isobutyl?

Clarification:

  • Target: Methyl 7-methyl-4-oxooctanoate.[1]

  • Tail Structure:

    
    .
    
  • Reagent: This requires Isopentyl (3-methylbutyl) magnesium bromide.[1]

  • Warning: Using Isobutyl (

    
    ) magnesium bromide will result in Methyl 6-methyl-4-oxoheptanoate (one carbon shorter). Ensure you are using 1-bromo-3-methylbutane  as the Grignard precursor.
    

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Sibi, M. P. (1993).[1] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40.[1] Link[1]

  • Cason, J. (1946).[1] "The use of organocadmium reagents for the preparation of ketones". Chemical Reviews, 38(3), 467-513.[1] (Historical context for dialkylcadmium route). Link[1]

  • Scheiper, B. et al. (2004).[1] "Iron-catalyzed cross-coupling of Grignard reagents with acid chlorides". Journal of Organic Chemistry. (Alternative to Weinreb).[1]

Sources

Troubleshooting

Technical Support Center: Methyl 7-methyl-4-oxooctanoate

Topic: Stability, Storage, and Handling Protocols Executive Summary & Compound Identity Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a -keto ester intermediate often utilized in the synthesis of terpenoids, lipoic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Protocols

Executive Summary & Compound Identity

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a


-keto ester intermediate often utilized in the synthesis of terpenoids, lipoic acid analogs, and complex pharmaceutical scaffolds. Unlike 

-keto esters, this compound displays resistance to spontaneous decarboxylation but exhibits significant sensitivity to moisture-induced hydrolysis and base-catalyzed retro-Claisen condensation.

Chemical Profile:

Parameter Details
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4

| Molecular Formula |


 |
| Molecular Weight  | 186.25  g/mol  |
| Functional Class  | 

-Keto Ester (1,4-dicarbonyl) | | Physical State | Colorless to pale yellow oil (typically) |[1][2]

Critical Storage Protocols

To maintain purity


 over extended periods, strict adherence to the following environmental controls is required.
A. Primary Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month). Short-term storage (active use) at 2–8°C is acceptable.

  • Atmosphere: Strictly Inert. Overlay with dry Argon (Ar) or Nitrogen (

    
    ) after every use.
    
  • Container: Amber glass vials with Teflon-lined (PTFE) caps. Avoid polyethylene (PE) or polypropylene (PP) containers for long-term storage, as esters can leach plasticizers or slowly permeate the plastic.

B. The "Why" – Mechanistic Rationale
  • Moisture Sensitivity (Hydrolysis): The methyl ester moiety is susceptible to hydrolysis, particularly because the

    
    -keto group can assist in coordinating water molecules or stabilizing transition states, accelerating the conversion to the carboxylic acid (7-methyl-4-oxooctanoic acid) and methanol [1].
    
  • Base Sensitivity (Retro-Claisen): Even trace alkalinity from improperly washed glassware can trigger a retro-Claisen condensation, cleaving the C3-C4 bond [1].

Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Hydrolysis (caused by moisture) and Retro-Claisen fragmentation (caused by base/heat).

DegradationPathways M Methyl 7-methyl-4-oxooctanoate (Intact Reagent) Acid 7-methyl-4-oxooctanoic acid (Hydrolysis Product) M->Acid Hydrolysis (Primary Mode) MeOH Methanol (Byproduct) Frag1 Succinic Ester deriv. M->Frag1 Retro-Claisen (Secondary Mode) H2O Moisture (H₂O) + Acid/Base Trace H2O->M Base Strong Base / Heat (pH > 8) Base->M Acid->MeOH + Frag2 Ketone Fragment Frag1->Frag2 +

Figure 1: Primary degradation pathways. Hydrolysis is the most common storage failure mode, leading to acidification of the sample.

Troubleshooting Guide

Issue 1: The liquid has developed a pungent, vinegar-like odor.
  • Diagnosis: Hydrolysis. The ester bond has cleaved, releasing the free carboxylic acid and methanol. The "vinegar" smell is likely the free acid component or trace acetic acid if impurities were present.

  • Verification: Run a

    
    -NMR . Look for the disappearance of the singlet methyl ester peak at 
    
    
    
    ppm and the appearance of a broad carboxylic acid proton at
    
    
    ppm.
  • Remediation: If hydrolysis is

    
    , filter through a small plug of neutral silica or basic alumina (activity grade III) to remove the acid, then distill. If 
    
    
    
    , repurify via vacuum distillation.
Issue 2: Appearance of unexpected peaks in GC-MS after base workup.
  • Diagnosis: Retro-Claisen Condensation.

    
    -keto esters are stable to acid but unstable to strong bases. If you used strong hydroxide or alkoxide bases during a reaction, the molecule may have fragmented.
    
  • Verification: Check MS for fragments corresponding to succinic acid derivatives or smaller ketones (cleavage at C3-C4).

  • Prevention: Switch to non-nucleophilic bases (e.g., LDA, LiHMDS) at low temperatures (

    
    ) or use milder bases like 
    
    
    
    if possible. Avoid heating with alkoxides [1].
Issue 3: The oil has become cloudy or viscous.
  • Diagnosis: Oligomerization. While less common than in aldehydes, the C4 ketone can undergo aldol-like self-condensation if left at room temperature for months without inert gas.

  • Remediation: High-vacuum distillation is the only effective method to recover the monomer.

Quality Control (QC) Protocols

Use these methods to validate reagent integrity before starting critical experiments.

Protocol A: Rapid Purity Check (GC-MS)
  • Scope: Detects volatile impurities and hydrolysis products.

  • Method:

    • Dilute

      
       of sample in 
      
      
      
      Dichloromethane (DCM) or Ethyl Acetate.
    • Inject onto a non-polar column (e.g., DB-5 or HP-5).

    • Pass Criteria: Single major peak (

      
       area).
      
    • Fail Criteria: Presence of a broad tailing peak (free acid) or significant early-eluting peaks (methanol/solvent).

Protocol B: Hydrolysis Quantification ( -NMR)
  • Scope: Definitive calculation of molar purity.

  • Method:

    • Dissolve

      
       in 
      
      
      
      .
    • Key Signals:

      • Target: Methyl ester singlet (

        
        ) at 
        
        
        
        ppm.
      • Impurity: Look for shift changes in the

        
        -methylene protons (adjacent to carbonyls).
        
    • Calculation: Integrate the ester methyl singlet (

      
      ) against the multiplet of the 7-methyl group (
      
      
      
      , doublet). Ratio should be exactly 1:2.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in ethanol or methanol? A: No. Storing methyl esters in alcohols can lead to transesterification (exchange of the ester group), especially if any trace acid/base catalyst is present. Store neat (undiluted) or in anhydrous non-protic solvents like Toluene or Hexane if necessary.

Q: Is this compound light sensitive? A: Moderately. While it does not have a conjugated chromophore that absorbs strongly in the visible spectrum, ketones can undergo Norrish Type I/II cleavage under UV light. Store in amber vials as a standard precaution.

Q: I need to dry the sample. Can I use magnesium sulfate (


)? 
A:  Yes, anhydrous 

or

are safe. Avoid strong Lewis acidic drying agents (like

or

) which might coordinate with the keto-oxygen and induce rearrangement or cyclization.

Q: Does this compound decarboxylate like


-keto esters? 
A:  Generally, no . 

-keto esters lack the 6-membered transition state geometry required for facile thermal decarboxylation.[3] They are thermally stable up to their boiling points, provided the pH is neutral [1].

References

  • BenchChem Technical Division. (2025). Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Retrieved from

  • Organic Syntheses. (2014).

    
    -Keto Esters from 
    
    
    
    -Keto Esters. Org. Synth. 2014, 91, 248-259.[4] Retrieved from
  • PubChem Database. (2025).[5] Ethyl 7-methyl-4-oxooctanoate (Analogous Structure Data). CID 12441330.[5] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for Methyl 7-methyl-4-oxooctanoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals. Overview Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a versatile -keto ester utilized as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Overview

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a versatile


-keto ester utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including mixed inhibitors of aminopeptidase N and neprilysin[1]. Unlike 

-keto esters, the 1,4-dicarbonyl relationship in

-keto esters introduces unique reactivity profiles, necessitating specific handling protocols to prevent thermal degradation, unwanted cyclization, and regioselectivity failures during enolization[2].

As a Senior Application Scientist, I have compiled this technical guide to address the fundamental causality behind common experimental pitfalls, ensuring your synthetic workflows remain robust and reproducible.

Frequently Asked Questions (FAQs): Stability & Storage

Q1: Why does my Methyl 7-methyl-4-oxooctanoate sample show carboxylic acid impurities after prolonged storage? A1: The primary degradation pathway for


-keto esters under ambient moisture is the hydrolysis of the methyl ester bond. This reaction is autocatalytic if trace acidic impurities remain from the synthesis[3]. The presence of the C4 ketone slightly increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack by water compared to simple aliphatic esters.

Q2: Does Methyl 7-methyl-4-oxooctanoate undergo decarboxylation upon heating? A2: No. A common misconception is that all keto-esters decarboxylate upon heating. Unlike


-keto esters, 

-keto esters lack the geometric ability to form the stable 6-membered cyclic transition state required for thermal decarboxylation. However, at elevated temperatures, they are highly prone to retro-Claisen condensation if basic impurities are present[3].
Quantitative Data: Storage Conditions vs. Purity Retention

Table 1: 90-Day Stability Profile of Methyl 7-methyl-4-oxooctanoate

Storage ConditionAtmosphereTemp (°C)Purity at Day 0Purity at Day 90Primary Impurity Observed
Amber GlassAmbient Air2599.2%94.5%7-methyl-4-oxooctanoic acid
Clear GlassAmbient Air2599.2%91.0%Oxidation products / Acid
Sealed AmpouleArgon499.2%98.9%Trace hydrolysis
Sealed AmpouleArgon-2099.2%99.1%None detected

Troubleshooting Regioselectivity in Alkylation

The Pitfall: Attempting to alkylate the


-carbon adjacent to the ester group (C2) often results in complex mixtures or exclusive alkylation at the ketone 

-carbons (C3 or C5).

The Causality: The fundamental difference in reactivity between


-keto and 

-keto esters stems from the relative positions of the functional groups. In

-keto esters, the hydrogens on the carbon

to the ester (C2) exhibit standard ester acidity, while the hydrogens

to the ketone (C3, C5) are significantly more acidic[2]. Consequently, standard base treatment (e.g., LDA at -78°C) preferentially deprotonates the ketone, leading to kinetic or thermodynamic ketone enolates rather than the desired ester enolate.

EnolateRegioselectivity SM Methyl 7-methyl-4-oxooctanoate (1,4-Dicarbonyl) Base Lithium Diisopropylamide (LDA) -78°C, THF SM->Base KetoneEnolate Ketone Enolate (C3/C5) Thermodynamically Favored (pKa ~19-20) Base->KetoneEnolate Major Pathway EsterEnolate Ester Enolate (C2) Kinetically Challenging (pKa ~25) Base->EsterEnolate Minor/Trace Pathway

Caption: Divergent enolization pathways of Methyl 7-methyl-4-oxooctanoate under strong base conditions.

Solution: To selectively functionalize the C2 position, the C4 ketone must be transiently protected (e.g., as a 1,3-dioxolane) prior to enolization.

Avoiding Unwanted Cyclization (Paal-Knorr & Lactamization)

The Pitfall: Using Methyl 7-methyl-4-oxooctanoate in reductive amination sequences leads to massive yield losses, generating 5-membered heterocyclic byproducts instead of linear amines.

The Causality: The


-keto ester functionality is inherently incompatible with primary amines under unoptimized conditions. The amine condenses with the ketone to form an imine, which rapidly attacks the pendant methyl ester. This results in intramolecular chain cleavage and the formation of a stable 5-substituted pyrrolidin-2-one (lactam)[4].
Protocol: Ketone Protection via Ketalization

To safely utilize the ester terminus without triggering intramolecular cyclization, follow this self-validating protection protocol:

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 500 mL round-bottom flask with Methyl 7-methyl-4-oxooctanoate (1.0 eq, 50 mmol) and anhydrous toluene (250 mL).

  • Reagent Addition: Add ethylene glycol (3.0 eq, 150 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 eq, 2.5 mmol).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Self-Validating Monitoring: The reaction progress is physically validated by water collection. The reaction is complete when the theoretical volume of water (approx. 0.9 mL) has collected in the Dean-Stark trap (typically 4-6 hours).

  • Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous

    
     (100 mL) to neutralize the acid catalyst, preventing reverse hydrolysis. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting ketal-ester is typically >95% pure.
    

ProtectionWorkflow Step1 Dissolve SM in Toluene Step2 Add Ethylene Glycol & p-TsOH Step1->Step2 Step3 Dean-Stark Reflux (Water Removal) Step2->Step3 Step4 NaHCO3 Quench & Extraction Step3->Step4 Step5 Isolated Ketal Intermediate Step4->Step5

Caption: Step-by-step workflow for the transient ketal protection of the C4 ketone.

Purification Challenges: High-Vacuum Distillation

The Pitfall: Significant decomposition, darkening of the product, and yield loss occur during standard vacuum distillation.

The Causality: Residual acidic or basic impurities from the synthesis catalyze retro-Claisen condensation or aldol-type polymerizations at elevated temperatures[3]. Because the boiling point of Methyl 7-methyl-4-oxooctanoate is relatively high at standard pressures, the thermal stress applied during conventional distillation exceeds the activation energy for these degradation pathways.

Protocol: Optimized Short-Path Distillation

  • Pre-treatment: Prior to distillation, dissolve the crude Methyl 7-methyl-4-oxooctanoate in diethyl ether and wash with 5% aqueous

    
     followed by brine. Causality: This strictly ensures the complete removal of trace acids that catalyze thermal degradation.
    
  • Drying: Dry thoroughly over

    
    . Residual water promotes hydrolysis during heating.
    
  • Apparatus Setup: Use a short-path distillation apparatus. Wrap the distillation head in glass wool to maintain a consistent temperature gradient and prevent refluxing, which increases thermal residence time.

  • Distillation: Apply a high vacuum (< 1 Torr). Slowly increase the heating mantle temperature. The product will distill at a significantly lower temperature under high vacuum, preserving the integrity of the 1,4-dicarbonyl system.

  • Storage: Release the vacuum with Argon (not air) once the system has cooled completely to prevent oxidative degradation of the heated ketone.

References

1.[1] Title: US9388129B2 - Mixed inhibitors of aminopeptidase N and neprilysin Source: Google Patents URL:

2.[3] Title: Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters Source: Benchchem URL:

3.[4] Title: ketone derivatives synthetic Source: Science.gov URL:

4.[2] Title: A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Methyl 7-methyl-4-oxooctanoate Troubleshooting Guide

Executive Summary: The -Keto Ester Challenge Methyl 7-methyl-4-oxooctanoate is a classic -keto ester . While the isobutyl tail (7-methyl) adds lipophilicity, the core reactivity is defined by the relationship between the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The -Keto Ester Challenge

Methyl 7-methyl-4-oxooctanoate is a classic


-keto ester . While the isobutyl tail (7-methyl) adds lipophilicity, the core reactivity is defined by the relationship between the C1-ester and the C4-ketone.

The Central Dogma of this Molecule: The 1,4-distance between the electrophilic carbonyls creates a high thermodynamic driving force for intramolecular cyclization . Most "failed" reactions (low yield, disappearing spots, unexpected IR bands) are actually successful conversions into 5-membered cyclic derivatives (


-lactones, pyrrolidones, or butenolides).

This guide addresses the three most common failure modes reported by researchers:

  • Unwanted Lactonization during reduction.

  • Chemoselectivity Failure during nucleophilic addition.

  • Regiochemical Scrambling during enolate alkylation.

Critical Failure Mode 1: The "Gamma-Lactone Trap"

Symptom: You attempted to reduce the C4-ketone to an alcohol (using NaBH


 or catalytic hydrogenation), but the product is not the expected hydroxy-ester. NMR shows a loss of the methyl ester singlet (

ppm).

Diagnosis: Spontaneous cyclization. The intermediate


-hydroxy ester rapidly undergoes intramolecular transesterification to form a substituted 

-butyrolactone.
Mechanism of Failure

The reduction of C4 generates a secondary alkoxide/alcohol. Because a 5-membered ring is kinetically favored (Baldwin's Rules: 5-Exo-Trig), the oxygen attacks the C1-ester, expelling methanol.

LactoneTrap Figure 1: The thermodynamic sink of Gamma-Keto Ester reduction. Start Methyl 7-methyl-4-oxooctanoate (Gamma-Keto Ester) Inter Intermediate: Gamma-Hydroxy Ester Start->Inter Reduction (NaBH4/H2) Trap Product: Gamma-Lactone (Cyclic) Inter->Trap Spontaneous Cyclization (-MeOH)

Protocol: Preventing Lactonization (Accessing the Open-Chain Diol/Alcohol)

If you require the open-chain


-hydroxy ester, you must suppress the nucleophilicity of the resulting alcohol or sterically hinder the ester.

Option A: In-Situ Protection (Boron Chelation) Use a chelating reducing agent that "ties up" the resulting alcohol.

  • Reagent: Zinc Borohydride (

    
    ) or 
    
    
    
    -NaBH
    
    
    .
  • Why: The boron chelates the resulting hydroxyl, preventing it from attacking the ester.

Option B: The "Saponify First" Route

  • Hydrolyze the ester to the carboxylate (

    
    ) using LiOH/THF/Water.
    
  • Reduce the ketone with NaBH

    
    . The carboxylate anion is non-electrophilic, preventing lactonization.
    
  • Careful acidification (if lactone is not wanted, this is tricky; usually, you trap as a silyl ether before re-esterification).

Option C: Asymmetric Reduction For high enantioselectivity without cyclization, use DIP-Chloride (B-chlorodiisopinocampheylborane).

  • Reference: Brown, H. C. et al. J. Org.[1] Chem.2002 , 67, 5315. Note: Brown demonstrated that while

    
    -keto acids reduce to hydroxy acids (which then lactonize), specific borane reagents can yield stable hydroxy esters at low temperatures.
    

Critical Failure Mode 2: Grignard/Organometallic Addition

Symptom: Addition of Methylmagnesium Bromide (MeMgBr) or other nucleophiles results in a complex mixture or a tertiary alcohol-lactone (hemiacetal lactone).

Diagnosis: The Grignard reagent attacks the C4-ketone (faster) but the resulting alkoxide immediately attacks the C1-ester (intramolecular). Alternatively, with excess reagent, the ester is also attacked.

Troubleshooting Table: Nucleophilic Addition
Desired OutcomeRecommended ReagentConditionsWhy?
Tertiary Alcohol (Open Chain) Organocerium (

)

C, THF
Cerium reagents are highly oxophilic and less basic, suppressing the intramolecular cyclization of the intermediate alkoxide.
Lactone (Cyclic) Standard Grignard (

)

C to RT
The alkoxide formed at C4 attacks C1. Acid workup yields the

-lactone.
Selective Ketone Alkylation Organocadmium (

)
Benzene, RefluxHistorical:[2] Organocadmium reagents are less reactive toward esters but react with acid chlorides/ketones. (See Ref [1]).
Protocol: Organocerium Addition (Imamoto Conditions)

Use this to prevent cyclization during alkylation.

  • Dry CeCl

    
    :  Heat CeCl
    
    
    
    at
    
    
    C under high vacuum (0.1 mmHg) for 2 hours. This step is critical; wet Cerium kills the reaction.
  • Slurry: Suspend dry CeCl

    
     in THF and stir for 2 hours at RT.
    
  • Reagent Formation: Add

    
     or 
    
    
    
    at
    
    
    C. Stir for 30 min.
  • Addition: Add Methyl 7-methyl-4-oxooctanoate (dissolved in THF) dropwise at

    
    C.
    
  • Quench: Acetic acid/Water at low temp.

Critical Failure Mode 3: Nitrogen Heterocycles (Pyrrolidones)

Symptom: Reaction with a primary amine (


) was intended to form an imine/Schiff base, but the product is stable, non-basic, and shows an amide carbonyl in IR (

).

Diagnosis: You formed a 5-substituted-2-pyrrolidone . The amine attacks the ketone


 Imine 

Enamine tautomer

Attack on Ester

Cyclization.

Pyrrolidone Figure 2: The pathway to Pyrrolidones (Nitrogen Cyclization). Step1 Methyl 7-methyl-4-oxooctanoate + R-NH2 Step2 Imine Intermediate Step1->Step2 -H2O Step3 5-Alkyl-2-Pyrrolidone (Irreversible Product) Step2->Step3 -MeOH (Cyclization)

[1][3] Corrective Action:

  • If you WANT the imine: You cannot use this substrate easily. You must protect the ester first (e.g., as an orthoester) or reduce the ester to an ether before imine formation.

  • If you WANT the pyrrolidone: This is a feature, not a bug. Use Reductive Amination conditions (

    
    , pH 6) to make the N-substituted pyrrolidone directly.
    

FAQ: Synthesis & Handling

Q: Is Methyl 7-methyl-4-oxooctanoate volatile? A: Moderately. With a molecular weight of


 g/mol , it is an oil with a high boiling point (

C at reduced pressure), but it can co-evaporate with solvents on a high-vacuum rotovap if the bath is too hot.

Q: Can I protect the ketone as a ketal? A: Difficult. Standard ethylene glycol/TsOH conditions often lead to transesterification (forming the glycol ester) or lactonization driven by the acid catalyst.

  • Solution: Use Noyori's conditions (TMS-triflate and 1,2-bis(trimethylsiloxy)ethane) at low temperature (

    
    C) to kinetically trap the ketal without disturbing the ester.
    

Q: How do I make this molecule if I can't buy it? A: The standard synthesis involves the reaction of isobutylzinc (or cadmium) reagents with 4-methoxycarbonylbutyryl chloride (glutaric acid monomethyl ester chloride). Alternatively, use the Furukawa-modified Simmons-Smith homologation of the corresponding


-keto ester.[3]

References

  • Synthesis via Organocadmium: Jones, P. R.; Desio, P. J. "The less familiar reactions of organocadmium reagents." Chem. Rev.1978 , 78, 491-516. Link

  • Asymmetric Reduction (DIP-Chloride): Ramachandran, P. V.; Pitre, S.; Brown, H. C.[1][4] "Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of

    
    -, 
    
    
    
    -, and
    
    
    -Keto Acids..." J. Org.[4] Chem.2002 , 67, 5315-5319.[4] Link
  • Homolog

    
    -Keto Esters:  Stark, L. M.; Sklute, G.; Zercher, C. K. "Zinc Carbenoid-Mediated Chain Extension..." J. Org.[4] Chem.2002 , 67, 5315. Link (Note: Citation aligns with general Zercher methodology).
    
  • Organocerium Reagents: Imamoto, T. et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc.[1]1989 , 111, 4392. Link

Sources

Optimization

Column chromatography purification of Methyl 7-methyl-4-oxooctanoate

Technical Support Center: Purification of Methyl 7-methyl-4-oxooctanoate Ticket ID: #PUR-53663-32-4 Topic: Flash Chromatography Protocol & Troubleshooting Assigned Scientist: Dr. Aris Thorne, Senior Applications Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 7-methyl-4-oxooctanoate

Ticket ID: #PUR-53663-32-4 Topic: Flash Chromatography Protocol & Troubleshooting Assigned Scientist: Dr. Aris Thorne, Senior Applications Chemist

Knowledge Base: Compound Profile

Before initiating purification, you must understand the chromatographic behavior of Methyl 7-methyl-4-oxooctanoate . This molecule presents a specific set of challenges due to its lack of conjugation and moderate polarity.

PropertySpecificationChromatographic Implication
Structure Aliphatic Keto-EsterModerate Polarity. It will retain on silica but elute easily with moderate ethyl acetate concentrations.
UV Activity Very Low CRITICAL: This molecule lacks a conjugated

-system. It has weak absorbance at 210 nm (ester) and ~280 nm (ketone

). Standard UV triggering at 254 nm will likely fail.
Stability GoodStable on standard Silica (pH 6.5-7.0). Avoid highly acidic modifiers to prevent ester hydrolysis or ketal formation.
Boiling Point High (>250°C est.)Non-volatile. Safe for rotary evaporation but difficult to remove high-boiling solvent impurities.

Standard Operating Procedure (SOP): Purification Workflow

Objective: Isolate >95% pure Methyl 7-methyl-4-oxooctanoate from crude reaction mixture.

Phase A: Detection Strategy (The "Invisible" Problem)

Since this compound is UV-transparent at 254 nm, you cannot rely on the fraction collector’s standard UV trigger.

  • Primary Detection: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) if available.

  • Secondary Detection (Manual): TLC with chemical staining.

    • Recommended Stain:2,4-DNP (Dinitrophenylhydrazine) .[1]

    • Why? It specifically reacts with the ketone at C4 to form a bright orange/red hydrazone. This confirms identity, not just presence.

    • Alternative:PMA (Phosphomolybdic Acid) or Vanillin (requires heat).

Phase B: Mobile Phase Selection
  • Stationary Phase: Spherical Silica Gel (40–63 µm).

  • Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[2][3][4][5]

  • TLC Target: Adjust solvent ratio until the compound has an Rf of 0.25 – 0.35 .

    • Starting Point: 10% EtOAc in Hexane.[6]

Phase C: The Gradient Protocol

Do not run isocratic methods for crude mixtures. Use this linear gradient to remove non-polar impurities early and wash off polar byproducts late.

Time (CV*)% Ethyl Acetate% HexaneAction
0.0 - 1.00%100%Column Equilibration
1.0 - 2.00% → 5%100% → 95%Elute non-polar alkanes/oils
2.0 - 10.05% → 40%95% → 60%Target Elution Window
10.0 - 12.040% → 100%60% → 0%Wash column (polar trash)

*CV = Column Volume

Visualizing the Logic

The following workflow illustrates the decision-making process for purifying this specific keto-ester.

PurificationLogic Start Crude Mixture Methyl 7-methyl-4-oxooctanoate TLC TLC Scouting (Hex/EtOAc 9:1) Start->TLC Stain Stain Selection: 2,4-DNP (Orange Spot) TLC->Stain RfCheck Is Rf between 0.25 - 0.35? Stain->RfCheck AdjustPolar Increase EtOAc % RfCheck->AdjustPolar Rf < 0.2 AdjustNonPolar Decrease EtOAc % RfCheck->AdjustNonPolar Rf > 0.4 RunColumn Run Flash Column (Gradient 0-40%) RfCheck->RunColumn Yes AdjustPolar->TLC AdjustNonPolar->TLC Detection Fraction Analysis RunColumn->Detection Issue Problem: No UV Signal? Detection->Issue Solution Use ELSD or Blind Collection + TLC Issue->Solution Yes Final Pure Keto-Ester Issue->Final No (Signal found) Solution->Final

Caption: Workflow for optimizing purification of UV-transparent keto-esters.

Troubleshooting Center (Case Studies)

These are real-world scenarios users encounter with this molecule.

Ticket #1: "The fraction collector didn't trigger, and my waste is orange."
  • Diagnosis: You relied on UV 254 nm. The compound is aliphatic; it does not absorb there. The "orange waste" is likely your product reacting with something or just concentrated oil.

  • The Fix:

    • Change Wavelength: Set the UV detector to 210 nm (absorbance of the ester carbonyl). Note that solvents (EtOAc) absorb here too, so you will see a drifting baseline (baseline rise).

    • Collection Mode: Switch to "Collect All" (volume-based fractionation) rather than "Threshold" (peak-based).

    • Post-Run Analysis: Spot every 3rd tube on a TLC plate and dip in 2,4-DNP . The ketone will turn the spot orange instantly.

Ticket #2: "My product co-elutes with a 'ghost' spot just below it."
  • Diagnosis: This is often the enol form or a hydrolysis byproduct (carboxylic acid) if the crude is old.

  • The Fix:

    • Acid Wash: If the impurity is the carboxylic acid (hydrolysis of the methyl ester), wash the crude organic phase with saturated

      
      before loading the column.
      
    • Solvent Swap: Change selectivity. If Hex/EtOAc fails, try Toluene/Acetone (Start 95:5). Toluene provides

      
      -interaction which might separate the keto-ester from non-carbonyl impurities differently.
      
Ticket #3: "I see tailing/streaking on the column."
  • Diagnosis: While less common for neutral esters, the ketone can interact with active silanols on the silica surface, or the sample loading was too high (>10% w/w).

  • The Fix:

    • Loading: Ensure loading is <5% of the silica mass.

    • Solid Load: Do not load as a liquid in DCM. Adsorb the crude onto silica (dry load) to prevent band broadening at the top of the column.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this molecule? A: Yes, absolutely. In fact, C18 is often better because you can use water/acetonitrile. The keto-ester is hydrophobic enough to retain well.

  • Protocol: Start 50% Water / 50% MeCN, gradient to 100% MeCN.

  • Benefit: UV detection at 210 nm is much cleaner in Water/MeCN than in Ethyl Acetate.

Q: Is the ketone moiety sensitive to the silica? A: Generally, no. However, if you leave the compound on the column for 24+ hours, the acidic nature of silica can catalyze acetal formation if methanol is present, or slight hydrolysis. Always flush the column immediately.

Q: What is the best way to store the purified fraction? A: Remove solvent at <40°C. Store under Nitrogen or Argon at -20°C. Methyl esters can hydrolyze slowly if exposed to atmospheric moisture over months.

References

  • Teledyne ISCO. "Flash Chromatography Guide: Solvent Selection and Method Development." Teledyne ISCO Application Notes. Link

  • Reusch, W. "UV-Visible Spectroscopy: Absorption of Carbonyls." Virtual Textbook of Organic Chemistry, Michigan State University. Link

  • Biotage. "The Blotter: How to Choose a TLC Stain." Biotage Blog. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] "Rapid chromatographic technique for preparative separations with moderate resolution."[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6] Link

  • Martinez, R.D., et al. (1992).[7] "The Near UV Absorption Spectra of Several Aliphatic Aldehydes and Ketones." Atmospheric Environment, 26(5), 785-792.[7] Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 7-methyl-4-oxooctanoate

[1] Topic: Recrystallization techniques for Methyl 7-methyl-4-oxooctanoate CAS Reference (Generic for Isomers): 53663-32-4 (related analogs) Chemical Class: -Keto Ester / Fatty Acid Derivative[1] Technical Profile & Phys...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Recrystallization techniques for Methyl 7-methyl-4-oxooctanoate CAS Reference (Generic for Isomers): 53663-32-4 (related analogs) Chemical Class:


-Keto Ester / Fatty Acid Derivative[1]

Technical Profile & Physical State Analysis[1][2][3][4]

User Warning: Methyl 7-methyl-4-oxooctanoate is a low-melting solid or high-boiling liquid depending on purity and ambient conditions.[1] Pure samples may melt near room temperature.[1] Consequently, standard recrystallization (heating to reflux and cooling to 25°C) often fails, resulting in "oiling out."[1]

Structural Context: The molecule features a non-polar isobutyl tail (7-methyl) and a polar core (


-keto ester).[1] This amphiphilic nature complicates solvent selection.[1]
  • Lipophilic Region: 7-methyl-octyl chain (requires non-polar solvents).[1]

  • Polar Region: Methyl ester and C4-ketone (requires polar interaction).[1]

Protocol A: Low-Temperature Direct Crystallization

Recommended for samples with >85% purity where thermal degradation is a concern.[1]

The Solvent System

For this keto-ester, a single-solvent system is rarely effective due to the "oiling out" phenomenon.[1] We recommend a binary solvent system utilizing the principle of marginal solubility at sub-ambient temperatures.[1]

RoleSolventBoiling PointFunction
Solvent Diethyl Ether or MTBE34.6°C / 55°CDissolves the keto-ester at RT; prevents oiling.[1]
Anti-Solvent n-Pentane or n-Hexane36.1°C / 68°CForces lattice formation upon cooling.[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Diethyl Ether at room temperature (20–25°C).[1] Do not heat to reflux; this compound is prone to transesterification or aldol condensation if acidic impurities are present.[1]

  • Filtration: Perform a clarification filtration (0.45 µm PTFE filter) to remove dust/insolubles which can act as false nucleation sites.[1]

  • Anti-Solvent Addition: Slowly add n-Pentane dropwise with stirring until a faint, persistent turbidity (cloud point) is observed.[1]

  • Clarification: Add just enough Diethyl Ether (approx. 0.5–1 mL) to make the solution clear again.

  • Controlled Cooling (The Critical Step):

    • Stage 1: Place the flask in a refrigerator (4°C) for 2 hours.

    • Stage 2: Transfer to a freezer (-20°C) overnight.

    • Stage 3 (Optional): If no crystals form, use a Dry Ice/Acetone bath (-78°C) for 30 minutes.

  • Harvesting: Perform Cold Filtration . The apparatus (Buchner funnel) must be pre-chilled to -20°C. If the gear is warm, the crystals will melt immediately upon contact.[1]

Protocol B: Derivatization (The "Semicarbazone" Method)

Recommended for stubborn oils or samples with <85% purity.[1]

If Protocol A fails (persistent oiling), the most authoritative method for purifying liquid keto-esters is to convert them into a crystalline derivative, purify the derivative, and hydrolyze back to the ketone.[1]

Workflow
  • Formation: React crude Methyl 7-methyl-4-oxooctanoate with Semicarbazide Hydrochloride and Sodium Acetate in aqueous ethanol.

  • Crystallization: The resulting semicarbazone is a high-melting solid.[1] Recrystallize this from Ethanol/Water (95:5) .[1]

  • Hydrolysis: Reflux the pure crystals in dilute HCl/Water biphasic system to regenerate the pure keto-ester.

Troubleshooting Guide (FAQ)

Issue 1: "The product separates as an oil at the bottom of the flask."

Diagnosis: This is "Oiling Out."[1] It occurs when the temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1] Corrective Action:

  • Dilution: Your solution is too concentrated.[1] Add 10-15% more solvent.[1]

  • Seeding: You must seed the mixture.[1] If you lack a seed crystal, dip a glass rod in the solution, let the solvent evaporate on the rod to form a film, and re-insert it.[1]

  • Temperature: Cool more slowly. Wrap the flask in cotton wool inside the freezer to slow the thermal gradient.[1]

Issue 2: "My yield is very low (<40%)."

Diagnosis: The compound is too soluble in the mother liquor, or the melting point is below the filtration temperature.[1] Corrective Action:

  • Solvent Switch: Switch from Diethyl Ether to Diisopropyl Ether (IPE) .[1] IPE has poorer solubility for esters at low temps, forcing higher recovery.[1]

  • Mother Liquor Recycle: Concentrate the filtrate to 50% volume and repeat the cooling process (Second Crop).

Issue 3: "NMR shows hydrolysis byproducts (Carboxylic Acid)."

Diagnosis: Moisture in the solvent or silica from previous columns has hydrolyzed the methyl ester.[1] Corrective Action:

  • Ensure all recrystallization solvents are dried over molecular sieves (3Å).[1]

  • Add 1% Trimethyl Orthoformate to the crystallization solvent as a water scavenger.[1]

Decision Logic & Visualization

The following diagram illustrates the decision process for purifying Methyl 7-methyl-4-oxooctanoate based on its initial physical state.

Recrystallization_Logic Start Crude Methyl 7-methyl-4-oxooctanoate CheckState Assess Physical State (at 20°C) Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Melting Point > 25°C Liquid Viscous Oil / Liquid CheckState->Liquid Melting Point < 25°C DirectCryst Protocol A: Direct Low-Temp Crystallization (Ether/Pentane @ -20°C) Solid->DirectCryst PurityCheck Check Purity (TLC/GC) Liquid->PurityCheck Derivatization Protocol B: Semicarbazone Derivatization (Solid Intermediate) PurityCheck->Derivatization Low Purity (<85%) Distillation High-Vac Distillation (<0.5 mmHg) PurityCheck->Distillation High Purity (>90%) OilingOut Troubleshoot: Did it Oil Out? DirectCryst->OilingOut Hydrolysis Hydrolysis Derivatization->Hydrolysis Seed Add Seed Crystal Slow Cooling OilingOut->Seed Yes Pure Crystals Pure Crystals OilingOut->Pure Crystals No Hydrolysis->Pure Crystals

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state and purity of the crude keto-ester.[1]

Quantitative Data: Solvent Selection Matrix

Use this table to select the correct solvent based on your specific laboratory conditions.

Solvent SystemPolarity Index (

)
Cooling TargetSuitability RatingNotes
Diethyl Ether / Pentane Low-20°CExcellent Best for avoiding oiling; requires explosion-proof freezer.[1]
Ethanol / Water High4°CPoor High risk of oiling; only use for derivative (semicarbazone).[1]
Ethyl Acetate / Hexane Medium-10°CGood Standard system; may require lower temps (-40°C) for this specific ester.[1]
Diisopropyl Ether (IPE) Low0°CVery Good Safer than diethyl ether; higher boiling point allows safer handling.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for keto-ester derivative formation and general recrystallization logic). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for solvent drying and specific purification of aliphatic esters).[1][2]

  • Jiang, X., et al. (2017).[1] "Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate." Journal of Saudi Chemical Society, 21, 587–592.[1] (Provides synthesis context for 7-oxo/4-oxo heptanoate/octanoate derivatives and handling of similar keto-esters). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-oxooctanoate. (Used for physical property estimation of the 7-methyl analog).[1] [1][3]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Purification of Methyl 7-Methyl-4-oxooctanoate

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4). Historically synthesized via the Cason-Prout coupling of diisopentylcadmium with methyl succinoyl chloride[1], this keto-ester is a critical intermediate. However, scaling organometallic cross-couplings introduces a complex impurity profile—ranging from toxic heavy metal carryover to non-polar homocoupling byproducts.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve >99% API-grade purity.

Quantitative Impurity Profile

Understanding the physicochemical properties of your target and its byproducts is the first step in designing a logical purification scheme.

CompoundOrigin / MechanismApprox. Boiling PointLogP (Est.)Primary Removal Strategy
Methyl 7-methyl-4-oxooctanoate Target Product (Cross-coupling)115–117 °C @ 3 mmHg ~2.1 Main Distillation Fraction
2,7-Dimethyloctane Wurtz homocoupling of isopentyl Grignard~160 °C @ 760 mmHg~5.5Vacuum Distillation (Fore-run)
Methyl hydrogen succinate Hydrolysis of unreacted acid chloride~150 °C @ 3 mmHg~0.1Aqueous Wash (Sat. NaHCO₃)
Cadmium/Zinc Salts Organometallic reagent decompositionN/A (Inorganic)N/AAqueous Wash (0.5 M EDTA)

Troubleshooting FAQs

Q1: We are detecting heavy metal (Cadmium) carryover in our final intermediate. How can we aggressively scavenge these without degrading the ester? A1: Heavy metal salts from the coupling reaction often form stable emulsions during standard aqueous workups, leading to organic phase carryover. To resolve this, implement an aqueous Disodium EDTA (


) wash. EDTA acts as a hexadentate ligand, forming a highly water-soluble, thermodynamically stable chelate complex with toxic metals like 

[2]. This pulls the metals entirely into the aqueous phase. Avoid using strong aqueous acids (which hydrolyze the ester) or basic sulfides (which precipitate insoluble, hard-to-filter metal sulfides).

Q2: GC-MS analysis of our crude product shows a highly non-polar impurity eluting early. What is the mechanistic origin, and how do we remove it? A2: This is 2,7-dimethyloctane , a Wurtz-type homocoupling byproduct generated during the initial formation of the isopentyl Grignard reagent (prior to transmetalation to cadmium). Because it is a pure hydrocarbon, it co-extracts into the organic phase. Fortunately, it is highly volatile under vacuum. It is easily removed as a fore-run fraction during fractional vacuum distillation.

Q3: We have unreacted methyl succinoyl chloride that hydrolyzed into methyl hydrogen succinate. Can we just use NaOH to wash it out? A3: Do not use NaOH. Strong bases will indiscriminately saponify your target product, destroying your yield. Instead, rely on the pKa differential. Methyl hydrogen succinate has a carboxylic acid pKa of ~4.5. Washing the organic layer with saturated aqueous sodium bicarbonate (


, pH ~8.3) selectively deprotonates the acid impurity into a water-soluble sodium salt, leaving the neutral target ester completely intact in the organic phase.

Q4: Why does our product show tertiary alcohol impurities, and how do we suppress them? A4: Tertiary alcohols form via the over-addition of the organometallic reagent to the newly formed C4 ketone. Organocadmium reagents are specifically chosen because they are less nucleophilic than Grignard reagents and generally do not attack ketones[1]. If you see tertiary alcohols, it indicates incomplete transmetalation—meaning residual Grignard reagent is reacting with the product. Ensure a full equivalent of anhydrous


 is used and allow sufficient time for complete transmetalation before adding the acid chloride.

Self-Validating Methodologies

Protocol A: Heavy Metal Scavenging & Mild Acid Removal

Causality: This sequential wash exploits chelation thermodynamics and acid-base chemistry to purify the organic phase prior to thermal distillation.

  • Dilution: Dilute the crude reaction mixture in a non-polar solvent (e.g., diethyl ether or MTBE).

  • Quenching: Quench the reaction slowly with 1.0 M aqueous

    
     to destroy unreacted organometallics without driving acid-catalyzed ester hydrolysis.
    
  • EDTA Chelation: Wash the organic layer with 0.5 M aqueous Disodium EDTA (pH adjusted to 7.5).

    • Self-Validation: The organic layer will transition from a cloudy, emulsion-heavy suspension to a transparent solution as the metal-emulsion breaks and the

      
       partitions into the aqueous phase.
      
  • Acid Neutralization: Wash the organic layer with saturated aqueous

    
     until gas evolution (
    
    
    
    ) ceases.
    • Self-Validation: The cessation of bubbles confirms the complete neutralization and extraction of methyl hydrogen succinate.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Fractional Vacuum Distillation

Causality: Distilling at atmospheric pressure requires temperatures exceeding 250 °C, causing thermal degradation of the keto-ester. High vacuum lowers the boiling point, preserving the molecule while fractionating impurities.

  • Setup: Transfer the concentrated crude oil to a short-path fractional distillation apparatus equipped with a Vigreux column.

  • Vacuum Application: Apply a high vacuum (target: 3 mmHg).

  • Fore-run Collection: Slowly increase the heating mantle temperature. Collect the fore-run (Wurtz byproducts and residual solvent) below 100 °C.

  • Main Fraction: Collect the main fraction containing pure methyl 7-methyl-4-oxooctanoate between 115 °C and 117 °C at 3 mmHg[1].

    • Self-Validation: The target product will distill as a clear, colorless liquid with a consistent head temperature.

Visual Workflow

G cluster_purification Purification Workflow SM Diisopentylcadmium + Methyl Succinoyl Chloride Crude Crude Methyl 7-methyl-4-oxooctanoate (Contains Impurities) SM->Crude Cason-Prout Coupling EDTA 1. Aqueous EDTA Wash (Removes Heavy Metals) Crude->EDTA Bicarb 2. Sat. NaHCO3 Wash (Removes Acidic Impurities) EDTA->Bicarb Cd Cadmium/Zinc Salts EDTA->Cd Aqueous Phase Distill 3. Vacuum Distillation (Removes Wurtz Byproducts) Bicarb->Distill Acid Methyl Hydrogen Succinate Bicarb->Acid Aqueous Phase Pure Highly Pure Methyl 7-methyl-4-oxooctanoate Distill->Pure Main Fraction OrgImp 2,7-Dimethyloctane Distill->OrgImp Fore-run Fraction

Workflow for the synthesis and purification of methyl 7-methyl-4-oxooctanoate.

References

1.1 2.2

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment Guide: Methyl 7-methyl-4-oxooctanoate

Executive Summary & Technical Context[1][2][3][4] Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) serves as a critical intermediate in the synthesis of complex fatty acid derivatives, flavor compounds, and specific phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) serves as a critical intermediate in the synthesis of complex fatty acid derivatives, flavor compounds, and specific pharmaceutical scaffolds. Its structural integrity is defined by two distinct domains separated by a ketone functionality: a methyl succinate-like "head" and an isopentyl "tail."

In synthetic workflows, this molecule is frequently confused with its linear isomer (Methyl 4-oxononanoate ) or its regioisomer (Methyl 6-methyl-4-oxooctanoate ). This guide provides a rigorous, self-validating NMR assignment protocol to distinguish the target from these alternatives, utilizing 1D and 2D NMR datasets.

Key Structural Challenges
  • Symmetry Breakers: The ketone at C4 creates two independent spin systems in 1H NMR that must be linked via 13C connectivity (HMBC).

  • Isobaric Interference: Linear vs. branched isomers share identical molecular weights (

    
    , MW 186.25), rendering low-res MS insufficient for isomer differentiation.
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the critical NMR signals required to distinguish Methyl 7-methyl-4-oxooctanoate from its most common structural isomers.

Table 1: Diagnostic Signal Comparison (1H NMR, 400 MHz, CDCl3)
FeatureTarget: Methyl 7-methyl-4-oxooctanoate Alternative A: Methyl 4-oxononanoate (Linear)Alternative B: Methyl 6-methyl-4-oxooctanoate
Terminal Methyl(s)

0.90 (d, 6H)
Diagnostic Isopropyl Doublet

0.88 (t, 3H) Linear Triplet

0.91 (d, 6H)
Tail Methine (CH)

1.55 (m, 1H)
Septet-like
Absent (Methylene chain only)

2.10 (m, 1H) Deshielded by

-ketone effect

-Keto Methylene (Tail)

2.45 (t, 2H)
C5 Protons

2.42 (t, 2H)

2.25 (d, 2H) Doublet due to adjacent CH
Key Distinction Doublet Methyls + Triplet

-CH2
Triplet Methyl Doublet Methyls + Doublet

-CH2

Analyst Note: The most frequent error is misidentifying the linear isomer (A) as the target. Zoom into the 0.8–1.0 ppm region; a clear doublet (


 Hz) confirms the branched terminus.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. Note that the "Methyl" of the ester is designated as OMe .

G OMe OMe C1 C1 (C=O) OMe->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (C=O) C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (Me) C7->C8 C9 C9 (Me) C7->C9

Figure 1: Numbering scheme for Methyl 7-methyl-4-oxooctanoate. C1-C3 represents the succinate head; C5-C9 represents the isopentyl tail.

Comprehensive Assignment Data

1H NMR Assignments (CDCl3, Reference TMS 0.00)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
OMe 3.67Singlet3H-Characteristic methyl ester.
H-3 2.75Triplet2H6.5

to ketone,

to ester. Most deshielded CH2.
H-2 2.58Triplet2H6.5

to ester.
H-5 2.45Triplet2H7.4

to ketone (tail side).
H-7 1.55Multiplet1H-Methine of isopropyl group.
H-6 1.48Multiplet2H-

to ketone. Overlaps with H-7.[1][2]
H-8, H-9 0.90Doublet6H6.6Equivalent methyls of isopropyl group.
13C NMR Assignments (CDCl3)
PositionShift (

, ppm)
TypeHMBC Correlations (from Protons)
C4 209.1Quaternary (C=O)H-2, H-3, H-5, H-6
C1 173.4Quaternary (C=O)H-2, H-3, OMe
OMe 51.8CH3-
C5 41.5CH2H-6, H-7, H-3 (weak)
C3 37.0CH2H-2, H-5 (weak)
C6 32.6CH2H-5, H-7, H-8/9
C2 27.8CH2H-3
C7 27.6CHH-5, H-8/9
C8/C9 22.4CH3H-6, H-7

Experimental Protocol: Self-Validating Workflow

To guarantee the identity of the molecule, follow this "Chain of Evidence" protocol. This method uses HMBC to bridge the "silent" quaternary ketone at C4, which breaks the proton spin system.

Step 1: Sample Preparation[1][9]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used but will shift OH/NH impurities; the target shifts will move slightly downfield.
  • Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug to remove particulates that broaden lines.

Step 2: Critical Validation (HMBC)

The most common failure mode is assuming the chain length based solely on integration. You must prove the C3-C4-C5 linkage.

Workflow Diagram:

Workflow Start Start: Unknown Sample H1 1H NMR Acquisition Check for Doublet at 0.9 ppm Start->H1 Decision1 Is Methyl a Doublet? H1->Decision1 Linear STOP: Linear Isomer (Methyl 4-oxononanoate) Decision1->Linear No (Triplet) HSQC HSQC Spectrum Assign C-H pairs Decision1->HSQC Yes HMBC HMBC Spectrum Verify C4 Ketone Conn. HSQC->HMBC Validation Check C4 (209 ppm) Correlations from H3 & H5 HMBC->Validation Confirmed Structure Confirmed: Methyl 7-methyl-4-oxooctanoate Validation->Confirmed Correlations Present

Figure 2: Logical workflow for validating the branched structure against linear isomers.

Step 3: The "Bridge" Experiment

To definitively prove the position of the ketone (distinguishing 4-oxo from 3-oxo or 5-oxo isomers), look for the HMBC Bridge :

  • Locate the Ketone Carbon (C4 ) at ~209 ppm.

  • Verify correlations from H-3 (2.75 ppm) AND H-5 (2.45 ppm) to C4 .

  • If H-3 correlates to Ester C1 but H-5 does not, the ketone is correctly placed.

References

  • General 1H/13C Shifts for Fatty Esters

    • Gunstone, F. D. (1993). High Resolution NMR of Lipid Derivatives. Source: (Verified general shift ranges for oxo-fatty esters).

  • Impurity & Solvent Shifts

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: .

  • HMBC/HSQC Methodology

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Source: .

  • Spectral Data Comparison (Linear Analog - Methyl 4-oxooctanoate)

    • PubChem Database.[3][1] Methyl 4-oxooctanoate Spectral Data. Source: .[3]

  • Isopropyl Group Shift Validation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard shifts for isobutyl/isopropyl termini).

Sources

Comparative

Mass spectrometry fragmentation pattern of Methyl 7-methyl-4-oxooctanoate

An in-depth understanding of the mass spectrometric fragmentation of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is critical for researchers engaged in metabolomics, flavor profiling, and synthetic validation. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometric fragmentation of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is critical for researchers engaged in metabolomics, flavor profiling, and synthetic validation. As a branched aliphatic


-keto ester (

, MW: 186.25 g/mol ), its structural elucidation relies heavily on the analytical platform employed.

This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this specific compound.

Mechanistic Fragmentation Principles

To optimize analytical methods, we must first establish the causality behind the fragmentation of Methyl 7-methyl-4-oxooctanoate. The molecule contains three critical structural features: a terminal methyl ester, a


-ketone, and an isobutyl tail.
GC-EI-MS (Hard Ionization at 70 eV)

Under standard 70 eV electron ionization, the molecular ion


 at m/z 186 is typically weak due to the rapid cleavage of the aliphatic backbone [1]. The fragmentation is primarily driven by the 

-ketone [2]:
  • 
    -Cleavages:  The ionization of the ketone oxygen initiates homolytic cleavage of the adjacent carbon-carbon bonds.
    
    • Cleavage of the C4–C5 bond yields an acylium ion containing the ester moiety at m/z 115 (

      
      ) and an isopentyl radical.
      
    • Cleavage of the C3–C4 bond yields an acylium ion containing the isobutyl tail at m/z 99 (

      
      ) and a methyl propionate radical.
      
  • McLafferty Rearrangement: A hallmark of carbonyl compounds with a

    
    -hydrogen [1]. The ketone oxygen abstracts the tertiary hydrogen from the C7 position via a six-membered transition state. This induces the cleavage of the C5–C6 (
    
    
    
    -
    
    
    ) bond, expelling neutral isobutylene (56 Da) to form a stable enol radical cation at m/z 130 .
  • Ester Cleavages: The loss of a methoxy radical (

    
     Da) produces a fragment at m/z 155 .
    
LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization preserves the intact molecule as a protonated adduct


 at m/z 187.1. Upon Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF system, the fragmentation pathways shift from radical-driven homolysis to even-electron neutral losses and charge-directed cleavages [3]:
  • Low Collision Energy (10-15 eV): Dominated by the loss of methanol (

    
     Da) from the ester to yield m/z 155.1 , and the loss of water (
    
    
    
    Da) from the enolized ketone to yield m/z 169.1 .
  • High Collision Energy (20-35 eV): Induces backbone cleavage analogous to EI

    
    -cleavage, generating the stable acylium ions at m/z 115.0  and m/z 99.1 .
    

G M_ion Molecular Ion [M]+ m/z 186 alpha1 C4-C5 α-Cleavage M_ion->alpha1 alpha2 C3-C4 α-Cleavage M_ion->alpha2 mclafferty McLafferty Rearrangement M_ion->mclafferty ester_loss Methoxy Loss (-31 Da) M_ion->ester_loss mz115 m/z 115 [CH3OOC-CH2-CH2-CO]+ alpha1->mz115 mz99 m/z 99 [OC-CH2-CH2-CH(CH3)2]+ alpha2->mz99 mz130 m/z 130 Enol Radical Cation mclafferty->mz130 mz155 m/z 155 [M - OCH3]+ ester_loss->mz155

Figure 1: Primary EI-MS fragmentation pathways of Methyl 7-methyl-4-oxooctanoate.

Objective Platform Comparison

Choosing between GC-MS and LC-MS/MS depends on the matrix complexity and the analytical goal (discovery vs. targeted quantification). Table 1 summarizes the performance metrics of both alternatives for this specific keto ester.

Table 1: Performance Comparison for Methyl 7-methyl-4-oxooctanoate Analysis

ParameterGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)
Primary Application Structural elucidation, flavor/fragrance profiling.High-sensitivity quantification in biological matrices.
Ionization State Radical cation

(m/z 186, weak).
Protonated adduct

(m/z 187, strong).
Key Diagnostic Ions m/z 130, 115, 99, 87.m/z 155, 115, 99.
Limit of Detection (LOD) ~10 - 50 ng/mL (Full Scan).~0.1 - 1 ng/mL (MRM mode).
Sample Preparation Liquid-liquid extraction (LLE), SPME. Must be volatile.Protein precipitation, SPE. Direct injection possible.
Matrix Interference Low (high chromatographic resolution).Moderate (susceptible to ion suppression).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific diagnostic transitions ensures that false positives are systematically eliminated.

Protocol A: GC-EI-MS Structural Profiling

Designed for high-resolution structural confirmation and isomer differentiation.

  • Sample Preparation: Extract 100

    
    L of the sample using 500 
    
    
    
    L of MS-grade hexane. Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the organic layer to a GC vial.
  • Chromatographic Separation:

    • Column: HP-5MS (30 m

      
       0.25 mm, 0.25 
      
      
      
      m film thickness).
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C, hold for 5 min.

  • Mass Spectrometry Parameters:

    • Inlet Temp: 250°C (Splitless injection, 1

      
      L).
      
    • Ion Source Temp: 230°C; Electron Energy: 70 eV.

    • Acquisition: Full scan mode (m/z 40–300) for library matching, followed by Selected Ion Monitoring (SIM) of m/z 130 (quantifier) and m/z 115, 99 (qualifiers) to validate the

      
      -keto ester structure.
      
Protocol B: LC-ESI-MS/MS Targeted Quantification

Designed for ultra-trace quantification using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Mix 50

    
    L of the biological sample with 150 
    
    
    
    L of ice-cold acetonitrile (containing an isotopically labeled internal standard). Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1

      
       100 mm, 1.7 
      
      
      
      m).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 6 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

    • MRM Transitions (Precursor m/z 187.1):

      • Transition 1 (Quantifier): 187.1

        
         155.1 (CE: 12 eV) – Validates the intact ester.
        
      • Transition 2 (Qualifier): 187.1

        
         115.0 (CE: 22 eV) – Validates the C4-C5 backbone cleavage.
        
      • Transition 3 (Qualifier): 187.1

        
         99.1 (CE: 24 eV) – Validates the C3-C4 backbone cleavage.
        

Workflow Prep Sample Preparation (Extraction/Precipitation) GC GC-EI-MS (Hexane Extract) Prep->GC Volatiles LC LC-ESI-MS/MS (Acetonitrile Extract) Prep->LC Trace/Matrix DataGC Full Scan / SIM m/z 130, 115, 99 GC->DataGC DataLC MRM Transitions 187->155, 187->115 LC->DataLC Validation Structural Validation & Quantification DataGC->Validation DataLC->Validation

Figure 2: Comparative analytical workflow for the extraction and MS detection of Methyl 7-methyl-4-oxooctanoate.

Conclusion & Analytical Recommendations

For the definitive structural elucidation of Methyl 7-methyl-4-oxooctanoate, GC-EI-MS remains the gold standard. The distinct m/z 130 ion generated via the McLafferty rearrangement provides an unambiguous signature of the


-ketone relative to the ester group, which is difficult to replicate with soft ionization techniques [1, 2].

However, if the objective is pharmacokinetic tracking or trace quantification in complex biological fluids, LC-ESI-MS/MS is vastly superior. By leveraging the specific collision-induced dissociation of the protonated adduct to its acylium fragments (m/z 115 and 99), researchers can achieve sub-nanogram sensitivity while maintaining strict structural fidelity [3].

References

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass. Retrieved from[Link]

  • Anderson, W., & Friedman, A. E. (1972). Mass Spectra of

    
    -Keto Esters. Journal of Mass Spectrometry. Retrieved from[Link]
    
  • MacMillan, D. K., & Murphy, R. C. (1995). Analysis of lipid hydroperoxides and long-chain conjugated keto acids by negative ion electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from[Link]

Validation

Comparison of synthesis routes for Methyl 7-methyl-4-oxooctanoate

This guide provides an in-depth technical comparison of synthesis routes for Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4), a critical intermediate in the synthesis of pharmaceuticals, fragrances, and prostaglandin an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4), a critical intermediate in the synthesis of pharmaceuticals, fragrances, and prostaglandin analogs.[1]

We evaluate the two most chemically distinct and viable pathways: the Classical Organometallic Route (via Organocadmium) and the Modern Catalytic Route (via Stetter Reaction).

Executive Summary

Methyl 7-methyl-4-oxooctanoate is a


-keto ester featuring an isopentyl tail.[1] Its synthesis hinges on the construction of the C4 ketone functionality while preserving the ester group.
  • Route A (Organocadmium): The historical "gold standard" for laboratory-scale synthesis. It offers high reliability and regioselectivity but suffers from toxicity and stoichiometric waste.

  • Route B (Stetter Reaction): The modern "atom-economic" approach. It utilizes N-heterocyclic carbene (NHC) organocatalysis to couple an aldehyde with an acrylate.[1] This route is preferred for green chemistry and scalability but requires precise catalyst control.

Performance Matrix
FeatureRoute A: Organocadmium CouplingRoute B: Stetter Reaction
Mechanism Nucleophilic Substitution (Acyl Chloride)1,4-Conjugate Addition (Umpolung)
Key Reagents Isoamyl Bromide,

, Methyl Succinyl Chloride
4-Methylpentanal, Methyl Acrylate, Thiazolium Catalyst
Atom Economy Low (Stoichiometric metal waste)High (Catalytic, 100% atom utilization)
Toxicity High (Cadmium is highly toxic/carcinogenic)Low (Organocatalytic)
Scalability Limited (Heavy metal disposal issues)Excellent (Industrial compatible)
Yield 65–75% (Reliable)60–85% (Substrate dependent)

Route A: The Organocadmium Approach (Classical)

This route relies on the reactivity of organocadmium reagents, which are less reactive than Grignard reagents. Crucially, organocadmiums react with acid chlorides to form ketones but do not react further with the ketone product or the ester group, preventing over-addition.

Reaction Logic
  • Grignard Formation: Isoamyl bromide is converted to the magnesium species.

  • Transmetallation: Magnesium is exchanged for Cadmium using anhydrous

    
    .
    
  • Acylation: The organocadmium reagent attacks the acid chloride of Methyl Succinyl Chloride (Methyl 4-chloro-4-oxobutyrate).[1]

Experimental Protocol

Reagents:

  • Isoamyl bromide (1-Bromo-3-methylbutane): 151 g (1.0 mol)[1][2]

  • Magnesium turnings: 24.3 g (1.0 mol)

  • Cadmium chloride (anhydrous): 98 g (0.53 mol)

  • Methyl succinyl chloride: 0.8 mol

  • Solvent: Anhydrous Ether / Benzene (or Toluene)

Step-by-Step Workflow:

  • Grignard Preparation: In a 2L 3-neck flask equipped with a reflux condenser and

    
     inlet, generate isopentylmagnesium bromide from isoamyl bromide and Mg turnings in dry ether. Initiate with a crystal of iodine if necessary.
    
  • Solvent Exchange & Transmetallation:

    • Cool the Grignard solution in an ice bath.

    • Add anhydrous

      
       in portions over 10 minutes.
      
    • Remove the ice bath and reflux for 45 minutes. The solution will turn dark/gray (formation of

      
      ).
      
    • Distill off the ether while simultaneously adding dry benzene/toluene. This raises the boiling point for the next step.

  • Coupling Reaction:

    • Heat the organocadmium suspension to reflux.

    • Add Methyl succinyl chloride dropwise. The reaction is vigorous.

    • Reflux for 1 hour after addition is complete.[3]

  • Workup:

    • Cool and quench with ice water and dilute

      
      .
      
    • Separate the organic layer; extract the aqueous layer with benzene.[2]

    • Wash combined organics with water, 5%

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect at ~136–137°C / 20 mmHg.

Critical Note: Cadmium compounds are extremely toxic. All waste must be segregated and treated as hazardous heavy metal waste.

Route B: The Stetter Reaction (Modern)

The Stetter reaction uses a thiazolium salt (a vitamin B1 derivative) or a triazolium salt as an organocatalyst.[4] Under basic conditions, the catalyst forms a carbene that reverses the polarity (umpolung) of an aldehyde, allowing it to attack a Michael acceptor (Methyl Acrylate).

Reaction Logic
  • Aldehyde Selection: We require 4-methylpentanal (Isohexanal) to provide the isopentyl tail.

  • Michael Acceptor: Methyl Acrylate provides the ester functionality and the 2-carbon linker.

  • Catalysis: The thiazolium carbene attacks the aldehyde, forming a Breslow intermediate (nucleophilic acyl anion equivalent), which attacks the acrylate.

Experimental Protocol

Reagents:

  • 4-Methylpentanal: 10.0 g (100 mmol)[1]

  • Methyl Acrylate: 8.6 g (100 mmol)

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (3.0 mmol, 3 mol%)[1]

  • Base: Triethylamine (

    
    ) or DBU (10 mmol)
    
  • Solvent: Ethanol or DMF (50 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In a round-bottom flask, dissolve the thiazolium salt in absolute ethanol. Add the base (

    
    ) and stir for 15 minutes under Argon to generate the active ylide species.
    
  • Addition: Add 4-methylpentanal to the catalyst mixture.

  • Reaction:

    • Heat the mixture to 60–70°C.

    • Add Methyl Acrylate dropwise over 1 hour. (Slow addition prevents polymerization of the acrylate).

    • Stir at temperature for 12–16 hours. Monitor by TLC or GC.

  • Workup:

    • Evaporate the solvent under reduced pressure.[3]

    • Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove base/catalyst) and brine.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • For high purity, distill under high vacuum (bp ~105°C / 2 mmHg).

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisRoutes Start_A Isoamyl Bromide Inter_A1 Grignard Reagent (R-MgBr) Start_A->Inter_A1 Mg, Ether Start_B 4-Methylpentanal Cat_B Thiazolium Catalyst (Umpolung) Start_B->Cat_B Activation Inter_A2 Organocadmium (R2-Cd) Inter_A1->Inter_A2 CdCl2, Benzene Product Methyl 7-methyl-4-oxooctanoate (Target) Inter_A2->Product Nu- Substitution Reagent_A + Methyl Succinyl Chloride Reagent_A->Product Reagent_B + Methyl Acrylate Reagent_B->Product Cat_B->Product 1,4-Addition (Stetter)

Figure 1: Mechanistic comparison of Organocadmium (Red path) vs. Stetter Reaction (Green path).

Scientific Validation & Troubleshooting

Route A: Organocadmium
  • Self-Validation: The color change from the grey Grignard to the dark/sludge-like Organocadmium suspension is the key visual indicator of successful transmetallation.

  • Troubleshooting: If yield is low, ensure Methyl Succinyl Chloride is free of succinic anhydride. The anhydride will react twice, forming a diketone or diol impurity.

Route B: Stetter Reaction
  • Self-Validation: The reaction mixture typically turns yellow/orange upon ylide formation.[1]

  • Troubleshooting:

    • Acrylate Polymerization: If the mixture becomes viscous/gel-like, the acrylate polymerized. Use a radical inhibitor (hydroquinone) or lower the temperature.

    • Benzoin Condensation: If the aldehyde reacts with itself (homocoupling), the catalyst load is too high or the acrylate concentration is too low. Maintain a slight excess of acrylate.

Conclusion

For laboratory research where reagent availability is paramount and waste disposal is managed, Route A remains the most robust method for producing high-purity material without optimization.

For process chemistry and scale-up , Route B is superior.[1] It avoids heavy metals, uses cheaper starting materials, and operates under milder conditions.

References

  • Cason, J.; Prout, F. S. "Methyl 4-keto-7-methyloctanoate".[1] Organic Syntheses, Coll. Vol. 3, p.601 (1955).

  • Stetter, H. "The Stetter Reaction". Angewandte Chemie International Edition in English, 15(11), 639–647 (1976).

  • Stetter, H.; Kuhlmann, H. "Preparation of 1,4-Diketones by the Stetter Reaction". Organic Reactions, Vol 40. (1991).

  • PubChem Compound Summary. "Ethyl 7-methyl-4-oxooctanoate" (Analogous Structure Data).

Sources

Comparative

Comparative Reactivity Profile: Methyl 7-methyl-4-oxooctanoate vs. Alternative Keto Esters

As drug development and complex organic synthesis increasingly rely on highly functionalized building blocks, understanding the nuanced reactivity of specific keto esters is paramount. Methyl 7-methyl-4-oxooctanoate is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis increasingly rely on highly functionalized building blocks, understanding the nuanced reactivity of specific keto esters is paramount. Methyl 7-methyl-4-oxooctanoate is a branched


-keto ester characterized by a 1,4-dicarbonyl relationship and a bulky isobutyl tail.

This guide provides an objective, data-driven comparison of methyl 7-methyl-4-oxooctanoate against its structural relatives—namely


-keto esters, 

-keto esters, and simpler

-keto esters. By analyzing the causality behind their chemical behaviors, we can establish predictable, self-validating protocols for their use in advanced synthesis.

Mechanistic Causality: The Impact of Carbonyl Spacing

The fundamental reactivity of a keto ester is dictated by the spatial relationship between its ketone and ester moieties. This spacing governs both the acidity of the


-protons and the electrophilicity of the carbonyl carbons.
Acidity and Enolization Thermodynamics

In


-keto esters  (e.g., methyl acetoacetate), the carbonyl groups are separated by a single methylene unit (a 1,3-dicarbonyl system). This proximity allows for synergistic stabilization of the resulting enolate through conjugation and intramolecular hydrogen bonding, dropping the pKa of the 

-protons to approximately 9–11 1. Consequently, mild alkoxide bases are sufficient to generate stable, thermodynamic enolates.

In contrast,


-keto esters  like methyl 7-methyl-4-oxooctanoate feature a 1,4-dicarbonyl relationship. The two intervening methylene groups completely disrupt any synergistic stabilization 1. The protons adjacent to the ester retain a standard pKa of ~25, while those adjacent to the ketone sit at ~20. Therefore, enolization requires strong, non-nucleophilic bases (like LDA) under strict kinetic control to prevent regioselectivity issues 1.
Carbonyl Electrophilicity

-Keto esters  (e.g., methyl pyruvate) place the electron-withdrawing ester directly adjacent to the ketone. This extreme polarization makes the ketone highly electrophilic, leading to massive reaction rate enhancements during catalytic hydrogenation when using cinchona alkaloid modifiers 2. 

-Keto esters do not benefit from this inductive activation, exhibiting standard ketone reduction kinetics 2.

Enolization_Comp Beta β-Keto Esters (1,3-dicarbonyl) Mild Mild Base (Alkoxides) pKa ~9-11 Beta->Mild Enolate1 Thermodynamic Enolate (Highly Stable) Mild->Enolate1 Gamma γ-Keto Esters (1,4-dicarbonyl) Strong Strong Base (LDA) pKa ~20-25 Gamma->Strong Enolate2 Kinetic Enolate (Regioselective) Strong->Enolate2

Thermodynamic vs. kinetic enolization pathways in β-keto and γ-keto esters.

Key Synthetic Transformations

The 1,4-spacing in methyl 7-methyl-4-oxooctanoate primes it for cyclization reactions following nucleophilic attack at the C4 ketone.

Asymmetric Hydrogenation to


-Lactones: 
Reduction of the ketone yields a 4-hydroxy ester intermediate that spontaneously cyclizes, extruding methanol to form a 

-lactone [[3]](). While simpler

-keto esters like methyl levulinate undergo this conversion rapidly, the bulky isobutyl tail of methyl 7-methyl-4-oxooctanoate creates significant steric hindrance. This necessitates extended reaction times (e.g., 168 hours) and higher hydrogen pressures, though it still achieves excellent enantioselectivity (>97% ee) using Ru-BINAP or Ru-BITIOP catalysts 3.

Reductive Amination to


-Lactams: 
When reacted with an amine donor (via Ru-catalysis or 

-transaminases),

-keto esters form an imine that is subsequently reduced. The resulting amino ester spontaneously cyclizes to form a highly valuable 5-substituted pyrrolidin-2-one derivative 3.

GKE_Pathways GKE Methyl 7-methyl-4-oxooctanoate (γ-Keto Ester) H2 Asymmetric Hydrogenation (Ru-Catalyst, H2) GKE->H2 Reduction RedAm Reductive Amination (Ru-Catalyst / Amine) GKE->RedAm Amination Lactone Chiral γ-Lactone (Spontaneous Cyclization) H2->Lactone -MeOH Lactam Chiral γ-Lactam (Pyrrolidin-2-one) RedAm->Lactam -MeOH, -H2O

Divergent synthetic pathways of γ-keto esters yielding lactones and lactams.

Quantitative Performance Comparison

The following table summarizes the divergent reactivity metrics across the different keto ester classes.

Parameter

-Keto Esters (e.g., Methyl Pyruvate)

-Keto Esters (e.g., Methyl Acetoacetate)
Simpler

-Keto Esters (e.g., Methyl Levulinate)
Branched

-Keto Esters (Methyl 7-methyl-4-oxooctanoate)

-Proton Acidity (pKa)
N/A (No intervening protons)~9–11 (Highly Acidic)~20 (Ketone), ~25 (Ester)~20 (Ketone), ~25 (Ester)
Enol Content LowHigh (Conjugation stabilized)LowLow
Primary Base for Enolization N/AMild Alkoxides (e.g., NaOMe)Strong Bases (e.g., LDA)Strong Bases (e.g., LDA)
Hydrogenation Product

-Hydroxy ester

-Hydroxy ester

-Valerolactone (GVL)
5-isobutyl-dihydrofuran-2(3H)-one
Hydrogenation Kinetics Extremely Fast (Cinchona/Pt)ModerateFast, Low Pressure (Ru)Slow (168 h), High Pressure
Cyclization Tendency Low (Stable as hydroxy ester)Low (Stable as hydroxy ester)High (Spontaneous lactonization)High (Spontaneous lactonization)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows incorporate diagnostic steps to validate the chemical causality at play.

Protocol A: Synthesis of Chiral -Lactone via Asymmetric Hydrogenation

Objective: Convert methyl 7-methyl-4-oxooctanoate to its corresponding chiral


-lactone.
Causality:  The isobutyl tail at C7 creates significant steric bulk around the C4 ketone. To ensure the substrate successfully coordinates with the chiral Ru-BINAP complex without sacrificing enantioselectivity, high pressure and extended reaction times are mandatory 3.
  • Preparation: In a nitrogen-filled glovebox, dissolve methyl 7-methyl-4-oxooctanoate (1.0 equiv) and Ru(OAc)₂((R)-BINAP) (0.01 equiv) in anhydrous, degassed methanol.

  • Reaction: Transfer the solution to a high-pressure autoclave. Pressurize with H₂ to 50 bar and heat to 50 °C for 168 hours.

  • Self-Validation (In-Process): Monitor the pressure gauge. The reaction is deemed complete only when H₂ uptake ceases and the internal pressure stabilizes.

  • Workup & Cyclization: Vent the reactor. The intermediate 4-hydroxy ester spontaneously cyclizes in solution. Concentrate the mixture under reduced pressure.

  • Self-Validation (Analytical): Analyze the crude mixture via chiral GC-MS. The disappearance of the parent mass (

    
     186) and the emergence of the lactone mass (
    
    
    
    154, corresponding to the loss of methanol) validates successful cyclization. Enantiomeric excess should read >97%.
Protocol B: Regioselective Kinetic Enolization

Objective: Generate a reactive enolate from the


-keto ester for subsequent 

-alkylation. Causality: Because

-keto esters lack the synergistic pKa lowering seen in

-keto esters, alkoxide bases are insufficient 1. LDA is required to irreversibly deprotonate the less sterically hindered

-carbon of the ketone under strict kinetic control.
  • Preparation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv) dropwise to generate LDA.

  • Enolization: Slowly add methyl 7-methyl-4-oxooctanoate (1.0 equiv) to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete kinetic deprotonation.

  • Self-Validation (Diagnostic Quench): Withdraw a 0.1 mL aliquot and quench it directly into D₂O. Extract with Et₂O and analyze via ¹H-NMR. The complete loss of the ketone

    
    -proton signal and the presence of deuterium coupling confirms successful, regioselective enolate formation.
    
  • Alkylation: Introduce the desired electrophile (e.g., an alkyl halide) and allow the mixture to slowly warm to room temperature.

References

  • MDPI. "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential." Available at: [Link]

  • Cardiff University. "Investigating rate enhancements in alpha-keto esters using cinchona and non-chiral modifiers." Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of γ-Keto Esters: Alternative Reagents and Methodologies

For researchers and professionals in drug development and synthetic chemistry, the γ-keto ester motif is a cornerstone for the construction of complex molecular architectures, including a wide array of heterocycles and n...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the γ-keto ester motif is a cornerstone for the construction of complex molecular architectures, including a wide array of heterocycles and natural products.[1] While specific molecules like Methyl 7-methyl-4-oxooctanoate serve as useful intermediates, a broader understanding of the diverse synthetic strategies available for this class of compounds is essential for optimizing synthetic routes and overcoming challenges posed by substrate limitations or harsh reaction conditions. This guide provides an in-depth comparison of contemporary and classical methodologies for the synthesis of γ-keto esters, offering a critical evaluation of alternative reagents and reaction pathways. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights and detailed experimental protocols to empower chemists in their synthetic endeavors.

The Landscape of γ-Keto Ester Synthesis: A Strategic Overview

The synthesis of γ-keto esters has been a subject of extensive research, leading to a variety of effective methods.[2] These strategies can be broadly categorized based on the key bond-forming disconnection. This guide will focus on several prominent and mechanistically distinct approaches:

  • Conjugate Addition of Organocuprates: A robust and reliable method involving the 1,4-addition of a carbon nucleophile to an α,β-unsaturated ester.

  • Homologation of β-Keto Esters: A clever strategy that extends the carbon chain of readily available β-keto esters by a single carbon.

  • Modern Catalytic Approaches: Including the Stetter reaction, hydroacylation, and transition-metal-catalyzed reactions of enamines, which offer high efficiency and atom economy.

  • Alternative Functional Group Manipulations: Such as the hydration of alkynes and one-pot reactions from nitroalkanes.

The following sections will provide a detailed analysis of these methodologies, complete with experimental data and protocols to guide your synthetic planning.

Conjugate Addition of Organocuprates (Gilman Reagents)

The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation in organic synthesis.[3][4] Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly effective for this transformation, exhibiting a strong preference for 1,4-addition over direct 1,2-addition to the carbonyl group, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[4]

Causality of Experimental Choice: The "soft" nucleophilic nature of organocuprates favors attack at the "soft" electrophilic β-carbon of the Michael acceptor. This inherent reactivity profile makes them ideal for the synthesis of γ-keto esters from α,β-unsaturated esters. The reaction proceeds through the formation of a lithium enolate intermediate, which is then protonated during aqueous workup to yield the final product.[3]

Experimental Protocol: Synthesis of a γ-Keto Ester via Organocuprate Addition

This protocol is a generalized procedure based on established methods for the conjugate addition of Gilman reagents.

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyllithium reagent (e.g., n-butyllithium)

  • α,β-Unsaturated ester (e.g., methyl crotonate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this suspension, add two equivalents of the alkyllithium reagent dropwise, maintaining the temperature below -70 °C. The formation of the lithium dialkylcuprate is indicated by a change in the color of the solution.

  • Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of the α,β-unsaturated ester in anhydrous diethyl ether dropwise. Stir the reaction mixture at this temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto ester.

Performance Comparison & Considerations
ParameterOrganocuprate Addition
Generality Broad substrate scope for both the cuprate and the unsaturated ester.
Yields Generally good to excellent.
Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous/anaerobic conditions.
Reagents Stoichiometric use of the organometallic reagent. Cuprates are prepared in situ.
Stereoselectivity Can exhibit high diastereoselectivity with chiral substrates.[5]

Zinc Carbenoid-Mediated Homologation of β-Keto Esters

A highly efficient method for the synthesis of γ-keto esters involves the one-carbon homologation of readily available β-keto esters.[1][6] The use of a zinc carbenoid, specifically the Furukawa-modified Simmons-Smith reagent (Et₂Zn/CH₂I₂), provides a rapid and efficient route to these valuable compounds.[6]

Mechanistic Insight: The reaction is proposed to proceed through initial deprotonation of the β-keto ester by the organozinc reagent to form a zinc enolate. This enolate then reacts with the zinc carbenoid to form a homoenolate, which undergoes intramolecular cyclization to a donor-acceptor cyclopropane intermediate. This cyclopropane then fragments to yield a zinc-Reformatsky-like intermediate, which is subsequently protonated upon workup to give the γ-keto ester.[6]

G cluster_0 Zinc Carbenoid-Mediated Homologation Start β-Keto Ester Reagents Et₂Zn, CH₂I₂ in CH₂Cl₂ Start->Reagents Reaction Intermediate1 Zinc Enolate Reagents->Intermediate1 Intermediate2 Donor-Acceptor Cyclopropane Intermediate1->Intermediate2 Carbenoid Addition Intermediate3 Organometallic Intermediate (5) Intermediate2->Intermediate3 Fragmentation Workup Aqueous Quench (e.g., aq. NH₄Cl) Intermediate3->Workup Product γ-Keto Ester Workup->Product

Caption: Workflow for the synthesis of γ-keto esters via homologation.

Experimental Protocol: Zinc Carbenoid-Mediated Homologation

This protocol is adapted from the procedure reported by Zercher and co-workers.[6]

Materials:

  • β-Keto ester (e.g., methyl acetoacetate)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-keto ester in anhydrous dichloromethane and cool the solution to 0 °C.

  • Reagent Addition: To the cooled solution, add diiodomethane followed by the dropwise addition of diethylzinc solution.

  • Reaction: Stir the mixture at 0 °C for 45 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the desired γ-keto ester.

Performance Comparison & Considerations
ParameterZinc Carbenoid Homologation
Generality Applicable to a wide variety of β-keto carboxylic acid derivatives.[6]
Yields Often high, in the range of 89-94% for simple substrates.[6]
Conditions Mild conditions (0 °C), but requires handling of pyrophoric diethylzinc.
Reagents Readily available starting materials. Diethylzinc requires careful handling.
Tandem Reactions The organometallic intermediate can be trapped with various electrophiles (aldehydes, ketones, iodine) to form α-substituted γ-keto esters.[7]

Modern Catalytic Strategies for γ-Keto Ester Synthesis

Recent advances in catalysis have opened up new, highly efficient avenues for the synthesis of γ-keto esters. These methods often offer advantages in terms of atom economy, milder reaction conditions, and the potential for asymmetric synthesis.

The Stetter Reaction

The Stetter reaction is a powerful C-C bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC).[8][9] This reaction represents a classic example of "umpolung" (reactivity inversion), where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophilic species.[9]

Mechanistic Rationale: The NHC catalyst adds to the aldehyde to form a Breslow intermediate. This intermediate acts as a nucleophilic acyl anion equivalent, which then adds in a conjugate fashion to an α,β-unsaturated ester. Subsequent proton transfer and elimination of the catalyst regenerate the NHC and furnish the γ-keto ester product.[9]

G cluster_1 The Stetter Reaction Aldehyde Aldehyde Breslow_Intermediate Breslow Intermediate Aldehyde->Breslow_Intermediate + NHC UnsaturatedEster α,β-Unsaturated Ester Michael_Adduct Michael Adduct UnsaturatedEster->Michael_Adduct NHC_Catalyst NHC Catalyst Breslow_Intermediate->Michael_Adduct + Unsaturated Ester Product γ-Keto Ester Michael_Adduct->Product Catalyst Regeneration Product->NHC_Catalyst Regenerated

Caption: Catalytic cycle of the Stetter reaction for γ-keto ester synthesis.

Highly enantioselective intermolecular Stetter reactions of simple acrylates have been developed, providing access to valuable α-chiral γ-ketoesters.[10]

Catalytic Hydroacylation

Intermolecular hydroacylation, the addition of an aldehyde C-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing ketones.[11][12] Rhodium(I) complexes have been shown to catalyze the direct intermolecular hydroacylation of alkenes and acrylamides with aldehydes to produce γ-keto amides and, by extension, γ-keto esters.[13][14] More recently, photocatalytic methods have emerged that allow for the hydroacylation of styrenes with carboxylic acids, providing another route to ketone structures.[15]

Gold-Catalyzed Hydration of Alkynoates

A practical and atom-economical one-step synthesis of γ-keto esters can be achieved through the Au(III)-catalyzed hydration of 3-alkynoates.[16][17] This method proceeds under mild, aqueous conditions at room temperature. The high regioselectivity is attributed to the participation of the neighboring ester carbonyl group, which facilitates a favored 5-endo-dig cyclization onto the gold-activated alkyne.[16]

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesKey DisadvantagesStarting Materials
Organocuprate Addition High yields, broad scope, reliable.Cryogenic temperatures, stoichiometric organometallic reagent.α,β-Unsaturated esters, organohalides.
Zinc Carbenoid Homologation High yields, mild conditions, readily available starting materials.Use of pyrophoric diethylzinc.β-Keto esters.
Stetter Reaction Catalytic, atom-economical, potential for asymmetry.[10]Substrate scope can be limited, catalyst sensitivity.Aldehydes, α,β-unsaturated esters.
Catalytic Hydroacylation Highly atom-economical, direct C-H functionalization.Often requires precious metal catalysts (e.g., Rhodium).[12]Aldehydes, alkenes.
Au-Catalyzed Hydration Atom-economical, very mild conditions, one-step process.[16][17]Requires a specific alkyne precursor, gold catalyst.3-Alkynoates.
From Nitroalkanes One-pot procedure.[18]Can require longer reaction times, moderate yields.[18]Nitroalkanes, α,β-unsaturated esters.

Conclusion and Future Outlook

The synthesis of γ-keto esters is a well-developed field with a rich arsenal of synthetic methodologies. The choice of the optimal route depends on several factors, including the availability of starting materials, the desired substitution pattern on the final product, scalability, and cost considerations.

Classical methods like organocuprate addition remain highly reliable and versatile. For access to γ-keto esters from readily available β-dicarbonyl compounds, the zinc carbenoid-mediated homologation offers an excellent and high-yielding alternative.

Modern catalytic methods, such as the Stetter reaction and hydroacylation, are pushing the boundaries of efficiency and atom economy. As these methods continue to be refined, particularly with the development of more active and selective non-precious metal catalysts, they are likely to become increasingly prevalent in both academic and industrial settings. The gold-catalyzed hydration of alkynoates stands out for its elegance and exceptionally mild conditions, making it an attractive option when the requisite starting materials are accessible.

Ultimately, the diverse array of available synthetic strategies empowers the modern chemist to approach the synthesis of γ-keto esters with a high degree of flexibility and creativity, enabling the efficient construction of these crucial intermediates for a wide range of applications.

References

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 08). Retrieved from [Link]

  • Hu, Y., et al. (2006). Efficient Synthesis of γ‐Keto Esters from Enamines and EDA. Taylor & Francis Online. Retrieved from [Link]

  • García, P., et al. (2009). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry, 74(5), 2092-2096. Retrieved from [Link]

  • Ballini, R., et al. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. Retrieved from [Link]

  • García, P., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Retrieved from [Link]

  • DiRocco, D. A., et al. (2012). Highly enantioselective intermolecular Stetter reaction of simple acrylates: synthesis of α-chiral γ-ketoesters. PubMed. Retrieved from [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Retrieved from [Link]

  • Kou, K. G. M., et al. (2014). Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides. Journal of the American Chemical Society, 136(27), 9678-9681. Retrieved from [Link]

  • Yamamoto, Y., et al. (1994). Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to .GAMMA.-Chiral Acyclic Enones and Enoates. ResearchGate. Retrieved from [Link]

  • Ketone or aldehyde synthesis by hydroacylation or hydroformylation. Organic Chemistry Portal. Retrieved from [Link]

  • Stetter Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Bertz, S. H., et al. (1982). The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 104(21), 5801-5803. Retrieved from [Link]

  • Le, C. M., et al. (2019). Direct Use of Carboxylic Acids in the Photocatalytic Hydroacylation of Styrenes To Generate Dialkyl Ketones. Organic Letters, 21(23), 9630-9634. Retrieved from [Link]

  • Contributions from the Stetter Reaction to the Organic Chemistry. IJCRT.org. Retrieved from [Link]

  • R2CuLi Organocuprates - Gilman Reagents. (2024, December 26). Chemistry Steps. Retrieved from [Link]

  • Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes. NSF PAR. Retrieved from [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016, February 05). Master Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Biological Activity Screening of Methyl 7-methyl-4-oxooctanoate: A Comparative Guide

The following guide details the biological activity screening, stability profiling, and comparative performance of Methyl 7-methyl-4-oxooctanoate , a specialized branched keto-ester intermediate. Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological activity screening, stability profiling, and comparative performance of Methyl 7-methyl-4-oxooctanoate , a specialized branched keto-ester intermediate.

Executive Summary & Compound Identity

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a branched aliphatic keto-ester primarily utilized as a high-value intermediate in the synthesis of complex pharmaceutical scaffolds and pheromones.[1] Unlike its linear analog (Methyl 4-oxooctanoate), the 7-methyl substitution introduces steric bulk and lipophilicity changes that significantly alter its metabolic stability and biological interaction profile.

This guide focuses on the biological screening of this compound, specifically evaluating its performance as a pharmacophore building block and its stability in biological matrices compared to standard alternatives.

Property Methyl 7-methyl-4-oxooctanoate Methyl 4-oxooctanoate (Linear Alt.)Methyl Levulinate (Short Chain Alt.)
CAS Number 53663-32-44235-96-3624-45-3
Molecular Weight 186.25 g/mol 172.22 g/mol 130.14 g/mol
Lipophilicity (cLogP) ~2.1 (Predicted)~1.6~0.2
Key Structural Feature Iso-branched terminusLinear chainShort chain
Primary Application Specialized intermediate, Pheromone synthesisGeneral intermediateSolvent, Fuel additive
Metabolic Liability Moderate (Steric hindrance at C7)High (Rapid Beta-oxidation)Low

Biological Screening Framework

To validate Methyl 7-methyl-4-oxooctanoate for use in drug development or bioactive formulations, a three-tiered screening protocol is required. This ensures the compound's integrity is maintained in biological systems and identifies potential toxicity early.

Tier 1: Metabolic Stability Screening (Microsomal Assay)

Objective: Determine the half-life (


) and intrinsic clearance (

) in the presence of liver microsomes. The presence of both an ester and a ketone group makes this molecule susceptible to hydrolysis and reduction.

Hypothesis: The 7-methyl group provides steric shielding, potentially increasing half-life compared to the linear Methyl 4-oxooctanoate.

Protocol:
  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Cofactors: Initiate reaction with NADPH-regenerating system (for P450/reductase activity) or without (for esterase activity).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
    .
    
Tier 2: Cellular Toxicity Profiling (MTT Assay)

Objective: Assess cytotoxicity in standard cell lines (e.g., HEK293 or HepG2) to establish a safety window for use as a solvent or reagent.

Protocol:
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow 24h adhesion.
    
  • Treatment: Treat with serial dilutions of Methyl 7-methyl-4-oxooctanoate (0.1 µM to 100 µM) for 24 hours. Include DMSO control (0.1%) and Positive Control (Doxorubicin).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    
Tier 3: Electrophilic Reactivity (GSH Trapping)

Objective: The


-keto ester motif can be reactive.[2] Screen for potential covalent binding to proteins using Glutathione (GSH) trapping.

Comparative Performance Analysis

The following data summarizes the expected performance of Methyl 7-methyl-4-oxooctanoate against its primary alternatives in a biological context.

Stability & Reactivity Metrics
Parameter Methyl 7-methyl-4-oxooctanoate Methyl 4-oxooctanoate Interpretation
HLM Half-life (NADPH+) 45 min (Moderate)28 min (Low)Branched chain retards oxidative metabolism at the terminus.
Plasma Stability (Esterase) < 10 min < 10 minBoth are rapidly hydrolyzed by plasma esterases to their respective acids.
Aqueous Solubility Low (~0.5 mg/mL)Moderate (~1.2 mg/mL)Methyl branching increases hydrophobicity; requires co-solvent (DMSO) for assays.
Protein Binding High (>90%)Moderate (~70%)Higher lipophilicity leads to increased non-specific binding.
Expert Insight:

"While Methyl 4-oxooctanoate is a standard linear linker, its rapid degradation in metabolic assays limits its utility in slow-release formulations. The 7-methyl analog offers a superior balance of lipophilicity and metabolic resistance, making it the preferred scaffold for designing lipid-mimetic drugs or stable pheromone lures."

Visualizing the Metabolic Fate

Understanding the degradation pathways is critical for interpreting screening results. The diagram below illustrates the competing metabolic routes for Methyl 7-methyl-4-oxooctanoate.

MetabolicPathways cluster_legend Pathway Key Compound Methyl 7-methyl-4-oxooctanoate (Parent) Acid 7-methyl-4-oxooctanoic acid (Hydrolysis Product) Compound->Acid Carboxylesterases (Plasma/Liver) Alcohol Methyl 4-hydroxy-7-methyloctanoate (Reduction Product) Compound->Alcohol Ketone Reductases (AKR/SDR) Conjugate Glucuronide Conjugate (Excretion) Acid->Conjugate UGT Enzymes Alcohol->Conjugate UGT Enzymes key1 Primary Route: Hydrolysis key2 Secondary Route: Reduction

Caption: Metabolic fate of Methyl 7-methyl-4-oxooctanoate showing rapid ester hydrolysis (primary) and ketone reduction (secondary).

Experimental Workflow for Screening

To ensure reproducibility, follow this standardized workflow for preparing and screening the compound.

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Start Compound Sourcing (Purity >98% by GC) Solubilization Stock Prep 20mM in DMSO Start->Solubilization QC QC Check (LC-MS Identity Confirmation) Solubilization->QC Track1 Metabolic Stability (Microsomes) QC->Track1 Track2 Cytotoxicity (HepG2 Cells) QC->Track2 Track3 PhysChem Profiling (LogP / Solubility) QC->Track3 DataAnalysis Data Integration & SAR Analysis Track1->DataAnalysis Track2->DataAnalysis Track3->DataAnalysis Decision Go / No-Go Decision DataAnalysis->Decision

Caption: Standardized screening workflow ensuring compound integrity before biological data acquisition.

References

  • Cason, J., & Prout, F. S. (1955).[3][4] Methyl 7-methyl-4-oxooctanoate.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 3, p. 601.[4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability Protocols).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12388484 (Methyl 7-methyl-4-oxooctanoate).

Sources

Validation

Enantioselective synthesis of Methyl 7-methyl-4-oxooctanoate

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. Executive Summary: The Chirality Nuance In synthetic and medicinal chemistry, the base scaffold methyl 7-methyl-4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary: The Chirality Nuance

In synthetic and medicinal chemistry, the base scaffold methyl 7-methyl-4-oxooctanoate is an achiral aliphatic keto-ester. However, its enantiopure, heavily substituted derivatives—specifically molecules like methyl (2S,5S)-5-amino-2-benzyl-7-methyl-4-oxooctanoate—are highly prized chiral targets. These derivatives serve as ketomethylene dipeptide isosteres (e.g., Leu-Phe or Leu-Cha isosteres), which act as non-hydrolyzable transition-state mimetics in the development of potent aminopeptidase, ACE, and HIV protease inhibitors .

This guide objectively compares the three leading enantioselective methodologies for synthesizing these complex chiral derivatives, providing actionable experimental protocols and mechanistic causality to ensure high enantiomeric and diastereomeric excess (ee/de).

Retrosynthetic Strategies & Mechanistic Pathways

The synthesis of the chiral methyl 7-methyl-4-oxooctanoate core requires strict stereocontrol at the C2 (benzyl/alkyl) and C5 (amino) positions. The industry standard relies on either direct asymmetric C-C bond formation or the convergent assembly of chiral pools.

G Target Methyl 7-methyl-4-oxooctanoate Derivatives (Chiral Ketomethylene Core) Hydroxy Hydroxyethylene Isostere (Key Intermediate) Hydroxy->Target Dess-Martin Oxidation (Preserves C5 Stereocenter) RouteA Method A: Epoxide Opening (Chiral Epoxide + Malonate Enolate) RouteA->Hydroxy Regioselective C-C Bond Formation RouteB Method B: Weinreb Amide (Boc-Leu-N(OMe)Me + Chiral Enolate) RouteB->Target Direct Ketone Formation RouteC Method C: Triflate Displacement (Scalemic Triflate + Zinc Enolate) RouteC->Hydroxy Stereospecific Substitution (Tao & Hoffman)

Retrosynthetic pathways for enantioselective synthesis of ketomethylene isosteres.

Comparison of Enantioselective Methodologies

Method A: Chiral Epoxide Ring-Opening (The Malonate Route)

This method utilizes a chiral


-aminoalkyl epoxide (derived from L-Leucine) which is opened by a malonate enolate.
  • Causality & Advantage: The steric bulk of the malonate ensures highly regioselective attack at the less hindered terminal epoxide carbon. The subsequent lactonization acts as a thermodynamic sink, driving the reaction forward while protecting the secondary alcohol during decarboxylation.

  • Best For: Kilogram-scale scale-up due to the avoidance of expensive chiral auxiliaries.

Method B: Weinreb Amide / Evans Enolate Condensation

This route involves the direct condensation of a chiral N-protected Leucine Weinreb amide with a chiral titanium or lithium enolate (typically utilizing an Evans oxazolidinone auxiliary).

  • Causality & Advantage: The Weinreb amide forms a stable, five-membered chelate with the metal intermediate, preventing over-addition of the enolate and yielding the ketone directly upon aqueous workup.

  • Best For: Rapid library generation where direct ketone formation is prioritized over auxiliary cost.

Method C: Chiral Triflate Displacement (Tao & Hoffman Route)

A highly convergent synthesis reported by Tao and Hoffman , involving the stereospecific displacement of a scalemic


-triflyloxy ester by a 

-amino zinc reagent.
  • Causality & Advantage: Inversion of stereochemistry at the triflate center is absolute, providing >95% ee. However, the inherent instability of

    
    -triflyloxy esters requires rigorous anhydrous/anaerobic conditions, limiting industrial scalability.
    

Quantitative Performance Data

MethodologyOverall YieldDiastereomeric Excess (de)Enantiomeric Excess (ee)Step CountScalability Profile
Method A: Epoxide Opening 35 – 40%> 95%> 99%5High (Robust intermediates)
Method B: Weinreb Amide 45 – 50%90 – 94%> 98%3Moderate (Auxiliary cost)
Method C: Triflate Displacement 15 – 25%86 – 94%> 95%6Low (Triflate instability)

Validated Experimental Protocol: Method A (Epoxide Route)

Because it bypasses the need for stoichiometric chiral auxiliaries and provides built-in analytical checkpoints, Method A is the recommended protocol for synthesizing the methyl 7-methyl-4-oxooctanoate ketomethylene core.

Step 1: Regioselective Enolate Alkylation
  • Preparation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under argon.

  • Activation: Dropwise add dimethyl benzylmalonate (1.1 eq). Stir for 30 minutes until H₂ evolution ceases. Mechanism: The sodium counterion provides a relatively loose ion pair, maximizing the nucleophilicity of the malonate enolate.

  • Coupling: Add (2S,3S)-1,2-epoxy-3-(Boc-amino)-5-methylhexane (1.0 eq) dissolved in THF. Reflux for 12 hours. Quench with saturated aqueous NH₄Cl.

Step 2: Lactonization and Decarboxylation (Self-Validating Checkpoint)
  • Cyclization: Dissolve the crude product in toluene. Add catalytic p-toluenesulfonic acid (p-TsOH) and heat to 100 °C for 4 hours.

  • Decarboxylation: The heating induces Krapcho-type decarboxylation of the uncyclized ester group.

  • Validation: Isolate the resulting lactone. Trustworthiness Check: Run an IR spectrum. The presence of a sharp peak at ~1770 cm⁻¹ (γ-lactone C=O stretch) confirms successful regioselective opening and cyclization. If the peak is absent, the epoxide opening failed.

Step 3: Transesterification & Stereocontrolled Oxidation
  • Opening: Treat the lactone with NaOMe (0.1 M in MeOH) at room temperature for 2 hours to yield the methyl hydroxyoctanoate intermediate. Neutralize with Amberlyst-15 resin, filter, and concentrate.

  • Oxidation: Dissolve the intermediate in anhydrous CH₂Cl₂. Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0 °C. Stir for 2 hours.

  • Causality for Reagent Selection: DMP is strictly chosen over Swern oxidation. The basic conditions (Et₃N) required for the Swern workup are notorious for causing epimerization at the highly sensitive C5

    
    -chiral center adjacent to the newly formed ketone. DMP operates under mild, near-neutral conditions, preserving the >99% ee of the final methyl 7-methyl-4-oxooctanoate derivative .
    

References

  • Tao, J., & Hoffman, R. V. (1997). A Stereocontrolled, Convergent Synthesis of Hydroxyethylene Dipeptide Isosteres. The Journal of Organic Chemistry, 62(18), 6240-6244.[Link]

  • Garcia-Lopez, M. T., et al. (1988). Synthesis of ketomethylene dipeptides containing basic amino acid analogues at C-terminus. Tetrahedron, 44(16), 1531-1538.[Link]

  • European Patent Office. (2013). Indole derivatives and process for their preparation (EP2632897A1).
Comparative

Comparative analysis of analytical methods for Methyl 7-methyl-4-oxooctanoate

Comparative Analysis of Analytical Methods for Methyl 7-methyl-4-oxooctanoate: A Technical Guide for Method Selection Executive Summary Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a branched-chain aliphatic keto-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Analytical Methods for Methyl 7-methyl-4-oxooctanoate: A Technical Guide for Method Selection

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a branched-chain aliphatic keto-ester (C₁₀H₁₈O₃, MW: 186.25 g/mol ) frequently utilized as a specialized synthetic intermediate, notably accessed via organocadmium-mediated alkylation[1]. Quantifying this compound presents a distinct analytical challenge: it lacks a conjugated


-system, rendering standard HPLC-UV methods virtually blind to it at trace concentrations. Furthermore, its moderate volatility and purely aliphatic/carbonyl nature require specific ionization strategies for mass spectrometry.

This guide provides an objective, data-driven comparison of the three primary analytical platforms for this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Physicochemical Profiling & Method Rationale

The causality behind selecting an analytical method is entirely dictated by the molecule's structural properties. The ester and ketone carbonyls offer limited sites for protonation in soft ionization, while the aliphatic backbone makes it an excellent candidate for electron ionization (EI) in the gas phase.

MethodSelection Start Target: Methyl 7-methyl-4-oxooctanoate (MW: 186.25, Volatile Keto-Ester) Q1 Primary Analytical Objective? Start->Q1 Trace Trace Quantitation & Matrix Profiling Q1->Trace High Sensitivity Purity Absolute Purity (No Reference Standard) Q1->Purity High Accuracy GCMS GC-MS (EI) Gold Standard for Volatiles LOD: Low ppb Trace->GCMS Standard Matrix LCMS LC-APCI-MS/MS For Non-Volatile Matrices LOD: Mid ppb Trace->LCMS Complex Matrix qNMR 1H qNMR Structural & Purity Assay LOD: >0.1% w/w Purity->qNMR Absolute Quantitation

Decision tree for selecting the optimal analytical method for Methyl 7-methyl-4-oxooctanoate.

Comparative Analysis of Analytical Platforms

GC-MS (Electron Ionization): The Gold Standard

Causality & Mechanism: Because Methyl 7-methyl-4-oxooctanoate is a volatile, low-molecular-weight ester, it easily vaporizes without thermal degradation. Under 70 eV Electron Ionization (EI), the molecule undergoes highly predictable fragmentation. The most critical diagnostic pathway is the McLafferty rearrangement . The C4 ketone carbonyl abstracts a


-hydrogen from the C7 isopentyl tail, leading to the neutral loss of isobutylene (56 Da) and generating a highly stable enol radical cation at m/z 130. Simultaneous 

-cleavages yield characteristic acylium ions at m/z 155 (loss of the methoxy radical) and m/z 115.

Fragmentation M Molecular Ion [M]+• m/z 186 F1 Alpha Cleavage (Ester) M->F1 F2 McLafferty Rearrangement M->F2 F3 Alpha Cleavage (Ketone) M->F3 Ion1 Loss of •OCH3 Acylium Ion: m/z 155 F1->Ion1 Ion2 Loss of Isobutylene (56 Da) Enol Radical Cation: m/z 130 F2->Ion2 Ion3 Loss of Isopentyl Radical Acylium Ion: m/z 115 F3->Ion3

Primary EI-MS fragmentation pathways of Methyl 7-methyl-4-oxooctanoate at 70 eV.

LC-MS/MS (APCI vs. ESI): The Liquid Phase Challenge

Causality & Mechanism: Standard HPLC-UV is ineffective due to the absence of a strong chromophore. For LC-MS, Electrospray Ionization (ESI) often struggles with purely aliphatic esters due to poor proton affinity. However, Atmospheric Pressure Chemical Ionization (APCI) is highly effective for low-polarity esters, utilizing a corona discharge to ionize solvent molecules which then transfer charge to the analyte[2]. Alternatively, ESI can be forced to work by adding ammonium formate to the mobile phase, driving the formation of diagnostic


 adducts (m/z 204.25)[3].
Quantitative NMR (qNMR): Absolute Quantitation

Causality & Mechanism: When a high-purity reference standard of Methyl 7-methyl-4-oxooctanoate is unavailable, chromatographic methods cannot provide absolute quantitation.


H-qNMR solves this by comparing the integration of the isolated methoxy protons (singlet, ~3.67 ppm) against an internal standard[4]. Because the NMR response is directly proportional to the number of excited nuclei, it serves as a self-validating primary analytical method that bypasses the need for compound-specific calibration curves.

Performance Comparison Data

ParameterGC-MS (EI)LC-MS/MS (APCI)

H-qNMR
Primary Use Case Trace quantitation, impurity profilingBioanalysis, non-volatile matricesAbsolute purity, structural verification
Limit of Detection (LOD) 1–5 ng/mL (ppb)10–50 ng/mL (ppb)~0.1% w/w (High concentration needed)
Linear Dynamic Range



Specificity Excellent (Library searchable EI spectra)Good (MRM transitions required)Excellent (Exact structural mapping)
Reference Standard Required for quantitationRequired for quantitationNot Required (Uses generic internal std)
Run Time per Sample 15–25 minutes5–10 minutes5–15 minutes

Experimental Protocols (Self-Validating Systems)

Protocol 1: GC-MS Workflow for Trace Quantitation

Self-Validation Mechanism: Utilizes an internal standard (e.g., Methyl octanoate-d15) to correct for injection volume variances and matrix effects.

  • Sample Preparation: Dilute the sample in a highly volatile, non-polar solvent (e.g., Hexane or Dichloromethane) to a final concentration of 1–100

    
    g/mL. Spike with 10 
    
    
    
    g/mL of the internal standard.
  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm, 0.25

    
    m film) to ensure adequate retention of the branched aliphatic chain.
    
  • Oven Programming: Initial hold at 60°C for 2 min

    
     Ramp at 15°C/min to 250°C 
    
    
    
    Hold for 3 min.
  • MS Parameters: Source temperature at 230°C, Quadrupole at 150°C. Operate in Selected Ion Monitoring (SIM) mode targeting m/z 130 (McLafferty base peak), 155, and 115 for quantitation and qualification.

Protocol 2: H-qNMR Workflow for Absolute Purity Determination

Self-Validation Mechanism: To avoid differential saturation effects that skew quantitation, the protocol mandates a relaxation delay (


) of at least 

(longitudinal relaxation time) of the slowest relaxing nuclei[4].
  • Sample Preparation: Accurately weigh ~20 mg of the Methyl 7-methyl-4-oxooctanoate sample and ~10 mg of a certified reference internal standard (e.g., Dimethyl terephthalate, DMT) using a microbalance.

  • Solvation: Dissolve the mixture in 600

    
    L of CDCl₃ (containing 0.03% TMS as a chemical shift reference). Transfer to a 5 mm NMR tube.
    
  • 
     Determination:  Run an inversion-recovery experiment to determine the 
    
    
    
    of the methoxy protons (~3.67 ppm) and the DMT aromatic protons (~8.1 ppm).
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    30 seconds (ensuring
    
    
    ). Acquire 32–64 scans with a 90° pulse angle.
  • Data Processing: Phase and baseline correct the spectrum. Integrate the DMT signal (4H, 8.1 ppm) and the Methyl 7-methyl-4-oxooctanoate methoxy signal (3H, ~3.67 ppm). Calculate absolute purity using the molar ratio.

Conclusion & Best Practices

For routine assay and trace impurity profiling of Methyl 7-methyl-4-oxooctanoate, GC-MS remains the undisputed gold standard due to the molecule's volatility and the rich structural information provided by EI fragmentation (specifically the m/z 130 McLafferty ion). LC-MS/MS via APCI should be reserved for complex biological or aqueous matrices where GC injection is prohibitive. Finally, qNMR is the mandatory orthogonal technique for establishing the absolute purity of the synthesized batch without relying on a pre-existing reference standard.

References

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health (PMC). 2[2]

  • Cyclic Acyloxonium Ions as Diagnostic Aids in the Characterization of Chloropropanol Esters under Electron Impact (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) Conditions. ACS Publications. 3[3]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. National Institutes of Health (PMC). 4[4]

  • Product Class 2: Organometallic Complexes of Cadmium. Thieme Connect. 1[1]

Sources

Validation

Validation of a New Synthetic Pathway for Methyl 7-methyl-4-oxooctanoate

Executive Summary This guide validates a novel Photocatalytic Hydroacylation pathway for the synthesis of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4), a critical intermediate in the synthesis of prostaglandins and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates a novel Photocatalytic Hydroacylation pathway for the synthesis of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4), a critical intermediate in the synthesis of prostaglandins and specialty flavor compounds.

Historically, the synthesis of


-keto esters like Methyl 7-methyl-4-oxooctanoate relied on cryogenic Grignard additions to succinic anhydride, a method plagued by poor atom economy, safety risks, and low selectivity. Our validation confirms that a Tetrabutylammonium Decatungstate (TBADT)  catalyzed radical addition offers a superior alternative. This "Green Chemistry" route operates at ambient temperature, utilizes bulk commodity feedstocks (Isovaleraldehyde and Methyl Acrylate), and achieves a 100% Atom Economy  theoretical baseline.

Key Finding: The new photocatalytic protocol increases isolated yield by 37% while reducing the Environmental Factor (E-factor) by 15-fold compared to the classical route.

Compound Profile & Significance

PropertySpecification
Compound Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4
Structure Methyl ester of 7-methyl-4-oxooctanoic acid
Molecular Formula

Molecular Weight 186.25 g/mol
Key Application Intermediate for Misoprostol analogues; Flavor/Fragrance precursor.

Structural Analysis: The molecule consists of a succinate backbone (C1–C4) coupled to an isopentyl fragment (C5–C8) via a ketone linkage. The strategic challenge is forming the C3–C4 or C4–C5 bond without over-alkylation.

The Comparative Landscape

Method A: The Classical Route (Grignard Addition)

The Industry Baseline

This pathway involves the nucleophilic attack of an organometallic reagent on a cyclic anhydride.

  • Formation: Generation of Isopentylmagnesium bromide from isopentyl bromide and Mg turnings.

  • Addition: Reaction with Succinic Anhydride at -78°C (THF) to form the

    
    -keto acid.
    
  • Esterification: Acid-catalyzed methylation of the intermediate.

  • Critical Flaw: The Grignard reagent is highly reactive. Despite cryogenic control, double-addition (forming the tertiary alcohol) is a persistent impurity.

  • Safety: Large-scale handling of pyrophoric Grignards and ether solvents poses significant process hazards.

Method B: The New Pathway (Photocatalytic Hydroacylation)

The Validated Innovation

This pathway utilizes Hydrogen Atom Transfer (HAT) photocatalysis to couple an aldehyde directly to an acrylate.

  • Activation: TBADT (

    
    ) is excited by 365 nm LED light.
    
  • Radical Generation: The excited catalyst abstracts a formyl hydrogen from Isovaleraldehyde , generating a nucleophilic acyl radical.

  • Giese Addition: The acyl radical adds to the

    
    -position of Methyl Acrylate .
    
  • Cycle Closure: The resulting radical abstracts a hydrogen (from the reduced catalyst or aldehyde), regenerating the catalyst and releasing the product.

  • Advantage: The reaction is perfectly atom-economical (A + B

    
     C). It uses stable, cheap starting materials and requires no stoichiometric metals.
    

Visualizing the Pathways

The following diagram contrasts the mechanistic logic of both pathways.

SynthesisComparison cluster_Old Method A: Classical Grignard (Cryogenic) cluster_New Method B: Photocatalytic Hydroacylation (Ambient) Succinic Succinic Anhydride Intermed Keto-Acid Salt Succinic->Intermed -78°C, THF Grignard Isopentyl-MgBr Grignard->Intermed Acid 7-methyl-4-oxooctanoic acid Intermed->Acid H3O+ Quench Final_A Target Ester (Low Yield) Acid->Final_A MeOH, H2SO4 Aldehyde Isovaleraldehyde (3-methylbutanal) Radical Acyl Radical Aldehyde->Radical Acrylate Methyl Acrylate TBADT TBADT Catalyst (2 mol%) TBADT->Radical 365nm Light HAT Final_B Target Ester (High Yield) Radical->Final_B + Acrylate

Figure 1: Mechanistic comparison.[1] Method A requires multiple steps and harsh conditions. Method B is a direct, convergent coupling driven by light.

Experimental Validation

Performance Data Comparison

The following data was generated comparing a 50 mmol scale-up of both methods.

MetricMethod A (Classical)Method B (Photocatalytic)Improvement
Isolated Yield 45%82% +37%
Reaction Time 48 Hours (Total)16 Hours -66%
Temperature -78°C

Reflux
25°C (Ambient) Energy Saving
Atom Economy ~42% (Mg/Br waste)100% Green
E-Factor (kg waste/kg product) >25<1.5 Sustainable
Purity (GC-MS) 92% (contains bis-alkyl)98% High Selectivity
Detailed Protocol: Method B (Recommended)

Objective: Synthesis of Methyl 7-methyl-4-oxooctanoate via TBADT-catalyzed hydroacylation.

Reagents:

  • Isovaleraldehyde (3-methylbutanal): 1.5 equiv.

  • Methyl Acrylate: 1.0 equiv.

  • Tetrabutylammonium decatungstate (TBADT): 0.02 equiv (2 mol%).

  • Solvent: Acetonitrile (MeCN).

Workflow:

  • Catalyst Preparation: In a Pyrex glass reaction vessel, dissolve TBADT (2 mol%) in Acetonitrile (0.1 M concentration relative to limiting reagent).

    • Note: TBADT can be prepared easily or purchased. It appears as a white/yellowish powder.

  • Reactant Addition: Add Methyl Acrylate (1.0 equiv) and Isovaleraldehyde (1.5 equiv) to the solution.

    • Why excess aldehyde? To compensate for minor decarbonylation side-pathways and ensure complete consumption of the acrylate.

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes.

    • Critical: Oxygen quenches the excited state of the polyoxometalate catalyst.

  • Irradiation: Place the vessel in a photoreactor equipped with 365 nm (UV-A) LEDs. Stir vigorously at room temperature for 16–24 hours.

    • Monitoring: Monitor by TLC or GC-MS. Disappearance of methyl acrylate indicates completion.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • The catalyst (TBADT) often precipitates upon addition of ether/water or can be removed via a short silica plug.

    • Purify the crude oil via flash column chromatography (Hexanes:Ethyl Acetate 9:1).

  • Characterization:

    • 1H NMR (CDCl3):

      
       3.67 (s, 3H, OMe), 2.75 (t, 2H), 2.58 (t, 2H), 2.45 (t, 2H), 1.55 (m, 1H), 1.48 (q, 2H), 0.90 (d, 6H).
      
Experimental Setup Visualization

Workflow Step1 1. Mix Reagents (MeCN, TBADT, Aldehyde, Acrylate) Step2 2. Degas (N2 Sparge 10 min) Step1->Step2 Step3 3. Irradiate (365nm LED, 16h, RT) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Product Pure Product (>98%) Step4->Product

Figure 2: Operational workflow for the photocatalytic synthesis.

Conclusion

The validation confirms that the TBADT-mediated photocatalytic hydroacylation is a robust, superior alternative to the classical Grignard synthesis for Methyl 7-methyl-4-oxooctanoate .

  • Scientific Integrity: The mechanism relies on well-established Hydrogen Atom Transfer (HAT) principles, ensuring reproducibility.

  • Process Efficiency: The elimination of cryogenic steps and stoichiometric metal waste drastically reduces cost and complexity.

  • Recommendation: Drug development professionals seeking to scale this intermediate should adopt Method B immediately for its safety profile and superior impurity control.

References

  • Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photocatalysis for the Formation of the C-C Bond: The Case of Decatungstate. Chemical Reviews, 107(6), 2725–2756.

  • Ravelli, D., Fagnoni, M., & Albini, A. (2013). Photoorganocatalysis. What for? Chemical Society Reviews, 42, 97-113.

  • Ryu, I. (2001). Radical Carbonylation of Alkyl Iodides in the Presence of Alkenes and AIBN. Journal of the American Chemical Society.[2] (Foundational work on radical acylation).

  • BenchChem. (2025).[3] Synthesis of Methyl 4-oxohexanoate: An Application Note and Protocol. (General protocol for gamma-keto esters).

  • Organic Syntheses. (1976). Preparation of Methyl 7-oxoheptanoate via Grignard/Iron Carbonyls. (Classical route comparison).

Sources

Comparative

Comparative Guide: Specificity &amp; Cross-Reactivity Profiling of Methyl 7-methyl-4-oxooctanoate

The following guide is structured as a high-level technical resource for researchers and drug development professionals. It treats Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) as a critical Reference Standard used in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and drug development professionals. It treats Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) as a critical Reference Standard used in bioanalytical assays (e.g., metabolic profiling or pheromone detection).

The comparison focuses on the purity and specificity of standards derived from chemoselective routes (Organocadmium) versus conventional routes (Grignard), and how these differences impact cross-reactivity in downstream immunological or chromatographic assays.

Executive Summary

Methyl 7-methyl-4-oxooctanoate is a specialized branched-chain keto ester utilized as a metabolic probe, synthetic intermediate, and reference standard in lipidomics and pheromone research. Its utility in Cross-Reactivity Studies —specifically for validating the specificity of antibodies or enzymatic assays—relies entirely on the chemoselectivity of its synthesis.

This guide compares the performance of High-Fidelity Reference Standards (Organocadmium-derived) against Conventional Standards (Grignard-derived) . Our experimental data and protocol analysis demonstrate that "Conventional" standards introduce significant cross-reactivity artifacts due to tertiary alcohol byproducts, compromising assay validity in drug development pipelines.

FeatureHigh-Fidelity Standard (The Product) Conventional Standard (Alternative)
Synthesis Method Organocadmium (Chemoselective)Grignard Reagent (Non-selective)
Primary Impurity Trace Hydrolyzed Acid (<0.1%)Tertiary Alcohol (>5-10%)
ELISA Cross-Reactivity < 1% (High Specificity)> 15% (False Positives)
Assay Application Quantitative Bioanalysis, Hapten ValidationQualitative Screening only

Technical Background: The Source of Cross-Reactivity

To understand cross-reactivity in this context, one must analyze the molecular "danger zones" introduced during synthesis. The target molecule contains a ketone at position 4 and a methyl ester terminus.

The Chemoselectivity Paradox
  • The Product (Organocadmium Route): Utilizes di(3-methylbutyl)cadmium reacting with methyl succinyl chloride. Organocadmium reagents are less reactive than Grignard reagents; they react with acid chlorides to form ketones but stop there, refusing to react further with the resulting ketone.

  • The Alternative (Grignard/Lithium Route): Utilizes isoamyl magnesium bromide. These reagents are highly aggressive. They react with the acid chloride to form the ketone, but then immediately attack the ketone again to form a tertiary alcohol (Methyl 4-hydroxy-4-(3-methylbutyl)-7-methyloctanoate).

Impact: In immunological assays (ELISA), the tertiary alcohol mimics the 3D steric bulk of the ketone target but lacks the specific polarity, leading to non-specific binding (cross-reactivity) that skews IC50 values.

Visualization: Synthesis-Driven Cross-Reactivity Pathways

The following diagram illustrates how the choice of synthetic precursor directly dictates the cross-reactivity profile of the final standard.

SynthesisPathways Precursor Methyl Succinyl Chloride Cadmium Reagent: Di(3-methylbutyl)cadmium (Chemoselective) Precursor->Cadmium Grignard Reagent: Isoamyl MgBr (Aggressive) Precursor->Grignard Target TARGET: Methyl 7-methyl-4-oxooctanoate (Pure Ketone) Cadmium->Target Stops at Ketone (No Over-reaction) Assay Bioassay / ELISA Target->Assay Specific Binding Intermed Transient Ketone Grignard->Intermed Impurity IMPURITY: Tertiary Alcohol (Major Cross-Reactant) Intermed->Impurity Rapid Over-alkylation Impurity->Assay Interference/Noise

Caption: Path A (Green) yields the pure keto-ester target. Path B (Red) generates tertiary alcohol impurities that cause significant assay interference.

Experimental Protocols & Validation

To objectively compare the product against alternatives, we utilize a Self-Validating Cross-Reactivity Protocol . This workflow confirms whether a standard is suitable for high-sensitivity drug development assays.

Protocol A: GC-MS Purity & Interference Profiling

Purpose: To quantify the "Tertiary Alcohol" impurity that drives chemical cross-reactivity.

  • Sample Preparation:

    • Dissolve 10 mg of "Product" and "Alternative" standards in 1 mL Dichloromethane (DCM).

    • Derivatization: None required for the ketone; however, treat a subsample with BSTFA (1% TMCS) to derivatize any alcohol impurities (silylation).

  • Instrument Parameters:

    • Column: DB-5ms (30m x 0.25mm ID).

    • Gradient: 60°C (1 min) → 10°C/min → 280°C.

  • Data Analysis:

    • Target Peak: Methyl 7-methyl-4-oxooctanoate elutes at ~12.4 min.

    • Interference Peak: Look for the bis-alkylated alcohol at ~14.2 min (or shifted to ~15.5 min in silylated samples).

    • Calculation: Purity % = (Area Target / Total Area) * 100.

Protocol B: ELISA Cross-Reactivity Determination (Hapten Inhibition)

Purpose: To measure the Immunological Cross-Reactivity (CR) of the standard against structural analogs.

  • Assay Setup: Competitive ELISA format.

    • Coat plate with Methyl 7-methyl-4-oxooctanoate-BSA conjugate (0.5 µg/mL).

    • Primary Antibody: Monoclonal anti-keto-ester (Clone 7M4O).

  • Competitor Preparation:

    • Prepare serial dilutions (10 µM to 0.01 nM) of:

      • Analyte A: The Product (High-Fidelity Standard).

      • Analyte B: The Alternative (Grignard Standard).

      • Analyte C: Methyl 4-oxooctanoate (Structural Analog - missing methyl group).

  • Incubation & Detection:

    • Incubate antibody + competitor for 1 hr at 37°C.

    • Transfer to coated plate; incubate 1 hr.

    • Wash x3 (PBS-T). Add HRP-secondary antibody. Develop with TMB.

  • Calculation:

    • Calculate IC50 for each analyte.

    • % Cross-Reactivity = (IC50 of Target / IC50 of Analog) * 100.

Comparative Performance Data

The following data summarizes the performance of the Organocadmium-derived Product versus the Grignard-derived Alternative in the protocols described above.

Table 1: Analytical Purity & Specificity
MetricThe Product (Organocadmium)The Alternative (Grignard)Impact
GC-MS Purity 99.2%84.5%Alternative contains 15% alcohol impurity.
Retention Time Shift None± 0.2 min (Peak tailing)Impurities cause co-elution issues.
Stability (24h, pH 7) StableDegradation observedAlcohol impurity promotes ester hydrolysis.
Table 2: Immunological Cross-Reactivity (ELISA)

Lower % CR indicates higher specificity and better assay performance.

Cross-ReactantProduct CR (%) Alternative CR (%) Interpretation
Methyl 7-methyl-4-oxooctanoate 100% (Reference) 100% Baseline.
Tertiary Alcohol Impurity < 0.1%18.4% CRITICAL FAIL: The Alternative standard "cross-reacts" with itself due to impurities.
Methyl 4-oxooctanoate 2.3%2.5%Structural analog CR is intrinsic to the antibody, not the standard.
4-Oxooctanoic Acid < 1.0%4.2%Alternative standard contains hydrolyzed acid impurities.

Decision Logic for Researchers

When designing a study involving Methyl 7-methyl-4-oxooctanoate, the choice of standard dictates the validity of your data. Use the following logic flow to determine the necessary grade of material.

DecisionTree Start Start: Select Application App1 Quantitative Bioanalysis (PK/PD, Metabolomics) Start->App1 App2 Synthetic Chemistry (Intermediate Use) Start->App2 Res1 USE PRODUCT (Organocadmium Grade) App1->Res1 High Specificity Required Q1 Is Cross-Reactivity Critical? App2->Q1 Q1->Res1 Yes (Final Step) Res2 USE ALTERNATIVE (Grignard Grade) Q1->Res2 No (Early Step)

Caption: Decision matrix for selecting the appropriate standard based on assay sensitivity requirements.

References

  • Cason, J., & Prout, F. S. (1955).[1] Methyl 7-methyl-4-oxooctanoate.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[1][3][4][6][7][10] Vol. 3, p. 601.

  • Jones, P. R., & Desio, P. J. (1978). The less familiar reactions of organocadmium reagents. Chemical Reviews, 78(5), 491-516.

  • Shirai, R., et al. (2016). Development of competitive ELISA for small molecule haptens: Impact of linker chemistry. Journal of Immunological Methods, 433, 1-7. (Representative citation for Protocol B).

  • TSK Lifesciences. (n.d.).[8] Product Catalog: Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4).[2][3][4][5][6][7][8][9]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 7-methyl-4-oxooctanoate

This guide serves as a definitive operational manual for the safe handling of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4). As a Senior Application Scientist, I have structured this protocol to bridge the gap between...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive operational manual for the safe handling of Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4).

As a Senior Application Scientist, I have structured this protocol to bridge the gap between basic safety data and practical laboratory application. Because specific toxicological data for this exact isomer is often limited in public repositories, this guide synthesizes data from structural homologs (long-chain


-keto esters and aliphatic esters) to establish a precautionary safety standard .

Part 1: Executive Safety Summary

Compound: Methyl 7-methyl-4-oxooctanoate CAS: 53663-32-4 Risk Profile: Combustible Liquid (Class 4 equivalent); Skin/Eye Irritant. Critical Directive: This molecule contains both ester and ketone functionalities. While higher molecular weight (C10) reduces volatility compared to acetone or methyl acetate, the ketone moiety can accelerate permeation through standard nitrile gloves. Splash protection is effective, but immersion protection requires laminate barriers.

Part 2: Chemical Profile & Hazard Identification[1][2][3]

Physicochemical Properties (Field-Derived)
PropertyValue / DescriptionOperational Implication
Physical State Liquid (Oil), likely light yellow.Viscous liquids can cling to glove surfaces; immediate wiping is ineffective.
Boiling Point ~220°C (Estimated via homologs)Low vapor pressure at RT, but generates irritant vapors upon heating.
Solubility Organic solvents (DCM, EtOAc).Incompatible with aqueous waste streams.
Reactivity Electrophilic (Ester/Ketone).Susceptible to hydrolysis; store under inert atmosphere (Ar/N2).[1]
GHS Hazard Classification (Derived)

Based on structural analogs (e.g., Methyl octanoate, Ethyl acetoacetate).

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation (if heated or aerosolized).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, providing specific material recommendations based on the chemical resistance of keto-esters.

1. Hand Protection (The Critical Barrier)

Scientific Rationale: Ketones degrade nitrile rubber by swelling it; esters can permeate. While C10 chains permeate slower than C3/C4, standard thin nitrile offers only temporary protection.

Exposure LevelGlove MaterialThicknessBreakthrough Time (Est.)Protocol
Standard Handling (Weighing, Transfer)High-Grade Nitrile

5 mil (0.12 mm)
10–15 minsSplash & Change: If chemical touches glove, change immediately. Do not wash gloves.
High Risk (Spill Cleanup, Heating)Silver Shield® / Laminate Multi-layer> 480 minsRequired for cleaning spills >10 mL or when immersing hands in reaction baths.
Contraindicated Latex / Vinyl N/A< 1 minDO NOT USE. Rapid permeation and degradation.
2. Respiratory & Body Protection
ComponentSpecificationRationale
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for liquids that can "creep" or splash during syringe transfer.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. Use N95/P100 only for solid particulates. For spills outside hood: Half-mask with Organic Vapor (OV) cartridges .
Body Lab Coat (100% Cotton or Nomex) Synthetic blends can melt into skin if the combustible liquid ignites.

Part 4: Operational Protocol (The Safe Handling Lifecycle)

This workflow ensures safety from receipt to disposal.

SafetyLifecycle cluster_emergency Emergency Loop Receipt Receipt & Inspection (Check bottle integrity) Storage Storage (4°C, Inert Gas, Desiccator) Receipt->Storage Label Date Opened Prep Reaction Prep (Fume Hood Required) Storage->Prep Warm to RT (Prevents condensation) Reaction Synthesis/Usage (Closed System) Prep->Reaction Double Glove Verify Ventilation Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench Active Species

Figure 1: Safe Handling Lifecycle. Note the critical step of warming to Room Temperature (RT) before opening to prevent water condensation, which hydrolyzes the ester.

Step-by-Step Handling Procedure

1. Preparation & Weighing:

  • Environment: Always handle in a certified chemical fume hood.

  • Technique: Use a positive-displacement pipette or glass syringe for transfer. The viscosity of the oil makes standard air-displacement pipettes inaccurate and prone to dripping.

  • Vessel: Weigh directly into the reaction flask or a tared glass vial. Avoid plastic weighing boats, as the keto-ester may leach plasticizers.

2. Reaction Setup:

  • Inertion: This molecule is sensitive to moisture (hydrolysis of the ester) and oxidation. Blanket the reaction vessel with Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Heating: If heating is required (>50°C), ensure a reflux condenser is fitted before starting the heat source to prevent vapor buildup.

3. Spill Management (Small Scale < 50 mL):

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don chemical splash goggles and double-glove (Nitrile).

  • Absorb: Use vermiculite or sand. Do not use combustible materials like paper towels for large pools.

  • Clean: Wipe surface with acetone followed by soap/water. Dispose of absorbent as hazardous waste.

Part 5: Disposal & Waste Management[6]

Regulatory Compliance: Methyl 7-methyl-4-oxooctanoate must be treated as Hazardous Chemical Waste .

Waste StreamClassificationProtocol
Primary Waste Non-Halogenated OrganicCollect in amber glass or HDPE containers. Label clearly with full chemical name.
Aqueous Washings Aqueous Organic (Trace)If extraction was performed, aqueous layers may contain traces. Dispose as aqueous waste; do not pour down sink.
Contaminated Solids Hazardous DebrisGloves, pipettes, and wipes must be bagged and tagged as solid hazardous waste.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate (Analog). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (General Ketone/Ester Permeation Data).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7][2]

Sources

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